Phenylalanyllysine
Description
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c16-9-5-4-8-13(15(20)21)18-14(19)12(17)10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,16-17H2,(H,18,19)(H,20,21)/t12-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADYJNXDPBKVCA-STQMWFEESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phenylalanyllysine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029000 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6456-72-0 | |
| Record name | Phenylalanyllysine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029000 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Dipeptide Phenylalanyllysine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylalanyllysine (Phe-Lys) is a dipeptide composed of the amino acids L-phenylalanine and L-lysine, linked by a peptide bond. As a fundamental building block of proteins and a product of protein metabolism, its structure and properties are of significant interest in various fields of biochemical and pharmaceutical research. This technical guide provides an in-depth overview of the structure, properties, synthesis, and potential biological significance of this compound. Detailed experimental protocols for its synthesis and characterization are outlined, and quantitative data are presented for easy reference.
Structure and Chemical Properties
This compound is formed through the condensation of the carboxyl group of L-phenylalanine with the α-amino group of L-lysine.[1] The resulting structure features a phenyl group from the phenylalanine residue and a primary amino group in the side chain of the lysine residue, which can be protonated under physiological conditions.
Chemical Structure
The chemical structure of L-Phenylalanyl-L-lysine is depicted below:
Figure 1: 2D structure of L-Phenylalanyl-L-lysine.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | (2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoic acid | [1] |
| Molecular Formula | C15H23N3O3 | [1] |
| Molecular Weight | 293.36 g/mol | [1] |
| PubChem CID | 15607820 | [1] |
| CAS Number | 6456-72-0 | [1] |
| Canonical SMILES | C1=CC=C(C=C1)C--INVALID-LINK--C(=O)O">C@@HN | [1] |
| InChI Key | FADYJNXDPBKVCA-STQMWFEESA-N | [1] |
| Predicted pKa (α-COOH) | ~2.1 | [2][3] |
| Predicted pKa (α-NH3+) | ~9.1 | [2][3] |
| Predicted pKa (Lysine side-chain) | ~10.5 | [3][4] |
| Predicted Isoelectric Point (pI) | ~9.7 | [3][4][5] |
| Predicted Solubility | Soluble in water. Solubility is influenced by pH, being lowest at the isoelectric point and increasing in acidic or basic solutions. Insoluble to slightly soluble in ethanol and methanol. | [6][7][8][9][10] |
Note: pKa and pI values are estimated based on the values for the individual amino acids.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS). This method offers significant advantages over solution-phase synthesis, including ease of purification and the ability to drive reactions to completion using excess reagents. The Fmoc/tBu strategy is a widely used orthogonal protection scheme in SPPS.
Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of this compound on a rink amide resin to yield the C-terminally amidated dipeptide.
Materials:
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), ACS grade
-
Piperidine
-
Fmoc-L-Lys(Boc)-OH
-
Fmoc-L-Phe-OH
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Diethyl ether, anhydrous
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.
-
Fmoc Deprotection (First Amino Acid):
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Coupling of the First Amino Acid (Fmoc-Lys(Boc)-OH):
-
In a separate vial, dissolve Fmoc-L-Lys(Boc)-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection (Second Amino Acid):
-
Repeat step 2 to remove the Fmoc group from the newly coupled lysine residue.
-
-
Coupling of the Second Amino Acid (Fmoc-Phe-OH):
-
In a separate vial, dissolve Fmoc-L-Phe-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin-bound lysine.
-
Shake for 2 hours and confirm completion with a Kaiser test.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Final Fmoc Deprotection:
-
Repeat step 2 to remove the final Fmoc group from the phenylalanine residue.
-
-
Cleavage and Side-Chain Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the dried peptide-resin.
-
Shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Lyophilize the crude peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization:
-
Confirm the identity and purity of the synthesized this compound using Mass Spectrometry and NMR spectroscopy.
-
Visualization of the Synthesis Workflow
Caption: Solid-Phase Peptide Synthesis workflow for this compound.
Characterization of this compound
The identity and purity of synthesized this compound are confirmed using standard analytical techniques.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight of the dipeptide. Electrospray ionization (ESI) is a common technique for analyzing peptides. The expected monoisotopic mass for [M+H]+ is approximately 294.1818 g/mol .
Nuclear Magnetic Resonance (NMR) Spectroscopy
Biological Significance and Signaling
The direct biological activity of this compound as a signaling molecule is not well-documented.[14] Like many short peptides, it is likely that orally ingested or systemically available this compound is rapidly hydrolyzed by peptidases into its constituent amino acids, L-phenylalanine and L-lysine.[14] Therefore, its biological effects are largely attributable to the physiological roles of these two amino acids.
Cellular Uptake
The cellular uptake of dipeptides can occur via peptide transporters such as PEPT1 in the intestine.[14] However, the uptake mechanism into other cell types has not been specifically studied for this compound. Cationic peptides, due to the lysine residue, can sometimes exhibit enhanced cellular uptake through interactions with negatively charged components of the cell membrane.
Signaling Pathways of Constituent Amino Acids
-
L-Phenylalanine: This essential amino acid is a precursor for the synthesis of tyrosine and subsequently the catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine).[14] Phenylalanine can also influence signaling pathways such as the mTOR pathway, which is involved in protein synthesis. At high concentrations, it may modulate the activity of NMDA receptors.[14]
-
L-Lysine: As an essential amino acid, lysine is crucial for protein synthesis and has a role in various metabolic pathways. Its positively charged side chain is a site for post-translational modifications like ubiquitination and acetylation, which are critical for regulating protein function and signaling.
Visualization of the Putative Metabolic Fate
Caption: Putative metabolic fate of this compound.
Conclusion
This compound is a simple dipeptide with well-defined chemical properties. Its synthesis is readily achievable using standard solid-phase peptide synthesis protocols. While direct biological signaling roles for the dipeptide itself are not established, its constituent amino acids, phenylalanine and lysine, are essential components of numerous physiological processes. This technical guide provides a foundational resource for researchers working with this compound, from its chemical synthesis and characterization to understanding its potential biological context. Further research is warranted to explore any unique biological activities of the intact dipeptide that may extend beyond the functions of its individual amino acid components.
References
- 1. FMOC-LYS(BOC)(ME)-OH: Synthesis and Application_Chemicalbook [chemicalbook.com]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. Ch27 pKa and pI values [chem.ucalgary.ca]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. sepax-tech.com.cn [sepax-tech.com.cn]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 11. hmdb.ca [hmdb.ca]
- 12. D-Phenylalanine(673-06-3) 13C NMR [m.chemicalbook.com]
- 13. bmse000045 L-Phenylalanine at BMRB [bmrb.io]
- 14. benchchem.com [benchchem.com]
The Genesis of a Dipeptide: An In-depth Technical Guide to the Discovery and History of Phenylalanyllysine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylalanyllysine (Phe-Lys), a dipeptide composed of L-phenylalanine and L-lysine, holds a notable position in the landscape of biochemical research, primarily due to its significant discovery as a potent anti-sickling agent. This technical guide provides a comprehensive exploration of the discovery, history, and synthesis of this compound. It delves into its key biological activity related to sickle cell disease, presenting quantitative data and detailed experimental protocols. Furthermore, this guide examines the signaling pathways of its constituent amino acids, offering insights into the potential downstream physiological effects following its in vivo hydrolysis. Visualizations of synthetic workflows and biological pathways are provided to facilitate a deeper understanding of this historically and therapeutically relevant dipeptide.
Discovery and Historical Context
The scientific journey of this compound is intrinsically linked to the search for therapeutic agents for sickle cell disease. While the precise first chemical synthesis of this simple dipeptide is not prominently documented in seminal literature, its entry into the scientific spotlight can be traced to a pivotal 1983 publication. A study by Franklin, M. et al., published in the European Journal of Biochemistry, identified L-phenylalanyl-L-lysine as a "potent new dipeptide inhibitor of cell sickling and haemoglobin S gelation"[1]. This discovery marked a significant milestone, positioning this compound as a molecule of considerable interest for its potential therapeutic applications.
Prior to this, the foundational work on the synthesis of its constituent amino acids had been well established. Phenylalanine was first described in 1879 and synthesized in 1882, while lysine was isolated in 1889 and its structure was determined in 1902. The development of peptide synthesis methodologies, both in solution and on solid-phase, throughout the 20th century provided the necessary chemical tools for the eventual construction of this compound. The 1983 study by Franklin and colleagues, however, was the first to elucidate a significant and specific biological activity, thereby cementing the importance of this dipeptide in the field of hematology and drug discovery.
Physicochemical Properties
This compound is a dipeptide with the molecular formula C15H23N3O3 and a molecular weight of 293.36 g/mol .[2] Its structure is characterized by the formal condensation of the carboxyl group of L-phenylalanine with the α-amino group of L-lysine.
| Property | Value | Source |
| Molecular Formula | C15H23N3O3 | PubChem |
| Molecular Weight | 293.36 g/mol | PubChem |
| IUPAC Name | (2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoic acid | PubChem |
| CAS Number | 6456-72-0 | MCE, Guidechem |
| Appearance | White to off-white solid | MCE |
| XLogP3 | -2.7 | PubChem |
| Hydrogen Bond Donor Count | 4 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
| Rotatable Bond Count | 9 | PubChem |
Synthesis of this compound
The synthesis of this compound can be achieved through both solution-phase and solid-phase peptide synthesis methodologies.
Solution-Phase Synthesis
Solution-phase synthesis involves the coupling of protected amino acid derivatives in a suitable solvent, followed by deprotection and purification steps. A general workflow is outlined below.
This protocol is a representative example of solution-phase dipeptide synthesis.
-
Protection of Amino Acids:
-
Protect the α-amino group of L-phenylalanine, for example, with a Boc (tert-butyloxycarbonyl) group.
-
Protect the carboxyl group of L-lysine as a methyl or benzyl ester and the ε-amino group with a suitable protecting group (e.g., Z-group).
-
-
Coupling Reaction:
-
Dissolve N-Boc-L-phenylalanine and L-lysine methyl ester (with ε-amino protection) in an appropriate solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (HOBt), to the mixture.
-
Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the organic phase with dilute acid and base to remove unreacted starting materials.
-
Dry the organic layer and evaporate the solvent.
-
Purify the protected dipeptide by column chromatography.
-
-
Deprotection:
-
Remove the protecting groups under appropriate conditions (e.g., acidolysis for Boc and methyl ester, and catalytic hydrogenation for Z and benzyl ester) to yield this compound.
-
Purify the final product by recrystallization or chromatography.
-
Solid-Phase Peptide Synthesis (SPPS)
SPPS offers a more streamlined approach where the peptide is assembled on a solid resin support.
This protocol outlines the manual synthesis of this compound on a Wang resin.
-
Resin Preparation and Loading:
-
Swell Wang resin in DMF.
-
Couple the first amino acid, Fmoc-Lys(Boc)-OH, to the resin using a suitable coupling agent.
-
-
Peptide Chain Elongation (Cycle):
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc group from the α-amino group of lysine.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling: Couple the next amino acid, Fmoc-Phe-OH, using a coupling agent like DIC and an additive such as Oxyma Pure in DMF. Monitor the reaction for completion using a Kaiser test.
-
Washing: Wash the resin with DMF.
-
-
Final Deprotection and Cleavage:
-
Remove the N-terminal Fmoc group from phenylalanine as described above.
-
Wash and dry the resin.
-
Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) to cleave the dipeptide from the resin and remove the Boc side-chain protecting group from lysine.
-
-
Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the this compound dipeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Biological Activity and Mechanism of Action
The primary and most well-documented biological activity of this compound is its ability to inhibit the sickling of red blood cells and the gelation of sickle hemoglobin (HbS).[1]
Inhibition of Hemoglobin S Gelation
In sickle cell disease, deoxygenated HbS molecules polymerize into long, rigid fibers, causing red blood cells to deform into a characteristic sickle shape. This compound has been shown to interfere with this polymerization process.
| Parameter | Condition | Result | Reference |
| Hemoglobin S Gelation | Progressive addition of Lys-Phe up to 30 mM | Progressive inhibition of gelation | Franklin et al., 1983 |
| P50 (Oxygen partial pressure at 50% hemoglobin saturation) | Sickle cells depleted of 2,3-bisphosphoglycerate, incubated for 3h with Lys-Phe | Decrease from 51 mmHg to 41 mmHg | Franklin et al., 1983 |
| Cell Sickling | Intact sickle cells incubated with Lys-Phe for 15 min | Marked increase in the number of unsickled cells | Franklin et al., 1983 |
The proposed mechanism for this activity is twofold:
-
Intracellular Action: this compound can be taken up by red blood cells and directly interfere with the polymerization of deoxy-HbS in the cytoplasm.
-
Membrane-Mediated Effect: The dipeptide also exerts a rapid, membrane-mediated anti-sickling effect, which is not attributed to a change in cell volume.[1]
Signaling Pathways of Constituent Amino Acids
While there is no direct evidence of this compound itself acting as a signaling molecule, upon hydrolysis in vivo, it releases L-phenylalanine and L-lysine, which are known to participate in various signaling pathways.
L-phenylalanine can influence cellular processes, including protein synthesis, through pathways like the mTOR signaling pathway. In bovine mammary epithelial cells, phenylalanine has been shown to regulate casein synthesis via the mTOR pathway.[3]
L-lysine levels are sensed by cellular machinery that regulates metabolic responses. Key pathways include the GCN2-eIF2α-ATF4 axis, which responds to amino acid deficiency, and the mTORC1 pathway, which is activated under nutrient-rich conditions.[4]
References
Phenylalanyllysine: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the dipeptide Phenylalanyllysine, covering its fundamental physicochemical properties, biological significance, and relevant experimental methodologies. This document is intended to serve as a valuable resource for professionals in the fields of biochemistry, pharmacology, and drug development.
Core Properties of this compound
This compound (Phe-Lys) is a dipeptide composed of the essential amino acids L-phenylalanine and L-lysine, linked by a peptide bond.
| Property | Value | Source |
| CAS Number | 6456-72-0 | [1] |
| Molecular Formula | C15H23N3O3 | [1] |
| Molecular Weight | 293.36 g/mol | [1] |
| IUPAC Name | (2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoic acid | [1] |
Biological Significance and Activity
The biological activity of orally or systemically administered this compound is primarily attributed to its constituent amino acids, L-phenylalanine and L-lysine, following hydrolysis by peptidases. Dipeptides can be absorbed in the small intestine via peptide transporters.
Biological Role of L-Phenylalanine
L-phenylalanine is an essential aromatic amino acid that serves as a precursor for several crucial molecules in the body.
-
Protein Synthesis: It is a fundamental building block for proteins.[2]
-
Neurotransmitter Production: Phenylalanine is a precursor for the synthesis of tyrosine, which is then converted to the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine. These neurotransmitters are vital for regulating mood, cognition, and the stress response.[1][2]
-
Melanin Synthesis: It is a precursor for melanin, the pigment responsible for the color of skin, hair, and eyes.[1]
Biological Role of L-Lysine
L-lysine is an essential amino acid with a variety of important biological functions.
-
Protein Synthesis and Structure: Lysine is a crucial component of proteins and plays a significant role in their structure.[3]
-
Collagen Formation: It is essential for the cross-linking of collagen polypeptides, which provides strength and elasticity to connective tissues.[]
-
Calcium Absorption: Lysine aids in the absorption of calcium from the digestive tract and reduces its excretion, which is important for bone health.[]
-
Carnitine Production: It is a precursor for carnitine, a molecule involved in the transport of fatty acids into the mitochondria for energy production.[]
-
Post-Translational Modifications: Lysine residues in proteins are subject to various post-translational modifications, such as acetylation and methylation, which can regulate gene expression and protein activity.[3][5]
Signaling Pathways
While a specific signaling pathway for this compound has not been extensively documented, the constituent amino acids and dipeptides in general are known to be involved in cellular signaling.
-
Amino Acid Sensing: Amino acids can activate the Target of Rapamycin (TOR) signaling pathway, a central regulator of cell growth and metabolism.[6]
-
Dipeptide Transport and Signaling: Certain dipeptides have been shown to be transported by the yeast Gap1 transceptor, leading to persistent activation of the protein kinase A pathway.[7]
-
Gut Hormone Secretion: Peptides derived from protein digestion can stimulate the secretion of cholecystokinin (CCK) from enteroendocrine cells by activating receptors such as the calcium-sensing receptor (CaSR) and GPR93. This process can involve an increase in intracellular calcium and the activation of signaling pathways like ERK 1/2 and protein kinase A.[8]
The following diagram illustrates a generalized workflow for the intestinal absorption and subsequent signaling of dipeptides.
References
- 1. Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio [metwarebio.com]
- 2. Phenylalanine - Wikipedia [en.wikipedia.org]
- 3. Lysine - Wikipedia [en.wikipedia.org]
- 5. Lysine (Lys) Amino Acid - Creative Peptides [creative-peptides.com]
- 6. Not to be overlooked: dipeptides and their role in plant stress resilience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptides induce persistent signaling from endosomes by a nutrient transceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Natural Occurrence of Phenylalanyllysine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence of the dipeptide Phenylalanyllysine (Phe-Lys). Despite its simple structure, consisting of the essential amino acids Phenylalanine and Lysine, detailed information regarding its natural abundance, specific biological activities, and associated signaling pathways is notably scarce in publicly available scientific literature. This guide summarizes the known instances of its natural occurrence, discusses its likely metabolic fate, and provides hypothetical experimental protocols for its study. The biological roles of its constituent amino acids are also detailed to provide context for its potential physiological effects upon hydrolysis. This document aims to be a foundational resource for researchers interested in the study of this specific dipeptide, highlighting the significant knowledge gaps that present opportunities for future investigation.
Introduction
Dipeptides, the simplest form of peptides, play a variety of roles in biological systems. They can act as signaling molecules, intermediates in protein metabolism, and nutritional sources. This compound is a dipeptide composed of L-phenylalanine covalently linked to L-lysine via a peptide bond. While the individual amino acids are well-characterized, the dipeptide itself is not. This guide delves into the limited information available on its natural occurrence and provides a framework for its further scientific exploration.
Natural Occurrence of this compound
The known natural occurrence of this compound is exceptionally limited. The primary and, to date, only documented source is the plant Phytolacca americana, commonly known as pokeweed.[1]
Table 1: Documented Natural Occurrence of this compound
| Organism | Part of Organism | Method of Detection | Quantitative Data | Reference |
| Phytolacca americana (Pokeweed) | Not Specified | Data available, but specific method not detailed in readily accessible literature. | Not available in readily accessible literature. | PubChem CID 15607820[1] |
It is crucial to note that while its presence in Phytolacca americana is cited in chemical databases, the original research publication detailing the methodology of its isolation, characterization, and quantification is not readily identifiable in a comprehensive literature search. This represents a significant gap in the current knowledge.
Biosynthesis and Metabolic Fate
A specific biosynthetic pathway dedicated to the production of this compound has not been described. It is most likely formed as a transient intermediate during the proteolysis of larger proteins containing adjacent Phenylalanine and Lysine residues.
Upon ingestion or endogenous formation, dipeptides like this compound are generally rapidly hydrolyzed into their constituent amino acids by peptidases present in the intestinal brush border or within cells. Therefore, the biological effects of this compound are likely attributable to the individual actions of Phenylalanine and Lysine.
Biological Activity and Signaling Pathways
There is a significant lack of information regarding any specific biological activity or signaling pathways directly modulated by the this compound dipeptide. It is imperative to distinguish this compound (Phe-Lys) from its isomer, Lysylphenylalanine (Lys-Phe), for which some biological activities have been reported.
Given the probable rapid hydrolysis of this compound, its biological impact is most likely determined by the physiological roles of L-Phenylalanine and L-Lysine.
Biological Role of L-Phenylalanine
L-Phenylalanine is an essential aromatic amino acid and a precursor for the synthesis of tyrosine, which in turn is a precursor for the catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine). It also plays a role in the synthesis of other important molecules and is a component of numerous proteins.
Biological Role of L-Lysine
L-Lysine is an essential amino acid with a positively charged side chain. It is crucial for protein synthesis, post-translational modifications (e.g., acetylation and ubiquitination), calcium absorption, and the synthesis of carnitine, which is essential for fatty acid metabolism.
Experimental Protocols
Due to the absence of specific studies on this compound, the following experimental protocols are proposed as general methodologies that can be adapted for its investigation.
Hypothetical Protocol for Extraction and Detection from Plant Material
This protocol outlines a general workflow for the extraction and analysis of peptides from a plant source, such as Phytolacca americana.
-
Sample Preparation: Fresh or lyophilized plant material is ground to a fine powder under liquid nitrogen.
-
Extraction: The powdered material is suspended in an acidic extraction buffer (e.g., 0.1% trifluoroacetic acid in water) to improve peptide solubility and inactivate proteases. The suspension is homogenized and then centrifuged to pellet cellular debris.
-
Solid-Phase Extraction (SPE): The supernatant is passed through a C18 SPE cartridge to desalt and concentrate the peptides. Peptides are eluted with a high organic solvent concentration (e.g., 80% acetonitrile with 0.1% trifluoroacetic acid).
-
Chromatographic Separation: The eluted peptides are separated using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid.
-
Detection and Quantification: Fractions are collected and analyzed by mass spectrometry (MS) for the presence of a compound with the corresponding mass-to-charge ratio of this compound. Quantification can be achieved using a synthesized this compound standard.
Visualizations
Formation of this compound
The following diagram illustrates the formation of a peptide bond between L-Phenylalanine and L-Lysine to yield this compound.
Caption: Formation of this compound from its constituent amino acids.
Experimental Workflow for Peptide Analysis
The diagram below outlines a general workflow for the extraction and analysis of peptides from a plant source.
References
A Technical Guide to the Biosynthesis of Phenylalanyllysine: A Non-Ribosomal Peptide Synthetase Approach
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide Phenylalanyllysine, composed of the amino acids L-phenylalanine and L-lysine, is not known to be synthesized through a dedicated, stand-alone biosynthetic pathway. Instead, its formation is most plausibly attributed to the activity of Non-Ribosomal Peptide Synthetases (NRPSs). These large, modular enzyme complexes, prevalent in bacteria and fungi, are responsible for the synthesis of a vast array of peptide natural products, independent of ribosomal machinery. This technical guide provides an in-depth exploration of the putative biosynthetic pathway of this compound via the NRPS mechanism. It details the architecture and catalytic cycle of NRPSs, methods for their identification and characterization, and the regulatory networks that govern their expression. This document serves as a comprehensive resource for researchers interested in the biosynthesis of novel dipeptides and the engineering of NRPS systems for drug discovery and development.
Introduction to Non-Ribosomal Peptide Synthesis (NRPS)
Non-ribosomal peptides (NRPs) are a class of secondary metabolites with diverse biological activities, including antibiotic, immunosuppressive, and anticancer properties.[1] Their synthesis is catalyzed by Non-Ribosomal Peptide Synthetases (NRPSs), which function as molecular assembly lines.[1]
The structure of NRPSs is modular, with each module responsible for the incorporation of a single amino acid into the growing peptide chain. A minimal NRPS module is comprised of three core domains:
-
Adenylation (A) domain: Selects and activates a specific amino acid as an aminoacyl-adenylate.[1]
-
Thiolation (T) domain or Peptidyl Carrier Protein (PCP): Covalently binds the activated amino acid via a 4'-phosphopantetheine (Ppant) prosthetic group.[1]
-
Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acids tethered to the T domains of adjacent modules.[1]
The synthesis of a dipeptide such as this compound would require a minimal NRPS system composed of two modules. The first module would select and activate phenylalanine, while the second module would select and activate lysine. A terminal Thioesterase (TE) domain would then release the final dipeptide.
The Putative this compound Biosynthetic Pathway
The biosynthesis of this compound via an NRPS is a multi-step process that can be broken down into initiation, elongation, and termination phases.
Initiation
The process begins with the first module's A-domain (A-Phe) selecting L-phenylalanine from the cellular pool of amino acids. This selection is highly specific, determined by the chemical environment of the A-domain's active site. The A-domain then activates the carboxyl group of phenylalanine using ATP, forming a phenylalanyl-AMP intermediate and releasing pyrophosphate (PPi). The activated phenylalanine is then transferred to the thiol group of the 4'-phosphopantetheine arm of the adjacent T-domain (T-Phe), forming a covalent thioester bond.
Elongation
Simultaneously, the second module's A-domain (A-Lys) selects and activates L-lysine, transferring it to its cognate T-domain (T-Lys). The C-domain, situated between the two modules, then orchestrates the formation of the peptide bond. It positions the two T-domain-bound amino acids such that the free amino group of lysine attacks the thioester carbonyl of the upstream phenylalanine. This results in the formation of the dipeptide this compound, which remains tethered to the T-domain of the second module.
Termination
The final step is the release of the dipeptide from the NRPS assembly line. This is typically catalyzed by a C-terminal Thioesterase (TE) domain. The TE domain can release the peptide through hydrolysis, resulting in a linear dipeptide, or through an intramolecular cyclization reaction. For this compound, a hydrolytic release would yield the linear dipeptide.
Quantitative Data
Quantitative analysis of NRPS activity is crucial for understanding enzyme kinetics, substrate specificity, and for optimizing engineered systems.
Adenylation Domain Substrate Specificity
Table 1: Representative Kinetic Parameters for NRPS Adenylation Domains
| NRPS A-Domain | Cognate Substrate | Non-cognate Substrate | Relative Activity (%) | Reference |
| GrsA-A | L-Phe | L-Leu | <1 | [3] |
| GrsA-A | L-Phe | L-Tyr | ~5 | [3] |
| TycA-A | D-Phe | L-Phe | 100 | [3] |
| PvdD-A1 | L-Thr | D-Thr | Not detected | [3] |
| PvdD-A1 | L-Thr | L-Ser | Not detected | [3] |
Note: This table provides illustrative data on the high specificity of A-domains. Specific kinetic values (Km and kcat) for a this compound-producing NRPS would need to be determined experimentally.
Product Yields from Engineered NRPS Systems
The engineering of NRPS modules to produce novel peptides has been an active area of research. The yields of these engineered products can vary significantly depending on the specific NRPS system, the host organism, and the culture conditions.
Table 2: Examples of Dipeptide and Tripeptide Yields from Engineered NRPS Systems
| Engineered NRPS System | Product | Host Organism | Yield (mg/L) | Reference |
| GxpS-based recombinant NRPS | GameXPeptide derivatives | E. coli | up to 280 | [4] |
| VietABC-based recombinant NRPS | RXP 16 | E. coli | ~99.75 | [5][6] |
| VietABC-based recombinant NRPS | RXP 22 | E. coli | ~5.69 | [5][6] |
| GrsA/GrsB1 co-expression | d-Phe-l-Pro DKP | in vitro | ~0.015 | [7] |
Experimental Protocols
The study of NRPSs involves a combination of bioinformatics, molecular biology, biochemistry, and analytical chemistry techniques.
Identification of NRPS Gene Clusters
-
Genome Mining: Putative NRPS gene clusters can be identified in bacterial and fungal genomes using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).[8] This tool identifies the characteristic domain architecture of NRPSs.
-
PCR-based Screening: Degenerate PCR primers targeting conserved motifs within the A and C domains can be used to screen genomic DNA for the presence of NRPS genes.
Heterologous Expression and Purification of NRPS
Objective: To produce soluble and active NRPS enzymes for in vitro characterization.
Protocol:
-
Cloning: The NRPS gene or module of interest is cloned into an appropriate expression vector (e.g., pET series for E. coli) with an affinity tag (e.g., His6-tag) for purification.
-
Host Strain: E. coli strains such as BL21(DE3) are commonly used for heterologous expression. Co-expression with a phosphopantetheinyl transferase (e.g., Sfp from Bacillus subtilis) is necessary to convert the apo-T domains to their active holo-form.[9]
-
Culture and Induction:
-
Inoculate a starter culture of the recombinant E. coli strain in LB medium with appropriate antibiotics and grow overnight at 37°C.
-
Inoculate a larger volume of expression medium (e.g., TB or 2xYT) with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG (e.g., 0.1-1 mM) and continue to grow at a lower temperature (e.g., 16-25°C) for 12-18 hours to enhance protein solubility.
-
-
Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication or high-pressure homogenization.
-
Purification:
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (lysis buffer with a higher concentration of imidazole, e.g., 20-50 mM).
-
Elute the NRPS protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).
-
Assess protein purity by SDS-PAGE and concentration by Bradford or BCA assay.
-
In Vitro NRPS Dipeptide Synthesis Assay
Objective: To demonstrate the synthesis of this compound from its precursor amino acids by the purified NRPS.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Purified NRPS enzyme (e.g., 1-5 µM)
-
L-Phenylalanine (e.g., 1 mM)
-
L-Lysine (e.g., 1 mM)
-
ATP (e.g., 2-5 mM)
-
MgCl2 (e.g., 10 mM)
-
Reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT)
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 25-37°C) for a specific time course (e.g., 1-4 hours).
-
Quenching: Stop the reaction by adding an equal volume of methanol or by protein precipitation with trichloroacetic acid (TCA).
-
Analysis: Analyze the reaction mixture for the presence of this compound using LC-MS/MS.
LC-MS/MS Analysis of this compound
Objective: To identify and quantify the synthesized dipeptide.
Protocol:
-
Sample Preparation: Centrifuge the quenched reaction mixture to pellet any precipitate. Transfer the supernatant for analysis.
-
Chromatography:
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
A typical gradient might be 5-95% B over 20-30 minutes.
-
-
Mass Spectrometry:
-
Couple the HPLC to a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in positive ion mode.
-
Perform a full scan to identify the [M+H]+ ion for this compound (expected m/z).
-
Perform tandem MS (MS/MS) on the parent ion to obtain a fragmentation pattern for structural confirmation. The fragmentation pattern should correspond to the cleavage of the peptide bond.
-
Regulation of NRPS Gene Expression
The biosynthesis of non-ribosomal peptides is a tightly regulated process, often linked to the developmental stage or environmental conditions of the producing organism.
Quorum Sensing in Bacteria
In many bacteria, the expression of NRPS gene clusters is controlled by quorum sensing (QS), a cell-density dependent regulatory system.[10][11] Acyl-homoserine lactones (AHLs) are common signaling molecules in Gram-negative bacteria. At a high cell density, AHLs accumulate and bind to a LuxR-type transcriptional regulator, which then activates the expression of target genes, including NRPSs.[10]
Global Regulators in Fungi
In filamentous fungi, the expression of secondary metabolite gene clusters, including those for NRPSs, is often controlled by global regulators.[12] For example, the LaeA protein is a key regulator that affects the expression of multiple secondary metabolite gene clusters by influencing chromatin structure.[12] The expression of NRPS genes can also be specific to certain developmental stages or tissues.[12]
Experimental and Logical Workflows
The discovery and characterization of an NRPS responsible for the synthesis of a dipeptide like this compound follows a logical workflow.
Conclusion
While a specific biosynthetic pathway for this compound has not been elucidated, the Non-Ribosomal Peptide Synthetase (NRPS) machinery provides a robust and well-characterized framework for its putative synthesis. This technical guide has outlined the modular nature of NRPSs, the catalytic steps involved in dipeptide formation, and the key experimental protocols required for the identification and characterization of these fascinating enzyme complexes. For researchers in drug discovery and synthetic biology, understanding and engineering NRPSs offers a powerful platform for the creation of novel peptides with therapeutic potential. The workflows and protocols detailed herein provide a solid foundation for future investigations into the biosynthesis of this compound and other novel dipeptides.
References
- 1. chem.uzh.ch [chem.uzh.ch]
- 2. Specificity prediction of adenylation domains in nonribosomal peptide synthetases (NRPS) using transductive support vector machines (TSVMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate Specificity of the Nonribosomal Peptide Synthetase PvdD from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Engineering of Specific Single-Module Nonribosomal Peptide Synthetases of the RXP Type for the Production of Defined Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Cell-free protein synthesis for nonribosomal peptide synthetic biology [frontiersin.org]
- 8. Frontiers | Non-ribosomal Peptide Synthetase Gene Clusters in the Human Pathogenic Fungus Scedosporium apiospermum [frontiersin.org]
- 9. In Vivo Production of Artificial Nonribosomal Peptide Products in the Heterologous Host Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Conserved Biosynthetic Gene Cluster Is Regulated by Quorum Sensing in a Shipworm Symbiont - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Non-ribosomal Peptide Synthases from Pseudomonas aeruginosa Play a Role in Cyclodipeptide Biosynthesis, Quorum-Sensing Regulation, and Root Development in a Plant Host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhancing Nonribosomal Peptide Biosynthesis in Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of Phenylalanyllysine and Related Peptides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the available scientific literature on the dipeptide Phenylalanyllysine (Phe-Lys) and peptides containing both phenylalanine and lysine residues. This document covers the synthesis, biochemical properties, and potential therapeutic applications of these molecules, with a focus on presenting quantitative data and detailed experimental protocols.
Synthesis of this compound and Related Peptides
The primary method for synthesizing this compound and other peptides is Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines a general procedure for the synthesis of the dipeptide this compound (Phe-Lys) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Lys(Boc)-Wang resin
-
Fmoc-Phe-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: Trifluoroacetic acid (TFA), deionized water, and a scavenger such as triisopropylsilane (TIS)
-
Diethyl ether
-
HPLC grade water and acetonitrile
Procedure:
-
Resin Swelling: The Fmoc-Lys(Boc)-Wang resin is swelled in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: The Fmoc protecting group on the lysine residue is removed by treating the resin with 20% piperidine in DMF for 20-30 minutes. The resin is then washed thoroughly with DMF and DCM.
-
Amino Acid Coupling: Fmoc-Phe-OH is activated by dissolving it with HBTU, HOBt, and DIEA in DMF. This activated amino acid solution is then added to the resin, and the coupling reaction is allowed to proceed for 1-2 hours. The completion of the reaction can be monitored using a ninhydrin test. The resin is then washed with DMF and DCM.[1][2]
-
Final Fmoc Deprotection: The Fmoc group from the newly added phenylalanine is removed using 20% piperidine in DMF.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the Boc side-chain protecting group on lysine is removed simultaneously by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.
-
Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with ether. The crude peptide is then dissolved in a water/acetonitrile mixture and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified this compound dipeptide is characterized by mass spectrometry to confirm its molecular weight and by NMR spectroscopy to confirm its structure.[3][4]
Biochemical Properties and Biological Activity
The biological activity of this compound is influenced by its constituent amino acids and the peptide bond. Like many di- and tripeptides, it is likely subject to hydrolysis by peptidases in vivo, releasing free phenylalanine and lysine.[5] Therefore, the overall biological effect is a combination of the intact dipeptide's activity and the subsequent effects of its constituent amino acids.
A notable biological activity of the intact Lys-Phe dipeptide is its ability to inhibit the sickling of cells and the gelation of sickle-cell hemoglobin solutions.[6] Furthermore, copolypeptides containing both lysine and phenylalanine have demonstrated significant antibacterial efficacy against both Gram-positive and Gram-negative bacteria.[7]
Quantitative Data
The following table summarizes quantitative data for peptides containing phenylalanine and lysine from the literature.
| Peptide/System | Technique | Parameter | Value | Reference |
| Alanine-Phenylalanine (A-F) binding to DppA | Isothermal Titration Calorimetry (ITC) | Dissociation Constant (Kd) | 1.2 µM | [8] |
| Phenylalanine-Alanine (F-A) binding to DppA | Isothermal Titration Calorimetry (ITC) | Dissociation Constant (Kd) | 2.5 µM | [8] |
| K30-b-F15 copolypeptide vs. S. aureus | Broth Microdilution | Minimum Inhibitory Concentration (MIC) | 2 µg/mL | [7] |
| K30-b-F15 copolypeptide vs. E. coli | Broth Microdilution | Minimum Inhibitory Concentration (MIC) | 8 µg/mL | [7] |
Signaling Pathways and Metabolic Fate
Specific signaling pathways directly activated by the this compound dipeptide are not well-documented. It is anticipated that the dipeptide is transported into cells via peptide transporters and subsequently hydrolyzed by intracellular peptidases into its constituent amino acids.[9] The biological effects would then be mediated by the known signaling pathways of L-phenylalanine and L-lysine.
L-phenylalanine is a precursor for the synthesis of tyrosine and subsequently the catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine).[9] L-lysine is an essential amino acid involved in protein synthesis, and its metabolic pathways lead to the production of acetyl-CoA.
Metabolic fate of this compound.
Experimental Workflows
General Workflow for Synthesis and Characterization
The overall process for studying a synthesized peptide like this compound follows a logical progression from synthesis to purification and finally to characterization and activity testing.
General workflow for peptide synthesis and analysis.
Enzymatic Hydrolysis Assay Protocol
To investigate the stability of this compound in a biological context, an enzymatic hydrolysis assay can be performed.
Materials:
-
Purified this compound
-
A relevant peptidase (e.g., porcine kidney peptidase)
-
Phosphate buffer (pH 7.4)
-
Quenching solution (e.g., 10% Trichloroacetic acid)
-
HPLC system for analysis
Procedure:
-
A solution of this compound is prepared in the phosphate buffer.
-
The peptidase is added to initiate the reaction.
-
Aliquots of the reaction mixture are taken at various time points.
-
The reaction in the aliquots is stopped by adding the quenching solution.
-
The samples are centrifuged to precipitate the enzyme.
-
The supernatant is analyzed by RP-HPLC to quantify the decrease in the this compound peak and the increase in the phenylalanine and lysine peaks over time.
This data can be used to determine the rate of hydrolysis of the dipeptide.
Conclusion
This compound is a dipeptide with demonstrated biological activity, particularly in the context of sickle-cell disease. Its synthesis is readily achievable through standard solid-phase peptide synthesis protocols. The biological effects of this compound are likely a composite of the intact dipeptide and its constituent amino acids following in vivo hydrolysis. Further research into the specific interactions of the intact dipeptide with cellular targets and its pharmacokinetic profile will be crucial for its potential development as a therapeutic agent. The study of copolypeptides containing phenylalanine and lysine also presents a promising avenue for the development of novel antimicrobial agents.
References
- 1. rsc.org [rsc.org]
- 2. peptide.com [peptide.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydrolysis of a dipeptide [biotopics.co.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Highly efficient antibacterial diblock copolypeptides based on lysine and phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermodynamics of semi-specific ligand recognition: the binding of dipeptides to the E.coli dipeptide binding protein DppA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Phenylalanyllysine: An In-depth Technical Guide on Potential Biological Roles
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature explicitly detailing the biological roles, mechanisms of action, and signaling pathways of the dipeptide Phenylalanyllysine (Phe-Lys) is limited. This guide provides a comprehensive overview based on the known functions of its constituent amino acids, L-Phenylalanine and L-Lysine, the isomeric dipeptide Lysyl-phenylalanine (Lys-Phe), and related peptides containing these residues. This information is intended to serve as a foundational resource to stimulate and guide future research into the specific bioactivities of this compound.
Introduction to this compound
This compound (Phe-Lys) is a dipeptide composed of the essential amino acids L-Phenylalanine and L-Lysine, linked by a peptide bond. Its chemical structure combines the aromatic side chain of Phenylalanine with the basic, positively charged side chain of Lysine, suggesting potential for diverse biological interactions. While direct research on Phe-Lys is sparse, the well-documented roles of its constituent amino acids and related peptides provide a basis for hypothesizing its potential biological functions.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₃N₃O₃ | PubChem |
| Molecular Weight | 293.36 g/mol | PubChem |
| IUPAC Name | (2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoic acid | PubChem |
| CAS Number | 6456-72-0 | PubChem |
Potential Biological Roles Inferred from Constituent Amino Acids
The biological activity of this compound is likely influenced by the individual properties of L-Phenylalanine and L-Lysine.
L-Phenylalanine: A Precursor for Neurotransmitters and a Signaling Molecule
L-Phenylalanine is an essential amino acid that serves as a precursor for the synthesis of tyrosine, which is subsequently converted into important catecholamines such as dopamine, norepinephrine, and epinephrine. These neurotransmitters are crucial for mood regulation, cognitive function, and the body's stress response.
Additionally, Phenylalanine can act as a signaling molecule, notably as a modulator of the Calcium-Sensing Receptor (CaSR). This receptor plays a vital role in calcium homeostasis and has been implicated in various physiological processes, including hormone secretion.
L-Lysine: Essential for Protein Structure, Function, and Metabolism
L-Lysine is an essential amino acid with a positively charged side chain, making it crucial for the structure and function of many proteins through its involvement in electrostatic interactions and post-translational modifications like ubiquitination and acetylation. Lysine is also involved in the production of carnitine, which is essential for fatty acid metabolism and energy production. Furthermore, it plays a role in the immune system and is a precursor for the synthesis of certain hormones.
Insights from the Isomeric Dipeptide: Lysyl-phenylalanine (Lys-Phe)
The isomeric dipeptide, Lysyl-phenylalanine (Lys-Phe), where the amino acid sequence is reversed, has been investigated for its biological activity. Notably, Lys-Phe has been identified as an inhibitor of sickle-cell hemoglobin gelation[1]. This suggests that the specific sequence of amino acids in a dipeptide is critical for its biological function and that Phe-Lys may have entirely different activities from Lys-Phe.
Quantitative Data for Lys-Phe
| Parameter | Value | Biological Context | Source |
| Inhibition of Gelation | Progressive inhibition up to 30 mM | Inhibition of sickle-cell deoxyhemoglobin gelation | [1] |
Potential Therapeutic Areas for this compound
Based on the functions of its components and related peptides, several therapeutic areas warrant investigation for this compound.
Antimicrobial Activity
Peptides rich in Lysine and containing hydrophobic residues like Phenylalanine have demonstrated potent antimicrobial activity[2][3]. The cationic nature of Lysine can facilitate interaction with negatively charged bacterial membranes, while the hydrophobicity of Phenylalanine can aid in membrane disruption. Diblock copolypeptides of Lysine and Phenylalanine have shown excellent efficacy against both Gram-positive and Gram-negative bacteria[2].
Neuroprotection and Neuromodulation
Given that Phenylalanine is a precursor to key neurotransmitters, Phe-Lys could potentially modulate neurological pathways. Halogenated derivatives of L-Phenylalanine have shown neuroprotective effects in models of brain ischemia[4][5]. L-lysine has also demonstrated neuroprotective effects in models of anoxia[6]. Further research is needed to determine if the dipeptide itself possesses neuroprotective or neuromodulatory properties.
Anti-inflammatory and Antioxidant Effects
Both Phenylalanine and Lysine residues are found in peptides with demonstrated anti-inflammatory and antioxidant activities[7][8][9]. Phenylalanine can increase the production of antioxidant phenolic acids in cell cultures[10], and Lysine harvesting has been identified as an antioxidant strategy in yeast[11]. The potential for Phe-Lys to scavenge free radicals or modulate inflammatory pathways is a plausible area of investigation.
Signaling Pathways Potentially Modulated by this compound
While no signaling pathways have been directly attributed to this compound, the known pathways of its constituent amino acids provide a starting point for investigation.
Phenylalanine and the Calcium-Sensing Receptor (CaSR) Pathway
Lysine and Post-Translational Modifications Impacting Gene Expression
Experimental Protocols for Investigating this compound
As direct experimental protocols for this compound are not available, this section outlines general methodologies for peptide synthesis, characterization, and biological evaluation that can be adapted for future studies.
Synthesis and Purification of this compound
Detailed Methodology for Solid-Phase Peptide Synthesis (SPPS):
-
Resin Preparation: Start with a suitable resin (e.g., Wang or Rink amide resin).
-
First Amino Acid Coupling: Swell the resin in a suitable solvent (e.g., DMF). Deprotect the Fmoc group on the resin if necessary. Activate the carboxyl group of the first amino acid (Fmoc-Lys(Boc)-OH) using a coupling agent (e.g., HBTU/DIPEA) and couple it to the resin.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled lysine using a solution of piperidine in DMF.
-
Second Amino Acid Coupling: Activate and couple the second amino acid (Fmoc-Phe-OH) to the deprotected N-terminus of the resin-bound lysine.
-
Final Fmoc Deprotection: Remove the final Fmoc group.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/water) to cleave the dipeptide from the resin and remove the Boc side-chain protecting group from lysine.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry (to verify the molecular weight) and NMR spectroscopy (to confirm the structure).
In Vitro Biological Assays
-
Antimicrobial Activity:
-
Minimal Inhibitory Concentration (MIC) Assay: Determine the lowest concentration of Phe-Lys that inhibits the visible growth of various bacterial strains (e.g., E. coli, S. aureus) using broth microdilution methods.
-
Membrane Permeabilization Assay: Use fluorescent dyes like propidium iodide to assess the ability of Phe-Lys to disrupt bacterial cell membranes.
-
-
Antioxidant Activity:
-
DPPH Radical Scavenging Assay: Measure the ability of Phe-Lys to scavenge the stable DPPH free radical.
-
ABTS Radical Cation Decolorization Assay: Assess the capacity of Phe-Lys to neutralize the ABTS radical cation.
-
-
Anti-inflammatory Activity:
-
LPS-stimulated Macrophage Assay: Treat macrophage cell lines (e.g., RAW 264.7) with lipopolysaccharide (LPS) in the presence and absence of Phe-Lys and measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.
-
Nitric Oxide (NO) Production Assay: Measure the inhibition of NO production in LPS-stimulated macrophages using the Griess reagent.
-
-
Neuroprotective Activity:
-
Oxidative Stress-induced Neuronal Cell Death Assay: Induce oxidative stress in neuronal cell lines (e.g., SH-SY5Y) with agents like H₂O₂ or glutamate and evaluate the protective effect of Phe-Lys on cell viability using MTT or LDH assays.
-
Future Directions and Conclusion
The dipeptide this compound represents an understudied molecule with potential biological activities stemming from its constituent amino acids. The lack of direct research highlights a significant knowledge gap and an opportunity for novel discoveries. Future research should focus on:
-
Systematic Screening: Conducting broad-based in vitro screening of this compound for various biological activities, including antimicrobial, antioxidant, anti-inflammatory, and neuroprotective effects.
-
Mechanism of Action Studies: If a significant biological activity is identified, subsequent studies should aim to elucidate the underlying mechanism of action, including the identification of molecular targets and signaling pathways.
-
Structure-Activity Relationship Studies: Synthesizing and testing analogues of this compound (e.g., with D-amino acids, modified side chains) to understand the structural requirements for its biological activity.
-
In Vivo Studies: If promising in vitro activity is observed, progressing to in vivo models to assess the efficacy, pharmacokinetics, and safety of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Highly efficient antibacterial diblock copolypeptides based on lysine and phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of number of lysine motifs on the bactericidal and hemolytic activity of short cationic antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective effect of L-lysine monohydrochloride on acute iterative anoxia in rats with quantitative analysis of electrocorticogram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial and anti-inflammatory activities of a Leu/Lys-rich antimicrobial peptide with Phe-peptoid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Phenylalanine Increases the Production of Antioxidant Phenolic Acids in Ginkgo biloba Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lysine harvesting is an antioxidant strategy and triggers underground polyamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Phenylalanyllysine Derivatives and Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylalanyllysine (Phe-Lys) represents a dipeptide scaffold of significant interest in medicinal chemistry. The unique combination of a bulky, hydrophobic phenylalanine residue and a positively charged lysine residue provides a versatile platform for the design of novel therapeutic agents. By modifying this core structure, researchers can develop derivatives and analogs with tailored physicochemical properties, enhanced metabolic stability, and specific biological activities. This technical guide offers a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a focus on their potential as anticancer and antimicrobial agents. Detailed experimental protocols and quantitative data are provided to facilitate further research and development in this promising area.
Synthesis of this compound Derivatives and Analogs
The synthesis of this compound derivatives and peptidomimetics can be achieved through various methodologies, with solid-phase peptide synthesis (SPPS) being a cornerstone technique for peptide-based structures. For non-peptidic or modified analogs, classical solution-phase organic synthesis methods are employed.
Solid-Phase Peptide Synthesis (SPPS) of this compound Peptides
SPPS allows for the efficient and controlled assembly of peptide chains on a solid support. The most common strategy involves the use of Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups for the α-amino group of the amino acids.
Experimental Protocol: Manual Solid-Phase Synthesis of Fmoc-Phe-Lys(Boc)-PAB Resin
This protocol details the synthesis of a dipeptide-resin conjugate, a common starting point for more complex structures like antibody-drug conjugate linkers.[1]
Materials:
-
p-Aminobenzyl (PAB) resin
-
N,N-Dimethylformamide (DMF)
-
Fmoc-Lys(Boc)-OH
-
Fmoc-Phe-OH
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
20% Piperidine in DMF
-
Isopropyl alcohol (IPA)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker or agitator
Procedure:
-
Resin Swelling: Swell the PAB resin in DMF for 30-60 minutes in the synthesis vessel.[1]
-
First Amino Acid Coupling (Fmoc-Lys(Boc)-OH):
-
In a separate vial, dissolve Fmoc-Lys(Boc)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.[1]
-
Activate the amino acid by agitating the solution for 1-2 minutes.[1]
-
Add the activated amino acid solution to the swollen resin.[1]
-
Agitate the reaction mixture for 1-2 hours at room temperature.[1]
-
-
Washing: Wash the resin sequentially with DMF, IPA, and DCM to remove excess reagents.
-
Fmoc Deprotection:
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and byproducts.[1]
-
Second Amino Acid Coupling (Fmoc-Phe-OH):
-
In a separate vial, dissolve Fmoc-Phe-OH (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.[1]
-
Activate the amino acid for 1-2 minutes.[1]
-
Add the activated amino acid solution to the deprotected Lys(Boc)-PAB resin.[1]
-
Agitate the reaction mixture for 1-2 hours at room temperature.[1]
-
-
Final Washing and Drying:
Characterization: The successful synthesis can be confirmed by a negative Kaiser test (indicating complete coupling) and by cleaving a small amount of the peptide from the resin for analysis by mass spectrometry.
Logical Workflow for Solid-Phase Peptide Synthesis of a this compound Dipeptide
Solid-phase synthesis workflow for a this compound dipeptide.
Biological Activities and Applications
This compound derivatives have shown promise in several therapeutic areas, most notably as antimicrobial and anticancer agents. The combination of hydrophobicity from phenylalanine and positive charge from lysine is crucial for their interaction with biological membranes.
Antimicrobial Activity
Cationic antimicrobial peptides (AMPs) are a class of host defense peptides that exhibit broad-spectrum activity against bacteria. The mechanism of action often involves the disruption of the bacterial cell membrane. Phenylalanine residues can act as membrane anchors, facilitating the initial binding and insertion of the peptide into the lipid bilayer, while the cationic lysine residues interact with the negatively charged components of bacterial membranes.[2][3]
Amphiphilic diblock copolypeptides composed of lysine and phenylalanine have demonstrated excellent antibacterial efficacy against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with a proposed pore-forming mechanism of action.[4]
Quantitative Data: Antimicrobial Activity
| Compound/Analog | Organism | MIC (µg/mL) | Reference |
| K30-b-F15 | E. coli | 8 | [4] |
| K30-b-F15 | S. aureus | 2 | [4] |
| K30-b-F30 | E. coli | 8 | [4] |
| K30-b-F30 | S. aureus | 2 | [4] |
| K30-b-F45 | E. coli | 8 | [4] |
| K30-b-F45 | S. aureus | 2 | [4] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[5][6]
Materials:
-
Test antimicrobial peptide
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well polypropylene microtiter plates
-
0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.[5][6]
-
Peptide Dilution: Prepare a series of two-fold dilutions of the test peptide in CAMHB in the 96-well plate.[5]
-
Inoculation: Add the bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).[5]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[5][6]
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.[5]
Workflow for Determining Minimum Inhibitory Concentration (MIC)
Workflow for the broth microdilution assay to determine MIC.
Anticancer Activity
The anticancer properties of this compound derivatives are often attributed to their ability to selectively disrupt the membranes of cancer cells, which typically have a higher negative charge on their surface compared to normal cells. Additionally, these compounds can induce apoptosis through various intracellular mechanisms.
For instance, certain L-phenylalanine dipeptide derivatives have demonstrated inhibitory effects against leukemia and prostate cancer cell lines.[7] The incorporation of phenylalanine into peptide structures can enhance their hydrophobicity, which is a key factor for both anticancer and immunomodulatory activities.[8]
Quantitative Data: Anticancer Activity (IC50 Values)
| Compound | Cell Line | IC50 (µM) | Reference |
| Derivative 3f | K562 (Leukemia) | Not specified, but showed inhibitory effect | [7] |
| Derivative 3q | PC3 (Prostate Cancer) | Not specified, but showed inhibitory effect | [7] |
| FR8P | MDA-MB-231 (Breast Cancer) | ~10 | [4] |
| FR11P | MDA-MB-231 (Breast Cancer) | ~15 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity (IC50 Determination)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and proliferation.[9][10][11][12]
Materials:
-
Cancer cell lines (e.g., K562, PC3, MCF-7)
-
Cell culture medium and supplements
-
Test compounds (this compound derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9][10]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[9][10]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.[11][12]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[12]
-
IC50 Calculation: The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.
Workflow for MTT Assay
Workflow for determining cytotoxicity using the MTT assay.
Mechanism of Action and Signaling Pathways
The biological effects of this compound derivatives are mediated through their interaction with various cellular components and signaling pathways. As mentioned, membrane disruption is a key mechanism for both antimicrobial and anticancer activities. For anticancer peptides, induction of apoptosis is another important mechanism. This can occur through the intrinsic pathway, which involves the depolarization of the mitochondrial membrane and the activation of caspases.[4]
Furthermore, some phenylalanine derivatives have been shown to target specific signaling pathways involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the downstream RAS-RAF-MEK-ERK cascade.
EGFR Signaling Pathway
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[13] Its aberrant activation is a hallmark of many cancers. Phenylalanine-containing compounds have been investigated as potential inhibitors of EGFR.
Simplified EGFR Signaling Pathway
Simplified EGFR and RAS-RAF-MEK-ERK signaling pathway.
Conclusion and Future Perspectives
This compound derivatives and analogs represent a promising class of compounds with significant potential for the development of novel antimicrobial and anticancer therapeutics. Their unique structural features allow for a dual mechanism of action involving membrane disruption and modulation of key signaling pathways. The synthetic versatility of the this compound scaffold enables the generation of diverse chemical libraries for structure-activity relationship studies, paving the way for the discovery of more potent and selective drug candidates. Future research should focus on the development of constrained and peptidomimetic analogs to improve their pharmacokinetic properties and in vivo efficacy. Furthermore, a deeper understanding of their interactions with specific molecular targets will be crucial for the rational design of the next generation of this compound-based drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective phenylalanine to proline substitution for improved antimicrobial and anticancer activities of peptides designed on phenylalanine heptad repeat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorinated phosphonate analogues of phenylalanine: Synthesis, X-ray and DFT studies - Arabian Journal of Chemistry [arabjchem.org]
- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Role of Anti-Cancer Peptides as Immunomodulatory Agents: Potential and Design Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. sinobiological.com [sinobiological.com]
Physicochemical Properties of Phenylalanyllysine: A Technical Guide
This technical guide provides a comprehensive overview of the core physicochemical properties of the dipeptide Phenylalanyllysine (Phe-Lys). Intended for researchers, scientists, and professionals in drug development, this document details the fundamental characteristics of this compound, outlines experimental protocols for their determination, and presents visual workflows for these methodologies.
Core Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₃N₃O₃ | PubChem[1] |
| Molecular Weight | 293.36 g/mol | PubChem[1] |
| IUPAC Name | (2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoic acid | PubChem[1] |
| Canonical SMILES | C1=CC=C(C=C1)C--INVALID-LINK--C(=O)O">C@@HN | PubChem[1] |
| Calculated LogP | -2.7 | PubChem[1] |
| Hydrogen Bond Donors | 4 | PubChem[1] |
| Hydrogen Bond Acceptors | 4 | PubChem[1] |
| Physical Description | Solid (Predicted) | PubChem[1] |
| Isoelectric Point (pI) | Theoretical calculation required; experimental data not found. | |
| Aqueous Solubility | Experimental determination required. | |
| Stability | Experimental determination required. |
Structure
This compound is a dipeptide formed from the formal condensation of the carboxy group of L-phenylalanine with the α-amino group of L-lysine.[1]
Chemical Structure of this compound:
Caption: 2D structure of this compound.
Experimental Protocols
Detailed methodologies for determining key physicochemical properties of this compound are provided below. These are generalized protocols and may require optimization for this specific dipeptide.
Determination of Isoelectric Point (pI) by Capillary Isoelectric Focusing (cIEF)
The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge.[2] Capillary Isoelectric Focusing (cIEF) is a high-resolution technique for the determination of a peptide's pI.[3][4]
Methodology:
-
Sample Preparation:
-
Capillary Electrophoresis System Setup:
-
Use a coated capillary to reduce electroendosmotic flow and improve reproducibility.[4]
-
The capillary is filled with the sample mixture.
-
The anode is immersed in an acidic solution (anolyte, e.g., phosphoric acid) and the cathode in a basic solution (catholyte, e.g., sodium hydroxide).
-
-
Focusing:
-
Apply a high voltage across the capillary.
-
The carrier ampholytes form a pH gradient within the capillary.
-
This compound will migrate through the pH gradient until it reaches the pH that corresponds to its pI, at which point it has no net charge and stops migrating.
-
-
Mobilization and Detection:
-
After focusing, the focused zones are mobilized past a detector (e.g., UV absorbance at 214 or 280 nm) by applying pressure or a chemical mobilizer.
-
The pI of this compound is determined by comparing its migration time to that of the co-injected pI markers with known isoelectric points.[5]
-
Caption: Workflow for pI determination by cIEF.
Quantitative Solubility Assessment
The solubility of a peptide is highly dependent on its amino acid composition, sequence, and the pH and ionic strength of the solvent. A systematic approach is required to determine the optimal solubilization conditions.
Methodology:
-
Charge Calculation:
-
Determine the theoretical net charge of this compound at neutral pH. Phenylalanine is neutral, while lysine has a basic side chain. The N-terminus is basic and the C-terminus is acidic.
-
Assign a value of +1 to each basic residue (Lysine, N-terminus) and -1 to each acidic residue (C-terminus).[1]
-
This compound has a net positive charge at neutral pH and is considered a basic peptide.
-
-
Solvent Screening:
-
Begin by attempting to dissolve a small, accurately weighed amount of lyophilized this compound (e.g., 1 mg) in a defined volume of sterile, distilled water (e.g., 1 mL to target a 1 mg/mL concentration).[6]
-
If insoluble in water, due to its basic nature, attempt dissolution in an acidic solution, such as 10% acetic acid.[7]
-
For highly hydrophobic peptides, a small amount of an organic solvent like DMSO can be used initially, followed by dilution with the desired aqueous buffer.[8]
-
Sonication can be used to aid dissolution.[1]
-
-
Quantitative Determination:
-
Prepare a series of peptide solutions at different concentrations in the chosen optimal solvent.
-
Centrifuge the solutions at high speed (e.g., 10,000 x g) to pellet any undissolved peptide.
-
Carefully remove the supernatant and measure the peptide concentration using a suitable method, such as UV-Vis spectrophotometry at 280 nm (if the peptide contains Trp or Tyr) or 214 nm (for the peptide bond), or by a colorimetric assay (e.g., BCA assay).
-
The highest concentration at which the peptide remains in a clear solution is determined as its solubility under those conditions.
-
Caption: Experimental workflow for peptide solubility testing.
Stability Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The chemical stability of this compound in a given formulation is critical for its shelf-life and efficacy. A stability-indicating RP-HPLC method can be used to monitor the degradation of the peptide over time.
Methodology:
-
Method Development:
-
Develop an RP-HPLC method capable of separating intact this compound from potential degradation products.
-
A C18 column is typically used for peptide separations.
-
The mobile phase usually consists of a gradient of water and acetonitrile (ACN), with an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1% TFA) to improve peak shape.[9]
-
Detection is typically performed at 210-220 nm.[10]
-
-
Forced Degradation Study:
-
Subject this compound solutions to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress) to generate degradation products.
-
Analyze the stressed samples by the developed HPLC method to ensure that the degradation products are resolved from the parent peak, thus confirming the method is "stability-indicating".
-
-
Stability Study:
-
Prepare solutions of this compound in the buffer of interest at a known concentration.
-
Incubate the solutions at various temperatures (e.g., 4°C, 25°C, 40°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours, and longer for long-term stability), withdraw an aliquot of each sample.
-
Analyze the samples by the validated RP-HPLC method.
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of the peptide remaining at each time point relative to the initial (time zero) peak area.
-
Plot the percentage of remaining peptide versus time to determine the degradation kinetics and estimate the shelf-life or half-life of the peptide under the tested conditions.
-
Caption: Workflow for peptide stability assessment by RP-HPLC.
Biological Context and Signaling
Currently, there is limited information in the public domain detailing specific signaling pathways directly modulated by this compound or its role as a signaling molecule itself. Dipeptides can be products of protein degradation or serve as precursors for other biomolecules. Further research is required to elucidate any specific biological activities or signaling roles of this compound.
Conclusion
This technical guide has summarized the core physicochemical properties of this compound and provided detailed, generalized protocols for their experimental determination. While calculated data offers a foundational understanding of this dipeptide, empirical validation of its isoelectric point, solubility, and stability is crucial for its application in research and development. The provided experimental workflows offer a systematic approach for obtaining this critical data.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. Isoelectric point - Wikipedia [en.wikipedia.org]
- 3. How to Determinate Isoelectric Point - Creative Proteomics [creative-proteomics.com]
- 4. Isoelectric Point Determination with cIEF - Creative Proteomics [creative-proteomics.com]
- 5. Determination of the isoelectric point of proteins by capillary isoelectric focusing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. jpt.com [jpt.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Phenylalanyl-lysine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylalanyl-lysine (Phe-Lys) is a dipeptide composed of the amino acids L-phenylalanine and L-lysine. As a fundamental building block of numerous proteins and bioactive peptides, the study of Phe-Lys offers insights into peptide chemistry, biochemistry, and pharmacology. This technical guide provides a comprehensive overview of the current state of Phenylalanyl-lysine research, including its synthesis, purification, characterization, and known biological activities. This document is intended to serve as a valuable resource for researchers and professionals in the fields of peptide science and drug development.
Physicochemical Properties
A clear understanding of the physicochemical properties of Phenylalanyl-lysine is essential for its synthesis, purification, and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C15H23N3O3 | PubChem |
| Molecular Weight | 293.36 g/mol | PubChem |
| IUPAC Name | (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoic acid | PubChem |
| Synonyms | Lys-Phe, Lysylphenylalanine, KF dipeptide | PubChem[1] |
Synthesis and Purification
The synthesis of Phenylalanyl-lysine can be achieved through various peptide synthesis methodologies. Both enzymatic and solid-phase synthesis approaches have been reported for similar lysine-containing dipeptides.
Experimental Protocol: Enzymatic Synthesis
An enzymatic approach offers a mild and stereospecific method for peptide bond formation. The following protocol is adapted from the synthesis of a similar dipeptide, N-acetyl-L-phenylalanyl-L-lysine[2][3].
Materials:
-
N-acetyl-L-phenylalanine ethyl ester (Ac-Phe-OEt)
-
L-lysine methyl ester (Lys-OMe)
-
α-Chymotrypsin
-
Phosphate buffer (0.1 M, pH 8.0)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve Ac-Phe-OEt and Lys-OMe in a minimal amount of organic solvent (e.g., acetonitrile).
-
Add the phosphate buffer to the solution.
-
Add α-chymotrypsin to the reaction mixture.
-
Stir the reaction at a controlled temperature (e.g., 25°C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, stop the reaction by adding a denaturing agent or by solvent extraction.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
SPPS is a widely used method for the synthesis of peptides. The following is a generalized protocol for the synthesis of a Phenylalanyl-lysine peptide, based on methods for synthesizing phenylalanine-lysine random peptides[4].
Materials:
-
Fmoc-Lys(Boc)-Wang resin
-
Fmoc-Phe-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Piperidine in dimethylformamide (DMF) (20%)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/triisopropylsilane/water)
Procedure:
-
Swell the Fmoc-Lys(Boc)-Wang resin in DMF.
-
Fmoc deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from lysine.
-
Wash the resin thoroughly with DMF and DCM.
-
Coupling: Activate Fmoc-Phe-OH with DIC and HOBt in DMF and add it to the deprotected resin. Allow the coupling reaction to proceed for a specified time.
-
Wash the resin with DMF and DCM.
-
Repeat the deprotection and coupling steps as needed for longer peptide chains.
-
Final deprotection: Remove the final Fmoc group with 20% piperidine in DMF.
-
Cleavage and side-chain deprotection: Treat the resin with the TFA cleavage cocktail to cleave the peptide from the resin and remove the Boc protecting group from the lysine side chain.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash to obtain the crude product.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
References
Methodological & Application
Application Note: Solid-Phase Synthesis of Phenylalanyllysine (Phe-Lys)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the manual solid-phase peptide synthesis (SPPS) of the dipeptide Phenylalanyllysine (Phe-Lys). The synthesis is based on the widely adopted 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy, utilizing pre-loaded Fmoc-Lys(Boc)-Wang resin as the solid support. This method offers a robust and efficient pathway for obtaining the desired dipeptide with high purity. The protocol covers all critical steps, including resin preparation, Fmoc deprotection, amino acid coupling, and final cleavage from the resin. Quantitative data and key performance indicators for the synthesis are summarized, and a detailed workflow diagram is provided for clarity.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone method for chemically synthesizing peptides.[1] Developed by Bruce Merrifield, this technique involves building a peptide chain sequentially while one end is anchored to an insoluble polymeric support (resin).[2] The Fmoc/tBu strategy is a popular approach where the temporary Nα-amino protecting group, Fmoc, is removed under mild basic conditions, while acid-labile protecting groups, such as tert-butyl (tBu), are used for permanent side-chain protection.[3] This orthogonality allows for selective deprotection steps throughout the synthesis. This compound is a simple dipeptide that serves as an excellent model for demonstrating the fundamental principles of SPPS.
Quantitative Synthesis Parameters
The success of SPPS is evaluated by several quantitative parameters. The following table summarizes typical values expected during the synthesis of this compound using the described protocol.
| Parameter | Typical Value | Description |
| Resin Loading | 0.3 - 0.8 mmol/g | The initial loading of the first amino acid (Fmoc-Lys(Boc)) on the Wang resin, as specified by the manufacturer. |
| Fmoc Deprotection Efficiency | > 99% | The efficiency of removing the Fmoc protecting group, which can be monitored by UV spectrophotometry of the piperidine-dibenzofulvene adduct.[4] |
| Coupling Efficiency | > 99% | The efficiency of peptide bond formation, which can be confirmed by a qualitative ninhydrin (Kaiser) test. With modern reagents, near-quantitative coupling is achievable.[4] |
| Overall Crude Yield | 75 - 90% | The expected yield of the crude this compound peptide after cleavage and precipitation, before chromatographic purification. |
Experimental Workflow
The diagram below outlines the sequential steps involved in the solid-phase synthesis of this compound.
Caption: Workflow for the solid-phase synthesis of Phe-Lys.
Experimental Protocols
The following protocols describe the manual synthesis of this compound on a 0.1 mmol scale.
Resin Preparation and Swelling
Objective: To swell the polystyrene resin support, allowing reagents to penetrate the polymer matrix.
-
Materials:
-
Fmoc-Lys(Boc)-Wang resin (e.g., 0.5 mmol/g loading capacity)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Solid-phase synthesis reaction vessel with a sintered glass filter
-
-
Protocol:
-
Weigh 200 mg of Fmoc-Lys(Boc)-Wang resin (for a 0.1 mmol scale) and transfer it to the reaction vessel.
-
Add 5 mL of DCM to the resin and allow it to swell for 20 minutes with gentle agitation.
-
Drain the DCM through the filter.
-
Wash the resin three times with 5 mL of DMF for 1 minute each, draining the solvent after each wash.
-
Nα-Fmoc Deprotection
Objective: To remove the temporary Fmoc protecting group from the N-terminus of the resin-bound lysine.[4]
-
Materials:
-
Swollen Fmoc-Lys(Boc)-Wang resin
-
Deprotection solution: 20% (v/v) piperidine in DMF[1]
-
DMF, peptide synthesis grade
-
-
Protocol:
-
Add 5 mL of the deprotection solution to the swollen resin.
-
Agitate the mixture for 3 minutes.
-
Drain the solution.
-
Add another 5 mL of the deprotection solution and agitate for 7-10 minutes.[4]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[1]
-
Phenylalanine Coupling
Objective: To form a peptide bond between the incoming Fmoc-L-Phenylalanine and the deprotected lysine on the resin.
-
Materials:
-
Deprotected H-Lys(Boc)-Wang resin
-
Fmoc-L-Phenylalanine (Fmoc-Phe-OH)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF, peptide synthesis grade
-
Kaiser Test Kit
-
-
Protocol:
-
In a separate vial, dissolve 3 equivalents of Fmoc-Phe-OH (0.3 mmol, 116.2 mg) and 3 equivalents of HBTU (0.3 mmol, 113.8 mg) in 2 mL of DMF.
-
Add 6 equivalents of DIPEA (0.6 mmol, 105 µL) to the solution to create the activated amino acid. Allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction for completion using the Kaiser test.[5] A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction.
-
Once the reaction is complete, drain the coupling solution.
-
Wash the resin three times with 5 mL of DMF, followed by three times with 5 mL of DCM.
-
Final Fmoc Deprotection
Objective: To remove the Fmoc group from the newly added Phenylalanine to expose the N-terminus of the dipeptide.
-
Protocol:
-
Repeat the Nα-Fmoc Deprotection protocol (Step 2) on the Phe-Lys(Boc)-Wang resin.
-
Cleavage and Side-Chain Deprotection
Objective: To cleave the synthesized peptide from the resin support and remove the permanent Boc side-chain protecting group from lysine.[4]
-
Materials:
-
Dried H-Phe-Lys(Boc)-Wang resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
-
-
Protocol:
-
Wash the deprotected peptide-resin with DCM (3 x 5 mL) and dry it under a vacuum for at least 1 hour.
-
In a fume hood, add 5 mL of the freshly prepared cleavage cocktail to the dried resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the TFA filtrate containing the cleaved peptide into a centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (1 mL) and combine the filtrates.
-
Peptide Precipitation and Isolation
Objective: To precipitate the crude peptide from the cleavage solution and isolate it as a solid.
-
Protocol:
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether (e.g., 50 mL).
-
A white precipitate of the peptide should form.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers.
-
Dry the crude this compound peptide under vacuum. The peptide can then be analyzed and further purified by techniques such as HPLC.
-
Reaction Chemistry
The core chemical transformations in the synthesis cycle are the deprotection of the Fmoc group and the coupling of the next amino acid.
Caption: Key reactions in an SPPS cycle.
References
Application Notes and Protocols for Phenylalanyllysine in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of cell culture, the use of dipeptides as supplements in growth media is a well-established strategy to overcome the inherent limitations of free amino acids, such as poor stability and solubility. Phenylalanyllysine (Phe-Lys), a dipeptide composed of the essential amino acids L-phenylalanine and L-lysine, presents a promising yet under-investigated agent for cell culture applications. While extensive data on this compound is limited, these application notes extrapolate from the known functions of its constituent amino acids and studies on similar dipeptides to provide a comprehensive guide for its use in experimental settings.
L-phenylalanine is a crucial precursor for the synthesis of tyrosine and several neurotransmitters, and it plays a role in protein synthesis and various metabolic pathways.[1][2] L-lysine is vital for protein synthesis, modification (e.g., methylation and acetylation), and calcium homeostasis. Both amino acids are critical for cell growth and proliferation.[2] Dipeptides containing these amino acids may offer enhanced stability and solubility in culture media, ensuring consistent availability for cellular uptake and metabolism.[3]
This document provides detailed protocols for the preparation and application of this compound in cell culture, along with potential signaling pathways that may be influenced, based on current scientific understanding of related molecules.
Data Presentation
Quantitative data on the specific effects of this compound are not widely available in published literature. Therefore, the following tables are presented as templates based on data for related compounds, such as modified phenylalanine dipeptides and free L-phenylalanine. Researchers should generate their own dose-response curves to determine the optimal concentrations for their specific cell lines and experimental conditions.
Table 1: Exemplar Dose-Response Data for a Phenylalanine-Containing Dipeptide Derivative (HXL131) on Prostate Cancer Cell (PC3) Proliferation
| Concentration (µM) | Inhibition of Cell Proliferation (%) |
| 0 | 0 |
| 10 | 25 ± 3.5 |
| 20 | 48 ± 4.2 |
| 40 | 75 ± 5.1 |
| 80 | 92 ± 3.9 |
Data is hypothetical and based on trends observed for similar compounds.[4]
Table 2: Effect of High Concentration of L-Phenylalanine on DNA Synthesis in Different Cell Types
| Cell Line | L-Phenylalanine Concentration (mM) | Incubation Time (h) | Decrease in DNA Synthesis (%) |
| 1321N1 Astrocytoma | 5 | 24 | 19 ± 4 |
| Human Fetal Astrocytes | 5 | 24 | 30 ± 4 |
| Rat Astrocytes | 5 | 24 | 60 ± 6 |
This table summarizes the inhibitory effects of high concentrations of free L-phenylalanine on cell proliferation.[5] Similar effects should be considered when determining the working concentration of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a sterile, concentrated stock solution of this compound for supplementation in cell culture media.
Materials:
-
This compound powder (cell culture grade)
-
Cell culture grade water or phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Laminar flow hood
-
Analytical balance
Procedure:
-
Inside a laminar flow hood, accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in a pre-determined volume of cell culture grade water or PBS to achieve a desired stock concentration (e.g., 100 mM).[6]
-
Gently vortex or swirl the tube to ensure the powder is completely dissolved.[6]
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile conical tube.[6]
-
Label the tube clearly with the name of the compound, concentration, date of preparation, and initials.
-
Store the stock solution at -20°C for long-term storage. For short-term use, the solution can be stored at 4°C for up to two weeks. Avoid repeated freeze-thaw cycles.[6]
Protocol 2: Assessment of this compound's Effect on Cell Viability and Proliferation
Objective: To determine the effect of various concentrations of this compound on the viability and proliferation of a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Sterile stock solution of this compound (from Protocol 1)
-
96-well or 24-well cell culture plates
-
Automated cell counter or hemocytometer with trypan blue
-
MTT or other proliferation assay reagents
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed the cells in a multi-well plate at a predetermined density (e.g., 5,000 cells/well for a 96-well plate) and allow them to adhere overnight.
-
The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100, 500 µM, 1 mM). Include a vehicle control (the solvent used for the stock solution).
-
Incubate the plates for the desired experimental duration (e.g., 24, 48, 72 hours).
-
At each time point, assess cell viability using the trypan blue exclusion method and a cell counter.
-
Determine cell proliferation using a standard method such as the MTT assay, following the manufacturer's instructions.
-
Plot the viable cell density and proliferation rates against the concentration of this compound to generate dose-response curves.
Protocol 3: Analysis of Cell Migration (Wound Healing Assay)
Objective: To evaluate the effect of this compound on cell migration.
Materials:
-
Cell line of interest cultured to confluence in 6-well plates
-
Complete cell culture medium
-
Sterile stock solution of this compound
-
Sterile p200 pipette tips
-
Microscope with a camera
Procedure:
-
Grow cells to a confluent monolayer in 6-well plates.
-
Create a "scratch" or "wound" in the monolayer using a sterile p200 pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the PBS with fresh medium containing the desired concentration of this compound and a vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at multiple points for each condition and time point.
-
Calculate the percentage of wound closure over time to determine the effect on cell migration.
Visualization of Potential Signaling Pathways and Workflows
The following diagrams illustrate potential signaling pathways that this compound might modulate, based on studies of its constituent amino acids and similar dipeptides, as well as a general experimental workflow.
Caption: Potential signaling pathways affected by this compound.
Caption: Workflow for studying this compound in cell culture.
Discussion and Considerations
-
Cell Line Specificity: The effects of this compound are likely to be cell-type dependent. It is crucial to perform dose-response experiments for each cell line.
-
Basal Media Composition: The concentration of free L-phenylalanine and L-lysine in the basal medium should be considered when supplementing with this compound, as high total concentrations of these amino acids may have inhibitory effects.[5]
-
Mechanism of Action: this compound may act as a simple nutrient source, or it could have more complex signaling roles. Studies on modified phenylalanine-containing dipeptides have shown effects on cell adhesion, proliferation, and apoptosis through modulation of signaling pathways such as FAK and MAPK.[4][7] Therefore, investigating these pathways in response to this compound treatment is a logical next step.
-
Controls: Always include appropriate controls, such as a vehicle control and positive controls with equimolar concentrations of free L-phenylalanine and L-lysine, to distinguish the effects of the dipeptide from its constituent amino acids.[6]
By following these guidelines and protocols, researchers can effectively incorporate this compound into their cell culture experiments to explore its potential benefits and mechanisms of action.
References
- 1. Phenylalanine Regulates Milk Protein Synthesis via LAT1–mTOR Signaling Pathways in Bovine Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Correlation Between Essential Amino Acid Tryptophan, Lysine, Phenylalanine and Chemotherapy of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of phenylalanine and its metabolites on the proliferation and viability of neuronal and astroglial cells: possible relevance in maternal phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Novel modified leucine and phenylalanine dipeptides modulate viability and attachment of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenylalanyllysine in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Phenylalanyllysine (Phe-Lys) has emerged as a valuable component in the design of advanced drug delivery systems. Its susceptibility to cleavage by specific enzymes overexpressed in pathological environments, such as the tumor microenvironment, makes it an attractive candidate for creating targeted and stimuli-responsive drug carriers. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of drug delivery systems, with a focus on its role as an enzyme-cleavable linker in prodrugs and nanoparticles.
Application Notes
This compound as an Enzyme-Responsive Linker
This compound serves as an effective linker in drug-conjugates, particularly for anticancer therapies. The peptide bond between phenylalanine and lysine is recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often upregulated in various cancer cells.[][2][3] This enzymatic cleavage allows for the site-specific release of a conjugated drug within the target cell, thereby enhancing its therapeutic efficacy while minimizing systemic toxicity.
The cleavage of the Phe-Lys linker is a critical step in the activation of the prodrug. Studies have shown that the rate of drug release can be influenced by the surrounding chemical structure. For instance, the inclusion of a self-immolative spacer, such as p-aminobenzyloxycarbonyl (PABC), between the dipeptide and the drug can facilitate rapid and complete release of the active drug following enzymatic cleavage of the peptide bond.[3]
Formulation into Nanoparticles
While this compound itself may not readily self-assemble into nanoparticles, it can be incorporated into larger polymer structures to form drug-loaded nanoparticles. For instance, copolymers containing phenylalanine and lysine residues can be synthesized to create amphiphilic structures that self-assemble in aqueous environments. These nanoparticles can encapsulate hydrophobic drugs within their core. The presence of lysine residues can also impart a positive surface charge, which may enhance cellular uptake through electrostatic interactions with the negatively charged cell membrane.[4]
Furthermore, this compound-drug conjugates can be formulated into nanoparticles. The hydrophobic nature of the drug and the dipeptide can drive the self-assembly of these conjugates into nanostructures in an aqueous medium.[5] This approach offers the advantage of a high drug loading capacity and a carrier-free system.
Targeted Drug Delivery to Cancer Cells
The overexpression of peptidases like Cathepsin B in the tumor microenvironment and within cancer cells provides a mechanism for the targeted delivery of drugs conjugated via a this compound linker.[][5] Systemically administered drug conjugates or nanoparticles containing this linker are designed to be stable in the bloodstream. Upon accumulation in the tumor tissue, either passively through the enhanced permeability and retention (EPR) effect or through active targeting, the this compound linker is exposed to the high concentration of enzymes, leading to localized drug release.
Quantitative Data Summary
The following tables summarize key quantitative data from studies involving this compound and related peptide linkers in drug delivery systems.
| Parameter | Value | Drug | Carrier/System | Reference |
| Drug Release Rate (t½) | 29 min | Doxorubicin | Z-Phe-Lys-PABC-DOX (model) in rat liver lysosomal prep | [6] |
| In Vitro Cytotoxicity (IC50) | 3.46 µM | Indolo–pyrazole conjugate | Thiazolidinone graft | [7] |
| Nanoparticle Size | ~150 nm | Plasmid DNA | PEGylated copolymer of L-lysine and L-phenylalanine | [8] |
| Cell Viability | >95% | - | PEGylated copolymer of L-lysine and L-phenylalanine | [8] |
Note: Data from various studies are presented for comparative purposes. Direct comparison may be limited by differences in experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of a this compound-Doxorubicin Conjugate
This protocol is a representative method for conjugating doxorubicin to a this compound linker, adapted from principles of peptide-drug conjugation.
Materials:
-
Fmoc-Lys(Boc)-OH
-
Fmoc-Phe-OH
-
Rink Amide resin
-
Doxorubicin hydrochloride
-
p-aminobenzyl alcohol (PABA)
-
Triphosgene
-
N,N'-Diisopropylethylamine (DIPEA)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Standard solid-phase peptide synthesis (SPPS) reagents and equipment
-
HPLC for purification
Procedure:
-
Peptide Synthesis (SPPS):
-
Swell Rink Amide resin in DMF.
-
Remove the Fmoc protecting group using 20% piperidine in DMF.
-
Couple Fmoc-Lys(Boc)-OH using HATU and DIPEA in DMF.
-
Repeat the Fmoc deprotection step.
-
Couple Fmoc-Phe-OH using HATU and DIPEA in DMF.
-
Wash the resin thoroughly with DMF, DCM, and methanol, and dry under vacuum.
-
-
Synthesis of the Self-Immolative Spacer (PABC-PNP):
-
React p-aminobenzyl alcohol with triphosgene to form the chloroformate.
-
React the chloroformate with p-nitrophenol to yield p-nitrophenyl-(p-aminobenzyl) carbonate (PABC-PNP).
-
-
Conjugation of Spacer to Peptide:
-
Remove the Fmoc group from the Phe-Lys-resin.
-
React the deprotected peptide-resin with PABC-PNP in the presence of DIPEA in DMF.
-
-
Drug Conjugation:
-
React the PABC-peptide-resin with doxorubicin hydrochloride in the presence of DIPEA in DMF. The amino group of doxorubicin will displace the p-nitrophenol.
-
-
Cleavage and Deprotection:
-
Treat the drug-conjugate-resin with a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane, and 2.5% water to cleave the conjugate from the resin and remove the Boc protecting group from lysine.
-
-
Purification:
-
Purify the crude product by reverse-phase HPLC to obtain the pure this compound-PABC-Doxorubicin conjugate.
-
Characterize the final product using mass spectrometry and NMR.
-
Protocol 2: Preparation of this compound-based Nanoparticles
This protocol describes a general method for forming nanoparticles from copolymers containing phenylalanine and lysine.[8]
Materials:
-
PEGylated copolymer of L-lysine and L-phenylalanine
-
Hydrophobic drug (e.g., Paclitaxel)
-
Acetonitrile
-
Deionized water
-
Dialysis membrane (MWCO appropriate for the polymer)
Procedure:
-
Dissolution:
-
Dissolve the PEGylated copolymer of L-lysine and L-phenylalanine and the hydrophobic drug in a minimal amount of acetonitrile.
-
-
Nanoprecipitation:
-
Add the organic solution dropwise to a vigorously stirring aqueous phase (deionized water).
-
The sudden change in solvent polarity will cause the hydrophobic polymer segments and the drug to precipitate, forming nanoparticles with a PEGylated shell.
-
-
Solvent Removal and Purification:
-
Stir the nanoparticle suspension overnight to allow for the evaporation of the organic solvent.
-
Dialyze the suspension against deionized water for 48 hours to remove any remaining organic solvent and unencapsulated drug.
-
-
Characterization:
-
Determine the particle size and zeta potential using Dynamic Light Scattering (DLS).
-
Visualize the nanoparticle morphology using Transmission Electron Microscopy (TEM).
-
Quantify the drug loading efficiency by lysing a known amount of nanoparticles with a suitable solvent and measuring the drug concentration using HPLC or UV-Vis spectrophotometry.
-
Protocol 3: In Vitro Drug Release Study
This protocol outlines a method to assess the enzyme-triggered release of a drug from a this compound-based delivery system.
Materials:
-
Drug-loaded nanoparticles or drug conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetate buffer, pH 5.5
-
Cathepsin B (human or bovine)
-
Dithiothreitol (DTT)
-
Dialysis membrane or centrifugal filter devices
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Preparation of Release Media:
-
Prepare two release media: PBS at pH 7.4 (simulating physiological pH) and acetate buffer at pH 5.5 (simulating lysosomal pH).
-
For the enzymatic release study, prepare the acetate buffer containing Cathepsin B and DTT (to activate the enzyme).
-
-
Release Assay:
-
Place a known concentration of the drug-loaded nanoparticles or drug conjugate into dialysis bags or centrifugal filter devices.
-
Immerse the dialysis bags in the release media or place the filter devices in tubes containing the release media.
-
Incubate the samples at 37°C with gentle shaking.
-
-
Sample Collection and Analysis:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), collect aliquots from the release medium outside the dialysis bag or the filtrate from the centrifugal devices.
-
Replace the collected volume with fresh release medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a validated HPLC or UV-Vis method.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative release profile as a function of time for each condition (with and without enzyme) to determine the enzyme-responsive release characteristics.
-
Protocol 4: In Vitro Cytotoxicity Assay
This protocol describes the evaluation of the cytotoxic effects of a this compound-drug conjugate or drug-loaded nanoparticles on cancer cells.[7]
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Cell culture medium and supplements
-
This compound-drug conjugate or drug-loaded nanoparticles
-
Free drug (as a control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the this compound-drug conjugate, drug-loaded nanoparticles, and the free drug in the cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test compounds and controls. Include untreated cells as a negative control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) for each compound.
-
Visualizations
References
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Part:BBa K5237010 - parts.igem.org [parts.igem.org]
- 6. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Effect of Drug Release Kinetics on Nanoparticle Therapeutic Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Purification of Phenylalanyllysine via Preparative Reversed-Phase HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed and robust method for the purification of the dipeptide Phenylalanyllysine using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). This protocol is designed to efficiently remove impurities commonly associated with synthetic peptides, such as truncated sequences, deletion sequences, and residual protecting groups. The methodology described herein employs a C18 stationary phase with a gradient elution of acetonitrile in water, modified with trifluoroacetic acid (TFA) to ensure optimal peak shape and separation. This guide provides comprehensive experimental protocols, data presentation in tabular format, and workflow visualizations to assist researchers in achieving high-purity this compound suitable for a range of downstream applications in research and drug development.
Introduction
This compound is a dipeptide of significant interest in various fields of biochemical and pharmaceutical research. As with most synthetic peptides, the crude product contains a variety of impurities that must be removed to ensure the accuracy and reproducibility of experimental results. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the industry standard for peptide purification due to its high resolution, efficiency, and scalability.[1] The principle of RP-HPLC relies on the hydrophobic interaction between the analyte and the non-polar stationary phase. Peptides are loaded onto the column in a polar mobile phase and are subsequently eluted by increasing the concentration of an organic modifier, such as acetonitrile. The addition of an ion-pairing agent like trifluoroacetic acid (TFA) is crucial for improving peak shape and resolution by masking the interactions of residual silanol groups on the stationary phase and providing a counter-ion for the charged residues of the peptide.
Experimental Protocols
This section provides a detailed methodology for the preparative purification of this compound.
Instrumentation and Materials
-
Instrumentation:
-
Preparative HPLC system equipped with a gradient pump, a manual or automated injector, a column oven, and a UV-Vis detector.
-
Analytical HPLC system for purity analysis.
-
Lyophilizer (freeze-dryer) for solvent removal.
-
-
Columns:
-
Preparative: C18 silica-based column (e.g., 20-50 mm inner diameter, 150-250 mm length, 5-10 µm particle size).
-
Analytical: C18 silica-based column (e.g., 4.6 mm inner diameter, 150-250 mm length, 3-5 µm particle size).
-
-
Reagents and Solvents:
-
Crude this compound sample.
-
Acetonitrile (ACN), HPLC grade.
-
Deionized (DI) Water, 18 MΩ·cm or higher.
-
Trifluoroacetic Acid (TFA), HPLC grade.
-
Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) TFA in deionized water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
To prepare 1 L of each mobile phase, add 1 mL of TFA to 999 mL of the respective solvent. Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration before use.
Sample Preparation
-
Dissolve the crude this compound sample in a minimal amount of Mobile Phase A to a concentration suitable for preparative injection (typically 10-50 mg/mL).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter prior to injection. This step is critical to prevent column clogging and system damage.
Preparative HPLC Method
The following parameters provide a starting point for the purification. Optimization may be required based on the specific crude sample and HPLC system.
Table 1: Preparative HPLC Parameters
| Parameter | Value |
| Column | C18, 20 mm x 250 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-25% B over 40 minutes |
| Flow Rate | 15 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | Ambient |
| Injection Volume | 1-5 mL (depending on sample concentration) |
Fraction Collection and Post-Purification Processing
-
Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
Inject the filtered crude sample onto the column.
-
Monitor the chromatogram in real-time and collect fractions corresponding to the main this compound peak.
-
Analyze the purity of the collected fractions using an analytical HPLC method.
-
Pool the fractions that meet the desired purity specification (e.g., >98%).
-
Remove the organic and aqueous solvents from the pooled fractions by lyophilization to obtain the purified this compound as a white, fluffy powder.
Analytical HPLC Method for Purity Assessment
This method is to be used for analyzing the crude sample and the purified fractions.
Table 2: Analytical HPLC Parameters
| Parameter | Value |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-45% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 30°C |
| Injection Volume | 10-20 µL |
Data Presentation
The success of the purification is determined by comparing the purity of the this compound before and after the preparative HPLC step. The following table presents representative data that can be expected from such a purification.
Table 3: Representative Purification Data for this compound
| Sample | Retention Time (min) | Purity (%) | Recovery (%) |
| Crude this compound | ~12.5 | ~75 | N/A |
| Purified this compound | ~12.5 | >98 | ~90 |
Note: Retention times are approximate and can vary depending on the specific HPLC system, column, and exact mobile phase composition. Purity is calculated based on the peak area percentage from the analytical chromatogram. Recovery rates for preparative HPLC of peptides are typically around 90%.
For diastereomeric peptide pairs, chromatographic separation can be achieved using specialized columns and conditions. For example, phenylalanyl peptides have been separated on an Aminex A-5 resin column using a pH 7.5 buffer.[2] In some cases, re-purification may be necessary to achieve very high purity levels, with purities of 96.4% being achievable after a second purification step.[3]
Visualizations
Experimental Workflow
The logical flow of the purification process, from sample preparation to the final pure product, is illustrated in the following diagram.
Caption: Workflow for the HPLC purification of this compound.
Logical Relationship of Purification Parameters
The following diagram illustrates the key relationships between different parameters in the HPLC method development for this compound purification.
Caption: Key parameters influencing HPLC purification of this compound.
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the purification of this compound using preparative RP-HPLC. By employing a C18 column and a water/acetonitrile gradient with TFA as an ion-pairing agent, researchers can achieve high purity (>98%) and good recovery (~90%) of the target dipeptide. The provided experimental parameters serve as a robust starting point, which can be further optimized to suit specific laboratory conditions and instrumentation. The successful implementation of this method will yield high-quality this compound, suitable for demanding applications in scientific research and drug development.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of Phenylalanyllysine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylalanyllysine (Phe-Lys) is a dipeptide composed of the amino acids phenylalanine and lysine. Its analysis is crucial in various research areas, including proteomics, metabolomics, and drug discovery, to understand its physiological roles and metabolic fate. Mass spectrometry (MS) coupled with liquid chromatography (LC) offers a highly sensitive and specific method for the quantification and structural elucidation of this compound in complex biological matrices. These application notes provide a comprehensive guide to the analysis of this compound using LC-tandem mass spectrometry (LC-MS/MS).
Expected Fragmentation Pattern of this compound
Understanding the fragmentation pattern of this compound is fundamental for developing a sensitive and specific multiple reaction monitoring (MRM) method for its quantification. When subjected to collision-induced dissociation (CID) in a tandem mass spectrometer, the protonated molecule [M+H]⁺ of this compound is expected to fragment at the peptide bond and along the side chains of the constituent amino acids.
The fragmentation of peptides containing a phenylalanine residue is influenced by the benzyl group. Common fragmentation pathways for dipeptides include the formation of b and y ions, which result from the cleavage of the peptide bond. For this compound, the following primary fragment ions are anticipated:
-
b-ions: These ions contain the N-terminus of the peptide. The b₁ ion corresponds to the phenylalanine residue.
-
y-ions: These ions contain the C-terminus of the peptide. The y₁ ion corresponds to the lysine residue.
-
Iminium ions: Characteristic iminium ions for phenylalanine and lysine may also be observed at m/z 120.1 and m/z 84.1, respectively.
-
Neutral losses: The loss of ammonia (NH₃) or water (H₂O) from the precursor or fragment ions is also possible.
The selection of precursor and product ions for MRM analysis is critical for assay specificity and sensitivity. The most intense and specific fragment ions should be chosen.
Table 1: Calculated m/z Values for this compound and its Expected Fragment Ions.
| Ion Type | Description | Sequence | Calculated m/z |
| [M+H]⁺ | Protonated Molecular Ion | Phe-Lys | 294.18 |
| b₁ | Phenylalanine residue | Phe | 148.08 |
| y₁ | Lysine residue | Lys | 147.11 |
| Iminium (Phe) | Iminium ion of Phenylalanine | - | 120.10 |
| Iminium (Lys) | Iminium ion of Lysine | - | 84.08 |
Table 2: Proposed MRM Transitions for this compound Quantification.
| Precursor Ion (m/z) | Product Ion (m/z) | Ion Type | Notes |
| 294.2 | 147.1 | y₁ | Primary transition for quantification, typically high intensity. |
| 294.2 | 120.1 | Iminium (Phe) | Confirmation transition, specific to Phenylalanine. |
| 294.2 | 84.1 | Iminium (Lys) | Confirmation transition, specific to Lysine. |
Experimental Protocols
This section outlines a detailed protocol for the quantitative analysis of this compound in a biological matrix such as human plasma. This protocol is adapted from established methods for dipeptide quantification and should be optimized for the specific instrumentation and application.[1]
Sample Preparation: Protein Precipitation
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 97:3 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
-
Column: A C18 reversed-phase column is suitable for separating this compound from other plasma components. A Waters Acquity Peptide BEH C18 column (300 Å, 1.7 µm, 2.1 x 150 mm) or equivalent is recommended.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Table 3: Suggested LC Gradient.
| Time (min) | % Mobile Phase B |
| 0.0 | 3 |
| 2.0 | 10 |
| 8.0 | 40 |
| 10.0 | 90 |
| 12.0 | 90 |
| 12.1 | 3 |
| 15.0 | 3 |
Mass Spectrometry (MS) Method
-
Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is ideal for this application.
-
Ionization Mode: Positive ESI
-
Ion Spray Voltage: 3.5 kV
-
Capillary Temperature: 300°C
-
Collision Gas: Argon
-
Collision Energy: This will need to be optimized for this compound, but a starting point of 15-25 eV can be used.[1]
The MRM transitions outlined in Table 2 should be used for data acquisition.
Data Analysis and Quantification
Quantification is achieved by creating a calibration curve using known concentrations of this compound standard solutions. The peak area ratio of the analyte to the internal standard is plotted against the concentration. The concentration of this compound in the unknown samples is then determined from this calibration curve.
Diagrams
Caption: Experimental workflow for this compound analysis.
Caption: Metabolic breakdown of this compound.
References
Application Notes and Protocols for Utilizing Phenylalanyl-Lysine Containing Peptides as Enzyme Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide motif Phenylalanyl-Lysine (Phe-Lys), and its close analog Phenylalanyl-Arginine (Phe-Arg), serves as a critical recognition and cleavage site for a variety of proteases. While the simple dipeptide Phenylalanyllysine is not commonly employed as a standalone substrate, its incorporation into larger peptide sequences, often flanked by protective groups and reporter molecules, provides highly specific and sensitive tools for studying enzyme activity. These substrates are instrumental in basic research for enzyme characterization and play a pivotal role in drug discovery for screening and characterizing potential inhibitors of therapeutically relevant proteases.
This document provides detailed application notes and protocols for the use of Phenylalanyl-Lysine containing peptides as enzyme substrates, with a focus on fluorogenic and chromogenic assay methods.
Featured Enzymes
Several classes of proteases exhibit a preference for cleaving peptide bonds C-terminal to a basic amino acid (Lysine or Arginine), often with a hydrophobic residue like Phenylalanine in the P2 position (two residues N-terminal to the cleavage site). Key enzymes that can be assayed using Phe-Lys containing substrates include:
-
Cathepsin B: A lysosomal cysteine protease involved in protein turnover.[1] It exhibits both endopeptidase and exopeptidase activity and is implicated in various pathologies, including cancer and inflammatory diseases, making it a significant drug target.[2]
-
Urokinase-Type Plasminogen Activator (uPA): A serine protease that converts plasminogen to the active protease plasmin.[3] The uPA system is crucial in fibrinolysis, tissue remodeling, and cell migration and is a key target in cancer therapy due to its role in metastasis.[3][4]
-
Kallikreins: A subgroup of serine proteases involved in the processing of kininogens to release vasoactive kinins. Plasma kallikrein is a key component of the contact activation system of coagulation.
-
Trypsin-like Serine Proteases: A broad family of proteases that cleave after basic residues and are involved in diverse physiological processes from digestion to blood coagulation.
Data Presentation: Kinetic Parameters of Representative Substrates
The efficiency of cleavage and the affinity of an enzyme for a substrate are described by the kinetic parameters Km (Michaelis constant), kcat (turnover number), and kcat/Km (catalytic efficiency). Lower Km values indicate higher affinity, while higher kcat/Km values signify greater catalytic efficiency.
Below is a summary of kinetic data for commonly used fluorogenic substrates containing the Phe-Arg/Lys motif with Cathepsin B.
| Substrate | Enzyme | pH | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Z-Phe-Arg-AMC | Human Cathepsin B | 4.6 | 100 ± 10 | 1.1 ± 0.03 | 11,000 | [1] |
| Z-Phe-Arg-AMC | Human Cathepsin B | 7.2 | 160 ± 10 | 1.4 ± 0.03 | 8,800 | [1] |
| Z-Arg-Arg-AMC | Human Cathepsin B | 4.6 | 210 ± 20 | 0.2 ± 0.01 | 950 | [1] |
| Z-Arg-Arg-AMC | Human Cathepsin B | 7.2 | 80 ± 10 | 0.6 ± 0.02 | 7,500 | [1] |
Note: Z represents a benzyloxycarbonyl protecting group, and AMC is 7-amido-4-methylcoumarin.
Experimental Protocols
The following are detailed protocols for fluorometric and colorimetric enzyme assays using representative Phenylalanyl-Lysine containing peptide substrates.
Protocol 1: Fluorometric Enzyme Assay Using a Generic Ac-Phe-Lys-AMC Substrate
This protocol describes a continuous kinetic assay for proteases that cleave the amide bond between Lysine and the fluorophore 7-amido-4-methylcoumarin (AMC), leading to an increase in fluorescence.
Materials and Reagents:
-
Purified enzyme of interest (e.g., Cathepsin B, uPA)
-
Ac-Phe-Lys-AMC substrate (or a similar Phe-Arg/Lys-AMC substrate)
-
Assay Buffer (enzyme-specific, e.g., for Cathepsin B at pH 6.0: 100 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT)
-
Dimethyl Sulfoxide (DMSO) for substrate stock solution
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation ~360-380 nm, Emission ~440-460 nm)
-
7-Amino-4-methylcoumarin (AMC) standard for calibration
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare the appropriate buffer for your enzyme and adjust the pH. For cysteine proteases like Cathepsin B, include a reducing agent like DTT, freshly added.
-
Substrate Stock Solution: Dissolve Ac-Phe-Lys-AMC in DMSO to a concentration of 10 mM. Store in aliquots at -20°C, protected from light.
-
Enzyme Working Solution: Dilute the purified enzyme in cold assay buffer to a concentration that provides a linear rate of fluorescence increase for at least 15-20 minutes. This concentration must be determined empirically. Keep the enzyme on ice.
-
AMC Standard Curve: Prepare a series of dilutions of the AMC standard in assay buffer (e.g., 0-10 µM) from a 1 mM stock in DMSO.
-
-
Assay Setup (96-well plate):
-
Add 50 µL of assay buffer to all wells.
-
For the standard curve, add 50 µL of each AMC dilution to triplicate wells.
-
For the enzyme assay, prepare serial dilutions of the substrate in assay buffer. Add 50 µL of each substrate dilution to triplicate wells. A typical final concentration range for kinetic analysis would be 0.1 to 5 times the expected Km.
-
Include a "no-enzyme" control (substrate only) and a "no-substrate" control (enzyme only) to measure background fluorescence and substrate autohydrolysis.
-
-
Initiate and Measure the Reaction:
-
Equilibrate the plate to the desired assay temperature (e.g., 37°C).
-
Initiate the reaction by adding 50 µL of the enzyme working solution to each well (final volume 100 µL).
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 15-30 minutes.
-
-
Data Analysis:
-
Standard Curve: Plot the fluorescence intensity (Relative Fluorescence Units, RFU) of the AMC standards against their concentrations. The slope of this line (RFU/µM) is used to convert the reaction rates to molar concentrations.
-
Initial Velocity (V₀): For each substrate concentration, plot RFU versus time. Determine the initial velocity (V₀) from the linear portion of the curve (in RFU/min).
-
Convert to Molar Rate: Convert V₀ from RFU/min to µM/min using the slope from the AMC standard curve.
-
Determine Kinetic Parameters: Plot the initial velocities (µM/min) against the substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Vmax and Km.
-
Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration in the well.
-
Protocol 2: Colorimetric Enzyme Assay Using a Generic Ac-Phe-Lys-pNA Substrate
This protocol is for proteases that cleave the amide bond between Lysine and p-nitroaniline (pNA), releasing the yellow chromophore p-nitroaniline, which can be measured by absorbance.
Materials and Reagents:
-
Purified enzyme of interest
-
Ac-Phe-Lys-pNA substrate
-
Assay Buffer (enzyme-specific)
-
DMSO for substrate stock solution
-
Clear, flat-bottom 96-well microplate
-
Absorbance microplate reader (wavelength ~405-410 nm)
-
p-Nitroaniline standard for calibration (molar extinction coefficient ε ≈ 8,800 M⁻¹cm⁻¹)
Procedure:
-
Reagent Preparation:
-
Prepare reagents as in Protocol 1, noting that a reducing agent may not be necessary for serine proteases.
-
Substrate Stock Solution: Dissolve Ac-Phe-Lys-pNA in DMSO to 10-20 mM.
-
pNA Standard Curve: Prepare dilutions of pNA in assay buffer (e.g., 0-200 µM) to generate a standard curve.
-
-
Assay Setup:
-
Follow the setup described in Protocol 1, using a clear 96-well plate.
-
-
Initiate and Measure the Reaction:
-
Initiate the reaction by adding the enzyme working solution.
-
Measure the absorbance at 405-410 nm at regular intervals.
-
-
Data Analysis:
-
Initial Velocity (V₀): Determine the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the absorbance vs. time plot.
-
Convert to Molar Rate: Use the Beer-Lambert law to convert the rate to µM/min: Rate (M/min) = (ΔAbs/min) / (ε × l) where ε is the molar extinction coefficient of pNA and l is the path length in cm. Alternatively, use a pNA standard curve.
-
Determine Kinetic Parameters: Follow the same data analysis steps as in Protocol 1 to determine Vmax, Km, and kcat.
-
Mandatory Visualizations
Caption: Workflow for a typical enzyme kinetics experiment.
Caption: Cleavage of a fluorogenic AMC substrate.
Caption: The urokinase-type plasminogen activator signaling cascade.
Applications in Drug Development
Enzyme assays utilizing Phe-Lys containing substrates are fundamental to the drug development process for targeting proteases.
-
High-Throughput Screening (HTS): Fluorometric and colorimetric assays are readily adaptable to HTS formats (96- and 384-well plates) to screen large compound libraries for potential enzyme inhibitors. A reduction in signal (fluorescence or color) indicates inhibitory activity.
-
Mechanism of Inhibition (MOI) Studies: Once hits are identified, these assays are used to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). This involves measuring enzyme kinetics in the presence of varying concentrations of both the substrate and the inhibitor.
-
Structure-Activity Relationship (SAR) Analysis: Medicinal chemists synthesize analogs of lead compounds, and these assays provide the quantitative data needed to establish SAR, guiding the optimization of inhibitor potency and selectivity.
-
Selectivity Profiling: To ensure a drug candidate is targeting the intended protease, it is tested against a panel of related proteases using appropriate Phe-Lys or other specific substrates. High selectivity is crucial to minimize off-target effects and potential toxicity.
References
- 1. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Urokinase - Wikipedia [en.wikipedia.org]
- 4. Proteolytic cleavage of urokinase-type plasminogen activator by stromelysin-1 (MMP-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isotopic Labeling of Phenylalanyl-lysine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for quantitative analysis of molecules in complex biological systems. This document provides detailed protocols for the isotopic labeling of the dipeptide Phenylalanyl-lysine (Phe-Lys) using reductive amination, also known as dimethyl labeling. This method is cost-effective, efficient, and applicable to a wide range of samples.[1][2] Isotopically labeled Phe-Lys can serve as an internal standard in mass spectrometry-based applications for accurate quantification in various stages of drug development and research.
Reductive amination targets the primary amines of the peptide—the N-terminal α-amine of phenylalanine and the ε-amine of the lysine side chain.[3][4] The reaction proceeds in two steps: the formation of a Schiff base between the amine and formaldehyde, followed by reduction with a reducing agent like sodium cyanoborohydride to form a stable dimethylated amine. By using isotopically labeled formaldehyde and/or sodium cyanoborohydride, a specific mass shift is introduced, allowing for differentiation from the unlabeled peptide in mass spectrometry analysis.
Quantitative Data Summary
The choice of isotopic reagents determines the mass shift introduced into the Phenylalanyl-lysine dipeptide. Since Phe-Lys has two primary amine groups, a total of four methyl groups will be added. The following table summarizes the expected mass shifts for different combinations of "light" and "heavy" labeling reagents.
| Labeling Reagent Combination | Isotope(s) | Mass Shift per Methyl Group (Da) | Total Mass Shift for Phe-Lys (Da) |
| "Light" | ¹²C, ¹H | +14.01565 | +28.0313 |
| "Intermediate" | ¹²C, ²H (D) | +16.02819 | +32.0564 |
| "Intermediate" | ¹³C, ¹H | +15.01868 | +34.0631 |
| "Heavy" | ¹³C, ²H (D) | +17.03122 | +36.0757 |
Experimental Protocols
Materials
-
Phenylalanyl-lysine (Phe-Lys)
-
Sodium phosphate buffer (100 mM, pH 7.5)
-
Formaldehyde (CH₂O), 4% aqueous solution (or isotopically labeled formaldehyde, e.g., ¹³CH₂O, CD₂O)
-
Sodium cyanoborohydride (NaBH₃CN), 1M in water (or isotopically labeled sodium cyanoborohydride, e.g., NaBD₃CN)
-
Ammonium bicarbonate (50 mM)
-
Formic acid (for quenching)
-
Solid Phase Extraction (SPE) C18 cartridges
-
Acetonitrile
-
Methanol
-
Ultrapure water
-
Mass spectrometer
Protocol: In-solution Reductive Amination of Phenylalanyl-lysine
This protocol is adapted from established methods for peptide dimethyl labeling.[1][2]
-
Sample Preparation:
-
Dissolve Phenylalanyl-lysine in 100 mM sodium phosphate buffer (pH 7.5) to a final concentration of 1 mg/mL.
-
-
Labeling Reaction:
-
To 100 µL of the Phe-Lys solution, add 8 µL of 4% formaldehyde (light or heavy).
-
Vortex briefly and incubate at room temperature for 5 minutes.
-
Add 8 µL of 1M sodium cyanoborohydride (light or heavy).
-
Vortex the solution and incubate at room temperature for 1 hour.
-
-
Quenching the Reaction:
-
Stop the reaction by adding 16 µL of 50 mM ammonium bicarbonate.
-
To ensure complete quenching, add 8 µL of formic acid.
-
-
Sample Clean-up (Desalting):
-
Condition a C18 SPE cartridge by washing with 1 mL of acetonitrile, followed by 1 mL of 0.1% formic acid in water.
-
Load the quenched reaction mixture onto the C18 cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and excess reagents.
-
Elute the labeled Phe-Lys with 500 µL of 50% acetonitrile in 0.1% formic acid.
-
Dry the eluted sample in a vacuum centrifuge.
-
-
Analysis:
-
Reconstitute the dried, labeled Phe-Lys in a suitable solvent for mass spectrometry analysis (e.g., 0.1% formic acid in water).
-
Analyze the sample by mass spectrometry to confirm the mass shift and assess the labeling efficiency. The efficiency is determined by comparing the peak intensities of the labeled and any remaining unlabeled peptide.
-
Visualizations
Caption: Workflow for labeling Phe-Lys with stable isotopes.
Caption: Mechanism of reductive amination for isotopic labeling.
References
Phenylalanyllysine in the Development of Antimicrobial Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action that often circumvent conventional resistance pathways. This document focuses on the role of the dipeptide motif, phenylalanyllysine, in the design and development of novel AMPs. The incorporation of phenylalanine, an aromatic amino acid, and lysine, a cationic amino acid, imparts amphipathic properties to peptides, a key characteristic for antimicrobial efficacy. Phenylalanine contributes to the hydrophobicity of the peptide, facilitating its interaction with and insertion into the lipid bilayer of microbial membranes. Simultaneously, the positively charged lysine residues engage in electrostatic interactions with the negatively charged components of these membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This dual interaction is often the initiating step in membrane disruption and subsequent cell death.
These application notes provide a comprehensive guide to the synthesis, characterization, and evaluation of this compound-containing antimicrobial peptides. Detailed protocols for key experiments are provided to assist researchers in the rational design and development of potent and selective AMPs.
Data Presentation: Antimicrobial and Cytotoxic Activity
The antimicrobial efficacy of peptides is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism. The cytotoxic effects on mammalian cells are often assessed through hemolysis assays (HC₅₀: the concentration causing 50% hemolysis of red blood cells) and cytotoxicity assays against cell lines (IC₅₀: the concentration inhibiting 50% of cell viability). A high therapeutic index (HC₅₀/MIC or IC₅₀/MIC) is desirable, indicating high selectivity for microbial cells over host cells.
| Peptide ID | Sequence | Target Organism | MIC (µg/mL) | Cytotoxicity (IC₅₀/HC₅₀ in µM) | Reference |
| K₃₀-b-F₁₅ | (Lys)₃₀-(Phe)₁₅ | Escherichia coli | 8 | Not specified | [1] |
| Staphylococcus aureus | 2 | Not specified | [1] | ||
| K₃₀-b-F₃₀ | (Lys)₃₀-(Phe)₃₀ | Escherichia coli | 8 | Not specified | [1] |
| Staphylococcus aureus | 2 | Not specified | [1] | ||
| K₃₀-b-F₄₅ | (Lys)₃₀-(Phe)₄₅ | Escherichia coli | 8 | Not specified | [1] |
| Staphylococcus aureus | 2 | Not specified | [1] | ||
| mb-p[(L-arginine)₂₃-co-(L-phenylalanine)₇]₈ | Multi-branched copolymer | Escherichia coli | 48 | Excellent blood compatibility | [2] |
| Bacillus subtilis | 32 | Excellent blood compatibility | [2] | ||
| Aurein 1.2 | GLFDIVKKVVGALGSL-NH₂ | Various Bacteria | Low micromolar concentrations | Not specified in detail | [3] |
| Lys-a1 | KIFGAIWPLALGALKNLIK-NH₂ | Oral Streptococci | Low concentrations | Not specified | [4] |
| HXL131 | N-(N-benzoyl-L-phenylalanyl)-O-acetyl-L-phenylalanol | Prostate cancer cells (PC3) | N/A | IC₅₀: 5.15 ± 0.22 µM (24h) | [5] |
| L-lysine-α-oxidase | Enzyme | Melanoma cells (A875) | N/A | IC₅₀: 0.09 µg/ml | [6] |
| Normal keratinocytes (HaCaT) | N/A | IC₅₀: 0.38 µg/ml | [6] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a this compound-Containing Peptide (e.g., Aurein 1.2)
This protocol outlines the manual synthesis of Aurein 1.2 (GLFDIVKKVVGALGSL-NH₂) using Fmoc/tBu chemistry.[7][8]
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-L-Ala-OH, Fmoc-L-Asp(OtBu)-OH, Fmoc-L-Gly-OH, Fmoc-L-Ile-OH, Fmoc-L-Leu-OH, Fmoc-L-Lys(Boc)-OH, Fmoc-L-Phe-OH, Fmoc-L-Ser(tBu)-OH, Fmoc-L-Val-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine/DMF solution and shake for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 2 hours at room temperature.
-
To ensure complete coupling, perform a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the Aurein 1.2 sequence, starting from the C-terminus (Leucine) to the N-terminus (Glycine).
-
Final Fmoc Deprotection: After coupling the final amino acid (Glycine), perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin.
-
Gently shake the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This protocol determines the lowest concentration of a peptide that inhibits the visible growth of bacteria.[9]
Materials:
-
Synthesized this compound-containing peptide
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Peptide Preparation: Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid). Perform serial two-fold dilutions of the peptide in MHB in the 96-well plate to achieve a range of concentrations.
-
Bacterial Inoculum Preparation:
-
Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation: Add the diluted bacterial suspension to each well of the 96-well plate containing the peptide dilutions. The final volume in each well should be 100-200 µL.
-
Controls:
-
Positive Control: Wells containing bacteria and MHB without any peptide.
-
Negative Control: Wells containing MHB only.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.
References
- 1. Highly efficient antibacterial diblock copolypeptides based on lysine and phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Polypeptides with Cationic Arginine Moieties Showing High Antimicrobial Activity in Similar Mineral Environments to Blood Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylalanine residues act as membrane anchors in the antimicrobial action of Aurein 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of the synthetic peptide Lys-a1 against oral streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. digital.csic.es [digital.csic.es]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of Phenylalanyllysine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylalanyllysine (Phe-Lys) is a dipeptide composed of the amino acids phenylalanine and lysine. The quantification of dipeptides like this compound in biological matrices such as plasma, serum, urine, and tissue homogenates is of growing interest in biomedical research. Altered levels of specific dipeptides can serve as potential biomarkers for various physiological and pathological states, including metabolic disorders, neurological conditions, and as indicators of protein turnover or therapeutic response.
These application notes provide a detailed overview of the primary techniques for the accurate and sensitive quantification of this compound. The primary method detailed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard for small molecule quantification in complex biological samples due to its high sensitivity and specificity. An overview of Enzyme-Linked Immunosorbent Assay (ELISA) is also provided as a potential alternative, contingent on antibody availability.
Principle Analytical Techniques
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for quantifying this compound. This technique combines the separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) with the sensitive and selective detection of tandem mass spectrometry. The dipeptide is first separated from other components in the biological matrix by the LC system. Subsequently, the mass spectrometer ionizes the this compound molecules, isolates the specific precursor ion, fragments it, and detects a specific product ion. This process, known as Multiple Reaction Monitoring (MRM), allows for highly selective and sensitive quantification, even in complex samples. A stable isotope-labeled internal standard of this compound is ideally used to ensure the highest accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunoassay that could potentially be used for the quantification of this compound. This method would rely on the availability of a highly specific antibody that recognizes the this compound dipeptide. The assay typically involves immobilizing the this compound-specific antibody on a microplate, adding the biological sample, and then detecting the bound dipeptide with a secondary antibody conjugated to an enzyme. The enzymatic reaction produces a measurable signal, such as a color change, which is proportional to the amount of this compound in the sample. While ELISA kits are available for the individual amino acid Phenylalanine, the development of a specific antibody for the this compound dipeptide would be a prerequisite for this method.[1][2][3]
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol describes a general method for the quantification of this compound in human plasma using protein precipitation for sample preparation followed by LC-MS/MS analysis. Note: This protocol should be optimized and validated for the specific instrumentation and laboratory conditions.
1. Materials and Reagents:
-
This compound analytical standard
-
This compound stable isotope-labeled internal standard (e.g., Phenylalanyl-d5-lysine)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Microcentrifuge tubes
-
Autosampler vials
2. Preparation of Stock Solutions, Calibration Standards, and Quality Controls:
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve this compound and the internal standard in a suitable solvent (e.g., 50:50 methanol:water) to obtain 1 mg/mL primary stock solutions.
-
-
Working Stock Solutions:
-
Prepare working stock solutions by diluting the primary stock solutions with the same solvent.
-
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL):
-
Dilute the IS working stock solution in acetonitrile to the final concentration. This solution will be used for protein precipitation.
-
-
Calibration Standards (CS):
-
Prepare a series of calibration standards by spiking the appropriate amount of the this compound working stock solution into blank human plasma. A typical concentration range might be 1-1000 ng/mL.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma.
-
3. Sample Preparation (Protein Precipitation):
-
Label 1.5 mL microcentrifuge tubes for each blank, standard, QC, and unknown sample.
-
Add 50 µL of the plasma sample to the appropriately labeled tube.
-
Add 200 µL of the IS Working Solution in acetonitrile to each tube.
-
Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.
4. LC-MS/MS Instrumentation and Conditions (Hypothetical):
-
LC System: UPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-0.5 min: 2% B
-
0.5-2.5 min: 2% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 2% B
-
3.1-4.0 min: 2% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions (to be optimized):
-
This compound: e.g., Q1: m/z 294.2 -> Q3: m/z 120.1
-
Phenylalanyl-d5-lysine (IS): e.g., Q1: m/z 299.2 -> Q3: m/z 125.1
-
5. Data Analysis:
-
Integrate the chromatographic peaks for this compound and its internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of this compound in the QC and unknown samples from the calibration curve.
Quantitative Data Summary
The following table summarizes typical performance characteristics for a validated LC-MS/MS method for dipeptide quantification. The values provided are for illustrative purposes and would need to be established during method validation for this compound.
| Parameter | Typical Value | Description |
| Linear Range | 1 - 1000 ng/mL | The concentration range over which the assay is accurate and precise. |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | The highest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Precision (CV%) | < 15% | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. |
| Accuracy (% Bias) | Within ±15% | The closeness of the mean test results obtained by the method to the true concentration of the analyte. |
| Matrix Effect | Monitored | The effect of co-eluting, undetected matrix components on the ionization of the analyte. |
| Recovery | > 85% | The efficiency of the extraction procedure. |
Visualizations
Experimental Workflow
Caption: General workflow for this compound quantification.
Potential Signaling Pathway Context
Caption: Hypothetical role of this compound in signaling.
References
Application Notes and Protocols: Phenylalanyllysine Conjugation to Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the conjugation of the dipeptide phenylalanyllysine (Phe-Lys) to nanoparticles, a promising strategy for targeted drug delivery and therapy. This document outlines the synthesis of the dipeptide, conjugation methodologies, characterization techniques, and the potential impact on cellular signaling pathways. Detailed experimental protocols are provided to guide researchers in this field.
Introduction
The functionalization of nanoparticles with targeting ligands is a critical strategy to enhance the efficacy and reduce the off-target effects of therapeutic agents. Peptides, with their high specificity and biological activity, are excellent candidates for this purpose. The dipeptide this compound combines the hydrophobicity of phenylalanine, which can facilitate membrane interaction, with the reactivity of lysine's primary amine, which is amenable to various conjugation chemistries. This combination makes Phe-Lys an attractive ligand for targeting nanoparticles to specific cells or tissues, potentially overexpressing amino acid transporters.
Synthesis of this compound Dipeptide
The synthesis of this compound requires the protection of the amino and carboxyl groups to ensure the formation of the correct peptide bond. A common method involves the use of protecting groups like Boc (tert-butyloxycarbonyl) for the N-terminus and a methyl ester for the C-terminus.
Experimental Protocol: Synthesis of N-Boc-L-phenylalanyl-L-lysine(ε-Z)-methyl ester
This protocol describes a representative liquid-phase synthesis of a protected this compound dipeptide.
Materials:
-
N-Boc-L-phenylalanine
-
L-lysine(ε-Z)-methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Activation of N-Boc-L-phenylalanine:
-
Dissolve N-Boc-L-phenylalanine (1.0 eq) and NHS (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 eq) dissolved in DCM dropwise to the solution.
-
Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct and wash the filter cake with DCM.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the N-Boc-L-phenylalanine-NHS ester.
-
-
Coupling Reaction:
-
Dissolve L-lysine(ε-Z)-methyl ester hydrochloride (1.0 eq) in a mixture of DMF and DCM.
-
Add TEA (2.2 eq) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.
-
Add the N-Boc-L-phenylalanine-NHS ester (1.0 eq) dissolved in DCM to the lysine solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (3x), water (2x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the protected dipeptide.
-
-
Deprotection (if required for conjugation):
-
The Boc group can be removed using trifluoroacetic acid (TFA) in DCM.
-
The Z group can be removed by catalytic hydrogenation.
-
The methyl ester can be hydrolyzed using lithium hydroxide (LiOH).
-
The choice of deprotection will depend on the desired reactive group for nanoparticle conjugation.
-
Conjugation of this compound to Nanoparticles
The conjugation of this compound to nanoparticles typically involves the formation of a covalent bond between a functional group on the nanoparticle surface (e.g., carboxyl, amine) and a corresponding reactive group on the dipeptide. The most common method is carbodiimide chemistry, which facilitates the formation of an amide bond.
Experimental Protocol: EDC/NHS Conjugation of this compound to Carboxylated Nanoparticles
This protocol details the conjugation of a deprotected this compound (with a free N-terminal amine) to carboxylated polymeric nanoparticles (e.g., PLGA).
Materials:
-
Carboxylated nanoparticles (e.g., PLGA-COOH)
-
This compound dipeptide (with a free primary amine)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 6.0)
-
Phosphate-buffered saline (PBS) (pH 7.4)
-
Centrifugal filter units (e.g., Amicon Ultra)
Procedure:
-
Activation of Nanoparticle Carboxyl Groups:
-
Disperse the carboxylated nanoparticles in MES buffer (pH 6.0) to a concentration of 1 mg/mL.
-
Add EDC (5 eq to the number of carboxyl groups on the nanoparticles) and NHS (10 eq) to the nanoparticle suspension.
-
Incubate the mixture for 30 minutes at room temperature with gentle shaking to activate the carboxyl groups.
-
-
Conjugation Reaction:
-
Dissolve the this compound dipeptide in MES buffer.
-
Add the dipeptide solution to the activated nanoparticle suspension (a molar excess of peptide is recommended).
-
Incubate the reaction mixture for 4 hours at room temperature with gentle shaking.
-
-
Quenching and Purification:
-
Add hydroxylamine to the reaction mixture to a final concentration of 10 mM to quench any unreacted NHS-esters.
-
Incubate for 15 minutes.
-
Purify the this compound-conjugated nanoparticles by repeated centrifugation and resuspension in PBS (pH 7.4) using centrifugal filter units to remove unreacted peptide and coupling reagents.
-
Characterization of this compound-Conjugated Nanoparticles
Thorough characterization is essential to confirm successful conjugation and to determine the physicochemical properties of the functionalized nanoparticles.
| Parameter | Technique(s) | Purpose | Typical Results for Peptide-Conjugated Nanoparticles |
| Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the hydrodynamic diameter and size distribution of the nanoparticles. | Slight increase in size (10-30 nm) compared to unconjugated nanoparticles. PDI should ideally be < 0.3 for a homogenous population. |
| Surface Charge | Zeta Potential Measurement | To assess the surface charge of the nanoparticles, which influences stability and cellular interactions. | A shift in zeta potential upon conjugation, often becoming more positive or less negative depending on the peptide's charge. For Phe-Lys, a shift towards a more positive value is expected. |
| Morphology | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | To visualize the shape and size of the nanoparticles. | Typically spherical morphology. TEM can confirm the absence of significant aggregation after conjugation. |
| Conjugation Efficiency | UV-Vis Spectroscopy, Fluorescence Spectroscopy (if the peptide is labeled), HPLC | To quantify the amount of peptide conjugated to the nanoparticles. | Varies depending on the nanoparticle and peptide, but typically ranges from 30% to 80%. |
| Drug Loading Capacity and Encapsulation Efficiency | HPLC, UV-Vis Spectroscopy | To determine the amount of drug loaded into the nanoparticles. | Highly dependent on the drug and nanoparticle system. For similar dipeptide-functionalized systems, encapsulation efficiencies of over 80% have been reported for certain drugs.[1] |
Table 1: Characterization of this compound-Conjugated Nanoparticles.
Cellular Uptake and Signaling Pathways
This compound-conjugated nanoparticles are designed to enhance cellular uptake, potentially through interactions with amino acid transporters. The internalization of these nanoparticles can trigger various intracellular signaling cascades.
Cellular Uptake Mechanisms
The primary mechanism for nanoparticle uptake is endocytosis. The specific pathway can be influenced by nanoparticle size, shape, and surface chemistry.
Signaling Pathways Affected by Nanoparticles
Nanoparticle internalization can induce cellular stress and inflammatory responses, often mediated by the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.
| Signaling Pathway | Key Proteins | Effect of Nanoparticle Exposure (Representative) | Method of Analysis |
| MAPK | p-JNK, p-p38 | Increased phosphorylation (1.5 to 3-fold increase) | Western Blot, ELISA |
| NF-κB | p-IκBα, Nuclear p65 | Decreased IκBα levels, Increased nuclear translocation of p65 (2 to 4-fold increase) | Western Blot, Immunofluorescence, Reporter Assays |
Table 2: Quantitative Effects of Nanoparticles on Signaling Pathways. Data is representative of general nanoparticle effects and may vary for specific this compound-conjugated nanoparticles.[2][3]
Experimental Protocol: Western Blot Analysis of MAPK and NF-κB Activation
Materials:
-
This compound-conjugated nanoparticles
-
Target cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-IκBα, anti-p65, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound-conjugated nanoparticles for desired time points (e.g., 1, 4, 24 hours).
-
Include an untreated control group.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration and add Laemmli buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST (3x for 10 minutes).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST (3x for 10 minutes).
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).
-
Conclusion
The conjugation of this compound to nanoparticles offers a versatile platform for targeted drug delivery. The protocols and data presented here provide a framework for the synthesis, characterization, and biological evaluation of these promising nanocarriers. Further research is warranted to explore the full therapeutic potential of this compound-conjugated nanoparticles in various disease models.
References
- 1. Functionalization of Morin-Loaded PLGA Nanoparticles with Phenylalanine Dipeptide Targeting the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Phenylalanyllysine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to improve the synthesis yield of Phenylalanyllysine (Phe-Lys).
Troubleshooting Guides
This section addresses specific issues you might encounter during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Overall Yield of this compound
Question: My overall yield of this compound is consistently low after synthesis and purification. What are the potential causes and how can I improve it?
Answer:
Low yield in dipeptide synthesis can stem from several factors, including incomplete coupling reactions, side reactions, and suboptimal cleavage from the solid support. Here's a systematic approach to troubleshoot low yield:
1. Assess Coupling Efficiency:
-
Incomplete Coupling: The formation of the peptide bond between Phenylalanine and Lysine might be inefficient. This can be particularly challenging due to the steric hindrance of the Phenylalanine side chain.
-
Monitoring: Use a qualitative method like the Kaiser test to check for the presence of free amines after the coupling step. A positive result (blue beads) indicates incomplete coupling.[1]
-
Optimization:
-
Extend Reaction Time: Increase the coupling reaction time to allow for complete reaction.
-
Double Coupling: Perform the coupling step twice to drive the reaction to completion.[2]
-
Choice of Coupling Reagent: Switch to a more potent coupling reagent. While standard reagents like DIC/HOBt can be effective, phosphonium or iminium-based reagents like HBTU, HATU, or PyBOP are often more efficient for sterically hindered amino acids.[3] For routine, rapid synthesis, COMU and HATU are excellent choices.[4]
-
-
2. Investigate Side Reactions:
-
Diketopiperazine (DKP) Formation: This is a common side reaction in dipeptide synthesis, leading to the cleavage of the dipeptide from the resin and a significant loss of yield. It is more prevalent when using resins with an ester linkage, such as Wang resin.[1][2] The formation of a stable six-membered ring is the driving force behind this reaction.[2]
-
Mitigation Strategies:
-
Resin Choice: Use a 2-chlorotrityl chloride (2-CTC) resin. The steric hindrance of the trityl group helps to suppress DKP formation.[5]
-
Optimized Deprotection: Use milder deprotection conditions. For example, a solution of 2% DBU and 5% piperazine in NMP can be used for Fmoc removal.[1]
-
Dipeptide Coupling: Synthesize the Phe-Lys dipeptide in solution first and then couple it to the resin. This bypasses the susceptible linear dipeptide stage on the solid support.
-
-
-
Racemization: The stereochemical integrity of the amino acids can be compromised during activation, leading to the formation of diastereomers which can be difficult to separate and will lower the yield of the desired product.
-
Mitigation Strategies:
-
Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or its aza-derivative (HOAt) with carbodiimide coupling reagents (DCC, DIC) is highly effective in suppressing racemization.[3]
-
Base Selection: Avoid using excessive amounts of strong tertiary amine bases like DIEA. A weaker base such as N-methylmorpholine (NMM) is often preferred.[6]
-
-
3. Optimize Cleavage and Deprotection:
-
Incomplete Cleavage: The peptide may not be efficiently cleaved from the resin, resulting in a lower recovery.
-
Optimization:
-
Cleavage Cocktail: Ensure you are using an appropriate cleavage cocktail for your protecting group strategy and resin. For peptides synthesized on Wang resin using Fmoc chemistry, a common cocktail is TFA/TIS/water (95:2.5:2.5).[7]
-
Cleavage Time: Extend the cleavage time to ensure complete removal of the peptide from the resin. A typical cleavage time is 1-2 hours.[7]
-
-
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low this compound synthesis yield.
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for synthesizing this compound?
A1: The choice of coupling reagent can significantly impact the yield and purity of your this compound dipeptide. For sterically hindered couplings like that of Phenylalanine, more potent reagents are generally recommended.
| Coupling Reagent | Additive | Base | Typical Yield (%) | Key Considerations |
| HATU | HOAt | DIPEA | ~99%[8] | Highly efficient, especially for hindered couplings, with low racemization.[9][10] |
| HBTU | HOBt | DIPEA | ~95-98%[8] | Very effective and widely used, but can be slightly less efficient than HATU for difficult couplings.[9] |
| COMU | - | DIPEA | >99%[8] | A safer and highly efficient alternative to benzotriazole-based reagents, with performance comparable to HATU.[9][10] |
| PyBOP | HOBt | DIPEA | ~95%[8] | A phosphonium salt reagent known for suppressing racemization.[4] |
| DIC/HOBt | HOBt | - | 70-91%[11] | A cost-effective carbodiimide method, though reaction times may be longer.[4] |
Q2: How can I prevent diketopiperazine (DKP) formation when synthesizing Fmoc-Phe-Lys-OH on Wang resin?
A2: DKP formation is a major cause of low yield when synthesizing dipeptides on Wang resin.[2] To minimize this side reaction:
-
Use 2-chlorotrityl chloride (2-CTC) resin: This is the most effective method as the bulky linker sterically hinders the intramolecular cyclization.[5]
-
Optimize Fmoc-deprotection: Use a milder base cocktail, such as 2% DBU/5% piperazine in NMP, instead of the standard 20% piperidine in DMF.[1]
-
Couple a pre-formed dipeptide: Synthesize Fmoc-Phe-Lys(Boc)-OH in solution and then couple it to the resin.
Q3: What is the recommended cleavage cocktail for this compound synthesized on a 2-chlorotrityl chloride resin?
A3: For cleavage of protected peptides from 2-chlorotrityl chloride resin, a mild acidic solution is used to preserve acid-labile side-chain protecting groups. A recommended cocktail is a solution of 2% TFA in a solvent like anisole or 1,3-dimethoxybenzene. These solvents are greener alternatives to dichloromethane (DCM).[12][13]
Q4: What are the typical HPLC conditions for purifying this compound?
A4: Reversed-phase HPLC (RP-HPLC) is the standard method for peptide purification. The following conditions are a good starting point for this compound:
| Parameter | Condition |
| Column | C18, 5 µm particle size, 100 Å pore size[14] |
| Mobile Phase A | 0.1% TFA in Water[14] |
| Mobile Phase B | 0.1% TFA in Acetonitrile[14] |
| Gradient | A linear gradient of 5-60% B over 30 minutes can be a good starting point. |
| Flow Rate | 1.0 mL/min for analytical or 10-20 mL/min for preparative scale. |
| Detection | UV at 214 nm (peptide bond) and 280 nm (phenylalanine aromatic ring). |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Fmoc-Phe-Lys(Boc)-Wang Resin
This protocol outlines the manual synthesis of the protected dipeptide on Wang resin.
1. Resin Swelling:
-
Swell Fmoc-Lys(Boc)-Wang resin in DMF for 30-60 minutes in a peptide synthesis vessel.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain and repeat the treatment with fresh 20% piperidine in DMF for 10-15 minutes.
-
Wash the resin thoroughly with DMF (5x), IPA (3x), and DCM (3x).
3. Phenylalanine Coupling:
-
In a separate vial, pre-activate Fmoc-Phe-OH (3 eq.) with a coupling reagent such as HATU (2.9 eq.) and a base like DIPEA (6 eq.) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction with the Kaiser test. If the test is positive, repeat the coupling step.
4. Final Washing:
-
Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3x), DCM (3x), and methanol (3x).
-
Dry the resin under vacuum.
Solid-Phase Synthesis Workflow
Caption: Workflow for the solid-phase synthesis of Fmoc-Phe-Lys(Boc)-Wang resin.
Protocol 2: Solution-Phase Synthesis of Boc-Phe-Lys(Z)-OMe
This protocol describes the synthesis of a protected this compound dipeptide in solution.
1. Preparation of Lysine Methyl Ester:
-
Suspend H-Lys(Z)-OH (1 eq.) in methanol.
-
Cool to 0°C and add thionyl chloride (1.2 eq.) dropwise.
-
Stir at room temperature overnight.
-
Evaporate the solvent to obtain H-Lys(Z)-OMe as a hydrochloride salt.
2. Coupling Reaction:
-
Dissolve H-Lys(Z)-OMe·HCl (1 eq.) in DCM and cool to 0°C.
-
Add NMM (1.1 eq.) and stir for 10 minutes.
-
In a separate flask, dissolve Boc-Phe-OH (1 eq.) and HOBt (1.1 eq.) in DCM.
-
Cool the Boc-Phe-OH solution to 0°C and add DIC (1.1 eq.). Stir for 15 minutes to pre-activate.
-
Add the activated Boc-Phe-OH solution to the H-Lys(Z)-OMe solution.
-
Stir the reaction at 0°C for 2 hours, then at room temperature overnight.
3. Work-up and Purification:
-
Filter the precipitated diisopropylurea (DIU).
-
Wash the filtrate successively with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography to yield Boc-Phe-Lys(Z)-OMe.
Solution-Phase Synthesis Workflow
Caption: Workflow for the solution-phase synthesis of a protected this compound dipeptide.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides | Semantic Scholar [semanticscholar.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chem.uci.edu [chem.uci.edu]
- 5. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 6. rsc.org [rsc.org]
- 7. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Common issues with Phenylalanyllysine solubility
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering common issues with the solubility of the dipeptide Phenylalanyllysine.
Troubleshooting Guide: Enhancing this compound Solubility
Low solubility of this compound can impede experimental progress. This guide offers a systematic approach to resolving these challenges.
Problem: this compound fails to dissolve in aqueous buffers (e.g., water, PBS).
This is a frequent issue due to the hydrophobic nature of the phenylalanine residue. The following flowchart outlines a step-by-step dissolution protocol.
Caption: Step-by-step guide for dissolving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the solubility of this compound?
A1: The solubility of this compound is influenced by several key factors:
-
Amino Acid Composition: this compound contains both a hydrophobic amino acid (Phenylalanine) and a basic, hydrophilic amino acid (Lysine). The bulky, nonpolar phenyl group of Phenylalanine can contribute to poor aqueous solubility.[1]
-
pH of the Solution: As a dipeptide containing the basic amino acid Lysine, this compound has a net positive charge at acidic pH. Peptides are generally more soluble at a pH away from their isoelectric point (pI), where the net charge is zero.[2][3]
-
Temperature: Generally, the solubility of dipeptides in aqueous solutions increases with temperature. However, excessive heat should be avoided to prevent degradation.
-
Co-solvents and Salts: The presence of organic co-solvents or certain salts can either increase or decrease solubility.[4]
Q2: I observe a cloudy solution or precipitation after dissolving this compound. What should I do?
A2: Cloudiness or precipitation indicates that the peptide may be aggregating or has exceeded its solubility limit under the current conditions. Consider the following troubleshooting steps:
-
Sonication: Brief sonication can help to break up aggregates and facilitate dissolution.[1][5]
-
pH Adjustment: Since this compound is a basic peptide, its solubility is expected to increase in acidic conditions. Try dissolving it in a buffer with a pH below 7.0. If you are using water, adding a small amount of acetic acid can help.[2]
-
Dilution: You may be working at a concentration that is too high. Try preparing a more dilute solution.
-
Co-solvent Approach: For persistently difficult-to-dissolve peptides, using a small amount of an organic co-solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution, followed by slow dilution into your aqueous buffer, is a standard technique.[6] Be mindful of the final concentration of the organic solvent, as it may affect your downstream experiments.[1]
Q3: Can I heat the this compound solution to improve its solubility?
A3: Gentle warming can be an effective method to increase the solubility of some peptides. However, it is crucial to avoid excessive heat, as this can lead to peptide degradation. If you choose to warm your solution, do so carefully and for a minimal amount of time, and always monitor for any signs of degradation.
Q4: How does the salt form, such as this compound hydrochloride, affect solubility?
A4: The hydrochloride salt of this compound is expected to have improved aqueous solubility compared to the free base form. Salt forms of molecules often exhibit enhanced dissolution characteristics.[7]
Quantitative Data Summary
Table 1: Solubility of L-Phenylalanine in Water at Various Temperatures
| Temperature (°C) | Solubility (g/L) |
| 0 | 19.8 |
| 25 | 26.9 |
| 50 | 44.3 |
| 75 | 66.2 |
| 100 | 99.0 |
| Data is for L-Phenylalanine and should be used as a proxy. |
Table 2: Qualitative Solubility of L-Phenylalanine in Various Solvents
| Solvent System | Solubility |
| Water | Moderately Soluble |
| PBS (pH 7.2) | ~5 g/L |
| Ethanol | Insoluble to very slightly soluble |
| Methanol | Very slightly soluble |
| Formic Acid | Freely soluble |
| Dilute Mineral Acids | Slightly soluble |
| Dilute Alkali Hydroxide Solutions | Slightly soluble |
| Data is for L-Phenylalanine and should be used as a proxy. |
Experimental Protocols
Protocol 1: Gravimetric Method for Solubility Determination
This protocol outlines a standard method for determining the thermodynamic solubility of a peptide.
Methodology:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent (e.g., water, various buffers).
-
Equilibration: Seal the vials and place them in an isothermal shaker at a constant temperature (e.g., 25°C). Allow the solutions to equilibrate for 24-48 hours to ensure saturation.
-
Separation of Solid and Liquid Phases: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant.
-
Solvent Evaporation: Transfer the supernatant to a pre-weighed container and evaporate the solvent completely in a drying oven until a constant weight is achieved.
-
Calculation: The solubility is calculated based on the mass of the dissolved solid and the volume of the supernatant.
Protocol 2: pH-Based Solubility Testing
This protocol helps determine the optimal pH for dissolving this compound.[3]
Methodology:
-
Aliquot Peptide: Weigh out several small, equal amounts of lyophilized this compound into separate microcentrifuge tubes.
-
Prepare Buffers: Prepare a series of buffers with a range of pH values (e.g., pH 3, 5, 7, 9).
-
Test Solubility: Add a small, equivalent volume of each buffer to the respective tubes.
-
Observation: Vortex each tube and visually inspect for complete dissolution. Note the pH at which the peptide is most soluble.
Signaling Pathway and Metabolic Fate
Direct signaling pathways initiated by the dipeptide this compound have not been extensively documented. It is generally understood that dipeptides are rapidly hydrolyzed into their constituent amino acids by peptidases either on the cell surface or within the cell. Therefore, the biological effects of this compound are primarily attributed to the actions of L-phenylalanine and L-lysine.
Caption: Metabolic breakdown and subsequent signaling of this compound.
References
Technical Support Center: Optimizing HPLC Separation of Phenylalanyllysine Diastereomers
Welcome to the technical support center for the HPLC separation of Phenylalanyllysine diastereomers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the HPLC separation of this compound diastereomers.
Issue 1: Poor Resolution or Co-elution of Diastereomers
Q: I am not seeing any separation between my this compound diastereomers, or the peaks are significantly overlapped. What should I do?
A: Poor resolution is a common challenge in separating closely related isomers like diastereomers. Here are several strategies to improve separation:
-
Optimize the Mobile Phase Gradient: A shallow gradient is often more effective for separating closely eluting compounds.[1] Try decreasing the rate of change of the organic solvent concentration. For instance, if you are using a linear gradient, consider making it less steep or introducing a segment with a very shallow slope around the expected elution time of the diastereomers.
-
Adjust Mobile Phase pH: The ionization state of the amino and carboxyl groups in this compound can significantly impact retention and selectivity.[1] Systematically adjusting the pH of the mobile phase can alter the interactions with the stationary phase and improve resolution. It is advisable to screen a range of pH values during method development.[1][2]
-
Change the Organic Modifier: Acetonitrile and methanol have different solvent strengths and can provide different selectivities. If you are using acetonitrile, try substituting it with methanol or using a mixture of both.
-
Select an Appropriate Stationary Phase: While reversed-phase columns like C8 and C18 can sometimes separate diastereomers, a chiral stationary phase (CSP) is often necessary for robust separation of stereoisomers.[1][3] Consider screening different types of CSPs, such as those based on macrocyclic glycopeptides (e.g., teicoplanin, ristocetin) or zwitterionic selectors, which have shown effectiveness for di- and tripeptides.[1][4]
-
Lower the Column Temperature: Operating at a lower temperature can sometimes enhance the chiral recognition capabilities of the stationary phase and improve resolution between diastereomers.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: My peaks for this compound are tailing or fronting. What are the causes and how can I fix this?
A: Asymmetrical peaks can compromise the accuracy of quantification. Here are the common causes and solutions:
-
Secondary Interactions: Peak tailing for basic compounds like this compound can be caused by interactions with residual silanol groups on the silica-based stationary phase.[5]
-
Sample Solvent Incompatibility: Injecting the sample in a solvent that is significantly stronger than the initial mobile phase can lead to peak distortion.[6]
-
Column Contamination or Voids: A contaminated guard column, a blocked inlet frit, or a void at the head of the analytical column can cause peak splitting and tailing.[5][6]
Issue 3: Shifting Retention Times
Q: The retention times for my this compound diastereomers are not consistent between injections. What is causing this instability?
A: Unstable retention times can make peak identification difficult and indicate a problem with the HPLC system or method robustness.[7]
-
Insufficient Column Equilibration: The column needs to be thoroughly equilibrated with the mobile phase, especially after a gradient run or a change in mobile phase composition.[5]
-
Solution: Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before each injection.[5]
-
-
Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition can lead to significant shifts in retention time.[5]
-
Solution: Prepare the mobile phase accurately and consistently. Using a gravimetric approach for preparation is recommended.[5] Ensure thorough mixing of the mobile phase components.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and lead to retention time shifts.[5]
-
Solution: Use a column oven to maintain a constant and controlled temperature.[5]
-
-
System Leaks or Pump Issues: Leaks in the system or problems with the pump (e.g., air bubbles, faulty check valves) can cause inconsistent flow rates and, consequently, shifting retention times.[1][5]
-
Solution: Inspect the system for any leaks and address them. Purge the pump to remove any air bubbles.[1]
-
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best for separating this compound diastereomers?
A1: The choice of column is critical. While standard achiral columns like C8 and C18 can sometimes provide separation, a chiral stationary phase (CSP) is generally recommended for reliable and robust separation of diastereomers.[1][3] Zwitterionic CSPs have also demonstrated good performance for the separation of di- and tripeptides.[4] It is often beneficial to screen a few different CSPs to find the one with the best selectivity for your specific diastereomers.
Q2: How does the mobile phase pH affect the separation?
A2: The mobile phase pH is a crucial parameter as it influences the ionization state of the this compound molecule (which has both acidic and basic functional groups).[1][8] By changing the pH, you can alter the overall charge of the diastereomers and their interaction with the stationary phase, which can significantly impact selectivity and resolution.[1][2]
Q3: What is the role of trifluoroacetic acid (TFA) in the mobile phase?
A3: TFA is a common mobile phase additive in peptide separations. It acts as an ion-pairing agent, which helps to minimize undesirable interactions between the positively charged amine groups of the peptide and any negatively charged residual silanol groups on the silica-based stationary phase. This typically results in sharper peaks and improved peak shape.[1]
Q4: Should I use an isocratic or gradient elution for this separation?
A4: For complex samples or closely eluting compounds like diastereomers, gradient elution is generally preferred. A gradient allows for a wider range of solvent strengths to be used during a single run, which can help to separate compounds with different hydrophobicities. For peptides, a shallow gradient is often necessary to achieve good resolution.[9][10]
Q5: How can I confirm the identity of the separated diastereomer peaks?
A5: Peak identification can be confirmed by injecting individual, pure standards of each diastereomer if they are available. If standards are not available, techniques such as mass spectrometry (MS) coupled with HPLC (LC-MS) can be used to analyze the fragments of each peak, which may provide clues to their identity.
Quantitative Data Summary
The following tables summarize typical starting conditions and the effect of various parameters on the separation of peptide diastereomers.
Table 1: Typical Starting HPLC Conditions for this compound Diastereomer Separation
| Parameter | Recommended Starting Condition |
| Column | Chiral Stationary Phase (e.g., Teicoplanin-based), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5-40% B over 30 minutes (this should be optimized) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C (can be optimized) |
| Detection | UV at 210-220 nm |
| Injection Volume | 10 µL |
Table 2: Effect of Mobile Phase Composition on Retention Time of a Model Diastereomeric Peptide
| % Acetonitrile in Mobile Phase | Retention Time of Diastereomer 1 (min) | Retention Time of Diastereomer 2 (min) | Resolution (Rs) |
| 20% | 15.2 | 16.5 | 1.8 |
| 25% | 12.8 | 13.7 | 1.5 |
| 30% | 9.5 | 10.1 | 1.1 |
Note: Data is illustrative and will vary depending on the specific peptide, column, and other chromatographic conditions.
Experimental Protocols
Protocol 1: General Method Development for this compound Diastereomer Separation
-
Column Selection: Begin with a chiral stationary phase (CSP) column known for peptide separations (e.g., a macrocyclic glycopeptide-based column). A standard dimension would be 4.6 x 150 mm with 5 µm particles.
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.1% (v/v) solution of Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: Prepare a 0.1% (v/v) solution of TFA in HPLC-grade acetonitrile.
-
Filter and degas both mobile phases before use.
-
-
Initial Gradient Run:
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 25 °C.
-
Perform a scouting gradient from 5% to 60% Mobile Phase B over 30 minutes.
-
Monitor the elution of the diastereomers using a UV detector at 210 nm.
-
-
Optimization:
-
Based on the initial run, adjust the gradient to improve resolution. A shallower gradient around the elution time of the diastereomers is often effective.
-
If resolution is still poor, systematically vary the mobile phase pH by using different buffer systems (e.g., phosphate or acetate buffers).
-
Consider changing the organic modifier to methanol or a mixture of acetonitrile and methanol.
-
Evaluate the effect of temperature by running the separation at different temperatures (e.g., 15 °C, 25 °C, 40 °C).
-
Visualizations
Caption: Troubleshooting workflow for HPLC separation of diastereomers.
Caption: Systematic workflow for HPLC method development.
References
- 1. benchchem.com [benchchem.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chiraltech.com [chiraltech.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 9. hplc.eu [hplc.eu]
- 10. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
Troubleshooting Phenylalanyllysine instability in solution
Welcome to the Technical Support Center for Phenylalanyllysine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the stability of this compound in solution. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and data to support your work with this dipeptide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the handling and analysis of this compound in solution.
Q1: My this compound solution is showing a decrease in concentration over time. What are the likely causes?
A1: The instability of this compound in aqueous solutions can be attributed to several degradation pathways. The most common causes are hydrolysis of the peptide bond and intramolecular aminolysis leading to the formation of a cyclic dipeptide, also known as a diketopiperazine. The rates of these degradation reactions are highly dependent on the pH, temperature, and buffer composition of your solution.
Q2: What is the optimal pH for storing my this compound solution?
Q3: I suspect my this compound is degrading. What are the expected degradation products?
A3: The primary degradation products of this compound are expected to be its constituent amino acids, Phenylalanine and Lysine, resulting from the hydrolysis of the peptide bond. Another major degradation product can be the corresponding diketopiperazine (a cyclic dipeptide).[3][4] Under oxidative stress, the Phenylalanine residue may also degrade into products such as phenylacetaldehyde and benzaldehyde.
Q4: How does temperature affect the stability of my this compound solution?
A4: As with most chemical reactions, the degradation of this compound is accelerated at higher temperatures. For long-term storage, it is recommended to keep this compound solutions at low temperatures, such as -20°C or -80°C. For short-term handling during experiments, it is advisable to keep the solution on ice. The temperature dependence of the degradation rate can be described by the Arrhenius equation, which can be used to predict the shelf-life of the solution at different temperatures.
Q5: Can the type of buffer I use impact the stability of this compound?
A5: Yes, the buffer species can influence the rate of degradation. Some buffer components can act as catalysts for hydrolysis or other degradation reactions.[5] For instance, phosphate and citrate buffers have been shown to catalyze the degradation of some peptides. It is recommended to evaluate the stability of this compound in different buffer systems to select the one that provides the best stability for your specific application.
Q6: I am observing peak broadening and shifting in my HPLC analysis of this compound. What could be the cause?
A6: Peak broadening and shifting in HPLC can be indicative of several issues. It could be related to the degradation of this compound into multiple products that are co-eluting or have similar retention times. It may also be due to interactions between the peptide and the stationary phase of the column, which can be influenced by the mobile phase composition and pH. Ensure your HPLC method is optimized to separate the parent peptide from its potential degradants. A gradient elution method is often necessary for resolving complex mixtures of peptides and their degradation products.
Quantitative Data on Peptide Stability
Due to the limited availability of specific quantitative data for this compound, the following tables provide representative data from studies on similar dipeptides and amino acids to illustrate the effects of pH and temperature on stability. This data should be used as a general guide, and it is highly recommended to perform specific stability studies for your this compound formulation.
Table 1: Representative pH-Dependent Degradation of a Dipeptide (Diglycine) at 95°C
| pH | Predominant Degradation Pathway | Relative Rate of Reaction |
| 3 | Scission and Backbiting (Hydrolysis and Diketopiperazine formation) | Fast |
| 5 | Scission and Backbiting | Slower |
| 7 | Backbiting (Diketopiperazine formation) | Slowest |
| 10 | Scission (Hydrolysis) | Fast |
Data adapted from a study on the pH-dependent mechanisms of non-enzymatic peptide bond cleavage.[6]
Table 2: Representative Temperature-Dependent Degradation of Lysine at pH 10.3
| Temperature (°C) | Degradation Rate Constant (k) |
| 60 | (Data not available) |
| 80 | (Data not available) |
| 90 | (Data not available) |
| 100 | (Data not available) |
While a study on the degradation kinetics of lysine at various temperatures exists, specific rate constants were not provided in the abstract. The study did show that the degradation rate increased with temperature and followed zero-order kinetics.[7][8]
Experimental Protocols
The following are generalized protocols for conducting stability studies and analyzing this compound. These should be adapted and optimized for your specific experimental conditions.
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
pH meter
-
Incubator/water bath
-
HPLC system with UV or MS detector
Procedure:
-
Acid Hydrolysis:
-
Prepare a solution of this compound in 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound in 0.1 M NaOH.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2 hours).
-
Neutralize the solution with HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in 3% H₂O₂.
-
Keep the solution at room temperature for a defined period (e.g., 24 hours).
-
-
Thermal Degradation:
-
Prepare a solution of this compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Incubate the solution at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method (see Protocol 2).
-
Characterize the degradation products using a mass spectrometer (LC-MS) to determine their molecular weights and fragmentation patterns.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To separate and quantify this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and a UV detector or a mass spectrometer.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
Gradient Program (Example):
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 50 | 50 |
| 25 | 5 | 95 |
| 30 | 5 | 95 |
| 31 | 95 | 5 |
| 40 | 95 | 5 |
HPLC Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 214 nm (for UV detection)
-
Injection Volume: 20 µL
Procedure:
-
Prepare solutions of this compound and its stressed samples in the mobile phase A or a suitable diluent.
-
Inject the samples into the HPLC system.
-
Monitor the separation of the parent peptide from its degradation products. The retention time of this compound will need to be determined using a reference standard.
-
Quantify the amount of this compound remaining and the amount of each degradation product formed.
Visualizations
Degradation Pathways of this compound
References
- 1. pH-Dependent Lytic Peptides Discovered by Phage-Display - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diketopiperazine formation during investigations of amino Acid racemization in dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Method for Analysis of L-Lysine and L-Arginine | SIELC Technologies [sielc.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Phenylalanyllysine (Phe-Lys) Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of Phenylalanyllysine (Phe-Lys).
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound synthesis?
A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of either Phenylalanine or Lysine during the synthesis process. This results in the conversion of the desired L-amino acid residue into a mixture of both L- and D-enantiomers. The final product will then contain diastereomeric impurities (e.g., D-Phe-L-Lys or L-Phe-D-Lys), which can be difficult to separate and may have significantly different biological activities compared to the desired L-Phe-L-Lys dipeptide.[1]
Q2: Why is Phenylalanine particularly susceptible to racemization?
A2: Phenylalanine is among the amino acids that are prone to racemization during peptide coupling.[2] The primary mechanism involves the formation of a planar oxazolone (or azlactone) intermediate after the activation of the carboxylic acid group of the N-protected Phenylalanine. The alpha-proton of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemistry. Another less common mechanism is the direct abstraction of the alpha-proton by a strong base.[1][3]
Q3: What are the most critical factors influencing racemization during Phe-Lys synthesis?
A3: The three main factors that affect the extent of racemization are the choice of base, the coupling reagent (condensing agent), and the use of additives.[4] Additionally, reaction temperature and solvent polarity play significant roles. Strong bases, prolonged activation times, and high temperatures generally increase the risk of racemization.[3][5][6]
Q4: How does the choice of N-terminal protecting group for Phenylalanine affect racemization?
A4: The type of N-terminal protecting group is crucial. Urethane-based protecting groups like Boc (tert-Butoxycarbonyl), Fmoc (9-Fluorenylmethyloxycarbonyl), and Z (Benzyloxycarbonyl) are highly recommended as they suppress the formation of the problematic oxazolone intermediate, thus minimizing racemization.[7] In contrast, acyl-type protecting groups can lead to significant racemization.
Q5: Does the side-chain protecting group on Lysine influence the racemization of Phenylalanine?
A5: While the primary role of the Lysine side-chain protecting group (e.g., Boc, Z) is to prevent side reactions at the ε-amino group, the choice can have an indirect effect. The overall steric hindrance and electronic properties of the protected Lysine derivative can influence the kinetics of the coupling reaction. A slower coupling reaction can provide a greater opportunity for the activated Phenylalanine to racemize before the peptide bond is formed. However, direct studies quantifying the impact of different Lysine side-chain protecting groups on Phenylalanine racemization are not extensively documented. The selection should prioritize orthogonality with the N-terminal protecting group and compatibility with the deprotection strategy.[8]
Troubleshooting Guide
Problem 1: High levels of diastereomeric impurity detected by HPLC or NMR.
-
Possible Cause: Racemization of the Phenylalanine residue during the coupling step.
-
Solutions:
-
Optimize Coupling Reagent and Additives: If using a carbodiimide like DCC or DIC, ensure the presence of a racemization-suppressing additive such as HOBt, HOAt, or Oxyma. Consider switching to a phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HBTU, HATU, COMU) based coupling reagent, which are known for lower racemization rates, especially when used with additives.[9][10]
-
Choice of Base: If using a strong base like DIEA (N,N-Diisopropylethylamine), switch to a weaker or more sterically hindered base such as NMM (N-Methylmorpholine) or 2,4,6-collidine. Use the minimum necessary amount of base.[3]
-
Reaction Temperature: Perform the coupling reaction at a lower temperature. An initial activation at 0°C followed by a gradual warming to room temperature is often effective.[3][5]
-
Activation Time: Minimize the pre-activation time of the Phenylalanine derivative before adding the Lysine component. A short pre-activation of 1-5 minutes is generally sufficient.[3]
-
Problem 2: Low coupling yield when using conditions to minimize racemization.
-
Possible Cause: Slower reaction kinetics due to lower temperatures or less polar solvents.
-
Solutions:
-
Use a More Potent Coupling Reagent: Employ a highly efficient, low-racemization coupling reagent like HATU or COMU to improve the reaction rate without significantly increasing racemization.[9]
-
Optimize Solvent Mixture: Use a solvent mixture that balances the solubility of the reactants with the suppression of racemization. For example, a mixture of DCM and DMF can be effective.[9]
-
Increase Reaction Time: While keeping the temperature low, extend the overall reaction time to allow for complete coupling, while monitoring for any increase in racemization.
-
Quantitative Data on Racemization
The extent of racemization is highly dependent on the specific reaction conditions. The following table summarizes quantitative data on the percentage of D-isomer formation for the coupling of an N-protected amino acid with an amino acid ester using various coupling agents. While this data is for a model system other than Phe-Lys, it provides valuable comparative insights into the performance of different coupling reagents.
| Coupling Reagent | Additive | Base | Solvent | % Racemization (D-isomer) | Reference System |
| HBTU | - | DIEA | DMF | 1.7% | Fmoc-Ser(Ac₃GlcNAcα)-OH + Pro-Gly-resin |
| HATU | - | DIEA | DMF | 1.3% | Fmoc-Ser(Ac₃GlcNAcα)-OH + Pro-Gly-resin |
| HBTU | - | NMM | DMF | 0.6% | Fmoc-Ser(Ac₃GlcNAcα)-OH + Pro-Gly-resin |
| HATU | - | NMM | DMF | 0.4% | Fmoc-Ser(Ac₃GlcNAcα)-OH + Pro-Gly-resin |
| DCCI | - | - | CH₂Cl₂ | 1.1% | Z-Ala-MeLeu + Gly-OBzl |
| DCCI | HONSu | - | CH₂Cl₂ | 0.0% | Z-Ala-MeLeu + Gly-OBzl |
Data adapted from studies on model peptides that are structurally relevant for evaluating racemization tendencies.[9]
Experimental Protocols
Protocol 1: Low-Racemization Solution-Phase Synthesis of Boc-L-Phe-L-Lys(Z)-OMe
This protocol is adapted from a standard procedure for dipeptide synthesis using a carbodiimide with a racemization-suppressing additive.[11]
-
Materials:
-
Boc-L-Phenylalanine (Boc-L-Phe-OH)
-
L-Lysine(Z) methyl ester hydrochloride (H-L-Lys(Z)-OMe·HCl)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure: a. Dissolve Boc-L-Phe-OH (1.0 eq) and HOBt (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen). b. Cool the solution to 0°C in an ice bath. c. In a separate flask, dissolve H-L-Lys(Z)-OMe·HCl (1.0 eq) in anhydrous DCM and add NMM (1.0 eq) to neutralize the hydrochloride salt. d. Add the neutralized Lysine solution to the cooled Phenylalanine solution. e. Add DIC (1.1 eq) dropwise to the reaction mixture. f. Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight. g. Monitor the reaction progress by Thin Layer Chromatography (TLC). h. Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct. i. Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine. j. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide. k. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Quantification of Racemization by Chiral HPLC
This protocol provides a general method for determining the extent of racemization in the synthesized Phe-Lys dipeptide.
-
Sample Preparation: a. Prepare a standard of the desired L-Phe-L-Lys dipeptide and, if available, the D-Phe-L-Lys diastereomer. b. Dissolve a small amount of the purified synthetic product in the HPLC mobile phase.
-
Chiral HPLC Analysis: a. Column: Use a chiral stationary phase (CSP) column suitable for separating amino acid or peptide diastereomers (e.g., a macrocyclic glycopeptide-based column like Chirobiotic T).[2] b. Mobile Phase: An isocratic or gradient elution using a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 0.1% TFA or an ammonium acetate buffer) is typically used. The exact composition will need to be optimized for the specific column and dipeptide.[12][13] c. Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm or 254 nm). d. Quantification: The percentage of the undesired diastereomer is calculated from the integrated peak areas of the two separated diastereomers.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chiraltech.com [chiraltech.com]
Phenylalanyllysine Purification: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of the dipeptide phenylalanyllysine.
Troubleshooting Guides
This section offers systematic approaches to resolving common issues in this compound purification.
Problem: Low Yield or Poor Recovery
Low recovery of this compound after purification is a frequent challenge. The following guide provides a step-by-step approach to diagnose and resolve this issue.
Caption: Troubleshooting decision tree for low this compound recovery.
Problem: Poor Peak Shape in RP-HPLC (Tailing or Broadening)
Suboptimal peak shape in reversed-phase high-performance liquid chromatography (RP-HPLC) can compromise purity and make fraction collection difficult.
-
Evaluate Mobile Phase pH: The interaction of the basic lysine residue with residual silanol groups on the silica-based column can cause peak tailing. Ensure the mobile phase has a low pH, typically by including 0.1% trifluoroacetic acid (TFA), to protonate the silanols and minimize these secondary interactions.[1]
-
Assess for Peptide Aggregation: this compound may aggregate on the column, leading to broad peaks. To mitigate this, try reducing the sample load or adding a small amount of an organic solvent like acetonitrile to the sample diluent.[1]
-
Check for Column Overload: Injecting too much peptide can saturate the stationary phase and distort the peak shape. Reduce the concentration of the sample or the injection volume.[1]
-
Optimize the Gradient: If impurities are co-eluting with the main peak, a shallower gradient during the elution of this compound can improve resolution.
-
Consider a Different Stationary Phase: If a C18 column does not provide adequate separation, a less hydrophobic stationary phase, such as C8 or a phenyl column, may yield better results.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound synthesized by solid-phase peptide synthesis (SPPS)?
A1: Crude this compound from SPPS typically contains a variety of impurities, including:
-
Deletion sequences: Peptides missing either the phenylalanine or lysine residue due to incomplete coupling or deprotection steps.
-
Truncated sequences: Peptides that are shorter than the full-length dipeptide.
-
Incompletely deprotected peptides: Peptides still carrying protecting groups on the side chains.
-
Residual reagents and by-products: Leftover reagents from the synthesis and cleavage process.[2]
Q2: I'm having trouble dissolving my crude this compound. What is the recommended procedure?
A2: this compound, containing a basic lysine residue, generally has better solubility in acidic conditions.[1] It is recommended to first attempt dissolving the peptide in ultrapure water. If solubility is an issue, add a small amount of an aqueous acid, such as 0.1% trifluoroacetic acid (TFA) or 1% acetic acid, and vortex or sonicate briefly.[1][] For highly hydrophobic peptides, a small amount of a polar organic solvent like acetonitrile, methanol, or isopropanol can be used for initial dissolution before dilution with the aqueous mobile phase.[]
Q3: What is the standard method for purifying this compound?
A3: The standard and most effective method for purifying peptides like this compound is reversed-phase high-performance liquid chromatography (RP-HPLC).[2] This technique separates the dipeptide from impurities based on hydrophobicity. A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile in water, with 0.1% trifluoroacetic acid (TFA) added as an ion-pairing agent to improve peak shape and resolution.[2][4]
Q4: Can I use a method other than RP-HPLC for purification?
A4: Yes, alternative methods can be employed:
-
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge.[1][5] Since this compound has a charged lysine residue, cation-exchange chromatography can be an effective purification step.[6][7]
-
Crystallization: This method can be a cost-effective alternative to chromatography for achieving high purity, especially at a larger scale. It involves dissolving the crude peptide in a suitable solvent and then changing the conditions (e.g., temperature, solvent composition) to induce the formation of pure crystals.[8][9]
Q5: My this compound appears to be degrading during purification. What are the likely degradation products and how can I prevent this?
A5: Phenylalanine residues can be susceptible to degradation, potentially forming products such as phenylacetaldehyde and benzaldehyde.[10][11] To minimize degradation, it is important to control the temperature and pH during purification and to process the samples promptly. Storing the purified peptide as a lyophilized powder at low temperatures (e.g., -20°C) will enhance its long-term stability.
Data Presentation
Table 1: Illustrative RP-HPLC Purification Parameters and Expected Outcomes for this compound
| Parameter | Condition A (Rapid Screen) | Condition B (Optimized for Purity) | Condition C (Alternative Selectivity) |
| Column | C18, 5 µm, 4.6 x 150 mm | C18, 3.5 µm, 4.6 x 250 mm | C8, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B in 15 min | 10-40% B in 40 min | 5-50% B in 20 min |
| Flow Rate | 1.5 mL/min | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 220 nm | UV at 220 nm | UV at 220 nm |
| Expected Purity | >90% | >98% | >95% |
| Expected Yield | Moderate | High | Moderate-High |
Note: These are illustrative values. Actual results may vary depending on the crude sample purity and specific instrumentation.
Table 2: Solubility of L-Phenylalanine (as a proxy for this compound) in Various Solvents
| Solvent | Temperature (°C) | Solubility (g/L) |
| Water | 25 | 26.9[10] |
| Water | 50 | 44.3[10] |
| Ethanol | 25 | Insoluble to very slightly soluble[10] |
| Methanol | 25 | Very slightly soluble[10] |
| 0.1 M HCl | Ambient | Soluble |
| 0.1 M NaOH | Ambient | Soluble |
Experimental Protocols
Protocol 1: Preparative Reversed-Phase HPLC (RP-HPLC) of this compound
This protocol outlines a general method for the purification of this compound using preparative RP-HPLC.
Caption: Experimental workflow for this compound purification by preparative RP-HPLC.
-
Instrumentation and Materials:
-
Preparative HPLC system with a gradient pump, injector, column oven, and UV-Vis detector.
-
Analytical HPLC system for purity analysis.
-
Preparative C18 column (e.g., 10 µm particle size, 21.2 x 250 mm).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Crude this compound.
-
-
Sample Preparation:
-
Dissolve the crude this compound in Mobile Phase A to a concentration of 10-20 mg/mL. Use sonication if necessary to aid dissolution.
-
Filter the solution through a 0.45 µm syringe filter to remove particulates.
-
-
Chromatographic Procedure:
-
Equilibrate the preparative C18 column with 90% Mobile Phase A and 10% Mobile Phase B for at least 3 column volumes.
-
Inject the filtered sample onto the column.
-
Run a linear gradient from 10% to 40% Mobile Phase B over 40 minutes at a flow rate appropriate for the column dimensions.
-
Monitor the elution profile at 220 nm.
-
Collect fractions corresponding to the main peak.
-
-
Post-Purification Processing:
-
Analyze the purity of each collected fraction using an analytical HPLC method.
-
Pool the fractions that meet the desired purity specification (e.g., >98%).
-
Freeze the pooled fractions and lyophilize to obtain the purified this compound as a white powder.
-
Protocol 2: Crystallization of this compound
This protocol provides a general guideline for purification by slow cooling crystallization.
-
Solvent Screening:
-
Determine a suitable solvent system. This compound is likely soluble in water and less soluble in organic solvents like ethanol or isopropanol. A mixture of water and an anti-solvent may be effective.
-
-
Procedure:
-
Prepare a saturated or near-saturated solution of crude this compound in the chosen solvent (e.g., water) at an elevated temperature (e.g., 50°C).
-
Stir the solution until all the solid has dissolved.
-
Slowly cool the solution at a controlled rate (e.g., 0.1-0.5°C per hour). Slower cooling promotes the growth of larger, purer crystals.
-
If spontaneous crystallization does not occur, introduce a seed crystal of pure this compound to induce nucleation.
-
Once crystals have formed, continue the cooling process to maximize the yield.
-
Harvest the crystals by filtration and wash them with a small amount of cold anti-solvent to remove any residual impurities.
-
Dry the crystals under vacuum.
-
Protocol 3: Ion-Exchange Chromatography (IEC) of this compound
This protocol describes a cation-exchange approach for this compound purification.
-
Instrumentation and Materials:
-
Chromatography system (e.g., FPLC or HPLC).
-
Strong cation-exchange column.
-
Binding Buffer: A low ionic strength buffer at a pH below the isoelectric point (pI) of this compound (e.g., 20 mM phosphate buffer, pH 3.0).
-
Elution Buffer: Binding buffer containing a high concentration of salt (e.g., 1 M NaCl).
-
-
Procedure:
-
Dissolve the this compound sample in the Binding Buffer.
-
Equilibrate the cation-exchange column with Binding Buffer.
-
Load the sample onto the column.
-
Wash the column with several column volumes of Binding Buffer to remove unbound impurities.
-
Elute the bound this compound using a linear gradient of increasing salt concentration (0-100% Elution Buffer).
-
Collect fractions and analyze for purity.
-
Pool the pure fractions and desalt if necessary (e.g., by RP-HPLC or size-exclusion chromatography).
-
References
- 1. waters.com [waters.com]
- 2. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 4. sepax-tech.com.cn [sepax-tech.com.cn]
- 5. gilson.com [gilson.com]
- 6. Fundamental investigation of impact of water and TFA additions in peptide sub/supercritical fluid separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. blob.phenomenex.com [blob.phenomenex.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Method Refinement for Phenylalanyllysine Quantification Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their Phenylalanyllysine quantification assays. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Which analytical method is most suitable for this compound quantification?
A1: The choice of method depends on the specific requirements of your study, such as required sensitivity, sample matrix, and available equipment. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is generally the preferred method due to its high sensitivity and selectivity, especially for complex biological matrices.[1] High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a viable, more accessible alternative for less complex samples or when high sensitivity is not critical.[2] Enzymatic assays can also be employed, but may be more susceptible to interferences.
Q2: What are the critical considerations for sample preparation of this compound?
A2: Proper sample preparation is crucial for accurate quantification and to minimize matrix effects. Key steps include:
-
Protein Precipitation: To remove larger proteins, ice-cold acetonitrile is commonly used.[3]
-
Derivatization: For GC-MS and sometimes for LC-based methods, derivatization is necessary to improve volatility and chromatographic behavior.
-
Solid-Phase Extraction (SPE): This technique is effective for cleaning up complex samples and concentrating the analyte.
-
Internal Standard Addition: A stable isotope-labeled internal standard (e.g., this compound-d5) should be added early in the sample preparation process to correct for variability in extraction and matrix effects.[4][5]
Q3: How can I ensure the stability of this compound in my samples?
A3: Analyte stability is critical for reliable results.[6] For this compound, consider the following:
-
Storage Conditions: Samples should be stored at low temperatures (e.g., -80°C) to prevent degradation.[7] Avoid repeated freeze-thaw cycles.
-
pH: The pH of the sample and storage solvent can impact stability.
-
Bench-top Stability: Evaluate the stability of the analyte at room temperature for the expected duration of sample handling and processing.[6]
-
Autosampler Stability: If using an autosampler, assess the stability of the processed samples in the autosampler over the expected analysis time.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound quantification assays.
LC-MS/MS Troubleshooting
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My this compound peak is showing significant tailing. What are the possible causes and solutions?
-
Answer:
-
Cause: Secondary interactions with the stationary phase, often due to exposed silanol groups on the column.
-
Solution:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., with 0.1% formic acid) can suppress the ionization of silanol groups.[8]
-
Use an End-Capped Column: Employ a column that is properly end-capped to minimize exposed silanols.
-
Check for Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.
-
-
Issue 2: High Signal Suppression or Enhancement (Matrix Effects)
-
Question: I am observing significant ion suppression for this compound in my plasma samples. How can I mitigate this?
-
Answer:
-
Cause: Co-eluting endogenous components from the sample matrix interfering with the ionization of the analyte.[9][10][11]
-
Solution:
-
Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances.[12]
-
Optimize Chromatography: Modify your LC gradient to better separate this compound from matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects as the internal standard will be similarly affected by suppression or enhancement.[13]
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
-
-
Issue 3: Low Sensitivity/Poor Signal-to-Noise
-
Question: The signal for this compound is very low, close to the limit of detection. How can I improve the sensitivity?
-
Answer:
-
Cause: Suboptimal ionization, poor fragmentation, or inefficient sample recovery.
-
Solution:
-
Optimize Mass Spectrometer Parameters: Tune the precursor and product ion selection, collision energy, and other MS parameters specifically for this compound.
-
Enhance Sample Concentration: Use a larger sample volume and incorporate a concentration step (e.g., evaporation and reconstitution in a smaller volume) in your sample preparation.
-
Improve Chromatographic Peak Shape: Sharper peaks result in a higher signal-to-noise ratio. Refer to the troubleshooting guide for poor peak shape.
-
Check for Analyte Loss During Sample Preparation: Evaluate each step of your sample preparation for potential analyte loss.[14]
-
-
HPLC-UV Troubleshooting
Issue 1: Drifting Retention Times
-
Question: The retention time for this compound is shifting between injections. What could be the cause?
-
Answer:
-
Cause: Changes in mobile phase composition, temperature fluctuations, or column degradation.
-
Solution:
-
Ensure Proper Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
-
Use a Column Oven: Maintaining a constant column temperature is crucial for reproducible retention times.
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
-
Check for Leaks: Inspect the HPLC system for any leaks that could cause pressure and flow rate fluctuations.
-
-
Issue 2: No Peak or Very Small Peak
-
Question: I am not seeing a peak for my this compound standard. What should I check?
-
Answer:
-
Cause: Incorrect wavelength detection, sample degradation, or a problem with the HPLC system.
-
Solution:
-
Verify Detection Wavelength: Ensure the UV detector is set to the correct wavelength for this compound (typically around 254 nm).[15]
-
Check Sample Integrity: Prepare a fresh standard to rule out degradation of the stock solution.
-
System Check: Ensure the HPLC pump is delivering the mobile phase, the injector is working correctly, and there are no blockages in the system.
-
Confirm Elution: Phenylalanine and similar compounds can be very polar and may elute at or near the void volume on standard C18 columns without appropriate mobile phase modifiers.[8]
-
-
Quantitative Data Summary
The following table summarizes typical performance characteristics for different this compound quantification methods. These values are illustrative and should be established for each specific assay.
| Parameter | LC-MS/MS | HPLC-UV | Enzymatic Assay |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL | 50 - 100 ng/mL | 0.1 - 1.0 nmol |
| Linearity Range | 1 - 1000 ng/mL | 100 - 2000 ng/mL | 0.1 - 1.0 nmol |
| Precision (%CV) | < 15% | < 15% | < 10% |
| Accuracy (%Bias) | ± 15% | ± 15% | ± 10% |
| Selectivity | High | Moderate | Low to Moderate |
| Throughput | High | Moderate | Low to High (plate-based) |
Note: The performance of enzymatic assays is often reported in nanomoles (nmol) as they are typically endpoint assays.
Experimental Protocols
Detailed Methodology for LC-MS/MS Quantification of this compound
This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.
-
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., this compound-d5 at 100 ng/mL).[3]
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[3]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: To be determined by direct infusion of this compound and its internal standard.
-
Detailed Methodology for HPLC-UV Quantification of this compound
-
Sample Preparation
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., 50:50 water:acetonitrile).
-
Prepare calibration standards by diluting the stock solution with the mobile phase.
-
For biological samples, perform protein precipitation as described in the LC-MS/MS protocol.
-
-
HPLC-UV Conditions
-
HPLC System: Standard HPLC system with a UV detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of a buffer (e.g., 20 mM phosphate buffer, pH 3.0) and acetonitrile (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Visualizations
Caption: A typical experimental workflow for this compound quantification by LC-MS/MS.
Caption: A logical troubleshooting workflow for this compound quantification assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization and validation of a bioanalytical HPLC-UV technique for simultaneous determination of underivatized phenylalanine and tyrosine in the blood for phenylketonuria diagnosis and monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. iroatech.com [iroatech.com]
- 6. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eaglebio.com [eaglebio.com]
- 8. Phenylglycine & Phenylalanine Analyzed with HPLC - AppNote [mtc-usa.com]
- 9. eijppr.com [eijppr.com]
- 10. droracle.ai [droracle.ai]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. bioanalysisjournal.com [bioanalysisjournal.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Cell Permeability of Phenylalanyl-lysine (Phe-Lys)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the dipeptide Phenylalanyl-lysine (Phe-Lys), focusing specifically on its characteristically poor cell permeability.
Frequently Asked Questions (FAQs)
Q1: Why is the cell permeability of my Phenylalanyl-lysine (Phe-Lys) dipeptide inherently low?
A1: The low cell permeability of small, hydrophilic peptides like Phe-Lys is primarily due to the physicochemical properties of the peptide backbone and its constituent amino acids. The peptide contains polar amide bonds that favor interaction with the aqueous extracellular environment over the hydrophobic lipid bilayer of the cell membrane. The presence of the charged lysine residue at physiological pH further hinders passive diffusion across the cell membrane. For a peptide to passively cross the cell membrane, it must break its hydrogen bonds with water to enter the hydrophobic membrane core, which is an energetically unfavorable process for polar and charged molecules[1].
Q2: What are the primary strategies to enhance the cell permeability of my Phe-Lys peptide?
A2: Several strategies can be employed to improve the cellular uptake of Phe-Lys. These can be broadly categorized as:
-
Chemical Modifications:
-
Lipidation: Covalently attaching a lipid moiety to the peptide increases its hydrophobicity, facilitating interaction with and passage through the cell membrane[2].
-
Conjugation to Cell-Penetrating Peptides (CPPs): CPPs are short peptides that can traverse the cell membrane and can be attached to Phe-Lys to shuttle it into the cell[3][4].
-
-
Formulation-Based Approaches:
Q3: How do I choose the most suitable strategy for enhancing the permeability of Phe-Lys?
A3: The optimal strategy depends on your specific experimental goals, the target cell type, and the desired mechanism of uptake.
-
For applications requiring direct cytosolic delivery and where the addition of a larger peptide sequence is tolerable, CPP conjugation is a powerful option.
-
If the goal is to improve passive diffusion and the addition of a hydrophobic tail is acceptable for the downstream application, lipidation is a viable strategy.
-
For protecting the peptide from enzymatic degradation and achieving sustained intracellular release, nanoparticle encapsulation is often the most suitable approach.
It is often necessary to empirically test several strategies to identify the most effective one for your specific Phe-Lys analog and experimental system[8].
Troubleshooting Guides
Problem 1: I've treated my cells with fluorescently-labeled Phe-Lys, but I observe very low intracellular fluorescence.
-
Possible Cause: Inherently low permeability of the unmodified peptide.
-
Troubleshooting Steps:
-
Confirm Peptide Integrity: Ensure that the fluorescent label has not been cleaved from the peptide. This can be checked by running a sample of the labeled peptide on HPLC.
-
Increase Incubation Time and Concentration: While high concentrations can sometimes lead to artifacts, systematically increasing the incubation time and peptide concentration may enhance uptake[9].
-
Implement a Permeability Enhancement Strategy: Choose one of the strategies outlined in the FAQs (lipidation, CPP conjugation, or nanoparticle encapsulation) to improve cellular uptake.
-
Optimize Assay Conditions: Ensure the cell monolayer is healthy and confluent. Perform uptake experiments at 37°C, as lower temperatures can inhibit active transport mechanisms[10].
-
Problem 2: My modified Phe-Lys shows high fluorescence signal in a cell uptake assay, but I don't observe the expected downstream biological effect.
-
Possible Cause: The peptide is being trapped in endosomes and not reaching its cytosolic or nuclear target.
-
Troubleshooting Steps:
-
Co-localization Studies: Perform fluorescence microscopy to see if the labeled peptide co-localizes with endosomal/lysosomal markers.
-
Incorporate Endosomal Escape Moieties: If using a CPP or nanoparticle strategy, consider incorporating components that promote endosomal escape, such as pH-responsive lipids or fusogenic peptides[4].
-
Assess Payload Release: If using a nanoparticle formulation, ensure that the peptide is being released from the carrier once inside the cell. This can be assessed through in vitro release studies under simulated intracellular conditions.
-
Problem 3: My permeability assay results are inconsistent between different methods (e.g., PAMPA vs. Caco-2).
-
Possible Cause: Different permeability assays measure different transport mechanisms.
-
Troubleshooting Steps:
-
Understand the Assays: The Parallel Artificial Membrane Permeability Assay (PAMPA) primarily measures passive diffusion[11][12]. The Caco-2 cell assay, on the other hand, can account for both passive diffusion and active transport processes (both uptake and efflux)[13][14][15].
-
Interpret the Discrepancy:
-
High PAMPA, Low Caco-2: This may indicate that your modified Phe-Lys is a substrate for an efflux pump in the Caco-2 cells, which is actively transporting it out of the cell.
-
Low PAMPA, High Caco-2: This suggests that your peptide may be a substrate for an active uptake transporter present on the Caco-2 cells.
-
-
Data Presentation
The following tables present representative data to illustrate the potential improvements in Phe-Lys permeability using different enhancement strategies. Note: These are example data sets and actual results may vary depending on the specific modifications and experimental conditions.
Table 1: Comparison of Apparent Permeability Coefficients (Papp) for Modified Phe-Lys Analogs in Caco-2 Cells
| Compound | Modification | Papp (A-B) (x 10-6 cm/s) | Fold Increase vs. Unmodified |
| Phe-Lys | None (Control) | 0.1 ± 0.02 | 1 |
| C16-Phe-Lys | Lipidation (Palmitic Acid) | 2.5 ± 0.3 | 25 |
| TAT-Phe-Lys | CPP Conjugation (TAT peptide) | 8.1 ± 0.9 | 81 |
| Phe-Lys-LNP | Liposome Nanoparticle Encapsulation | 5.4 ± 0.6 | 54 |
Table 2: Cellular Uptake of Fluorescently Labeled Phe-Lys Analogs in HeLa Cells
| Compound | Modification | Mean Fluorescence Intensity (Arbitrary Units) | % of CPP-Phe-Lys Uptake |
| FAM-Phe-Lys | None (Control) | 150 ± 25 | 1.8% |
| FAM-C16-Phe-Lys | Lipidation (Palmitic Acid) | 2,100 ± 180 | 25.9% |
| FAM-TAT-Phe-Lys | CPP Conjugation (TAT peptide) | 8,100 ± 550 | 100% |
| FAM-Phe-Lys-LNP | Liposome Nanoparticle Encapsulation | 5,800 ± 420 | 71.6% |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane.
Materials:
-
PAMPA plate system (e.g., 96-well Donor and Acceptor plates)
-
Artificial membrane solution (e.g., 1% lecithin in dodecane)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test compounds (unmodified and modified Phe-Lys) and control compounds (high and low permeability) dissolved in a suitable buffer (e.g., PBS with a small percentage of DMSO if needed).
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Coat Donor Plate: Carefully add 5 µL of the artificial membrane solution to each well of the donor plate filter, ensuring the entire surface is coated.
-
Prepare Donor Solutions: Add 150-200 µL of your test peptide and control solutions to the donor plate wells.
-
Assemble and Incubate: Carefully place the coated donor plate on top of the acceptor plate. Incubate the assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or fluorescence if the peptide is labeled).
-
Calculate Permeability: The effective permeability (Pe) is calculated from the concentration of the peptide in the acceptor well.
Protocol 2: Caco-2 Cell Permeability Assay
This assay uses a monolayer of Caco-2 cells to model the intestinal epithelium and assess both passive and active transport.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12- or 24-well)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4)
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density.
-
Monolayer Culture: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate and form a tight monolayer.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to confirm the integrity of the cell monolayer. TEER values should be stable and above a predetermined threshold (e.g., >250 Ω·cm²).
-
Permeability Assay:
-
Wash the monolayer with pre-warmed transport buffer.
-
Add the test compound solution to the donor chamber (apical for A-B transport, basolateral for B-A transport).
-
Add fresh transport buffer to the receiver chamber.
-
Incubate at 37°C with gentle shaking.
-
At various time points, take samples from the receiver chamber and replace with fresh buffer.
-
-
Quantification: Analyze the concentration of the peptide in the collected samples using LC-MS/MS or another sensitive analytical method.
-
Calculate Papp: The apparent permeability coefficient (Papp) is calculated from the rate of appearance of the peptide in the receiver chamber[15].
Protocol 3: Fluorescence-Based Cellular Uptake Assay
This protocol quantifies the amount of fluorescently labeled peptide taken up by cells.
Materials:
-
Fluorescently labeled peptides (e.g., FAM-Phe-Lys and its modified versions)
-
Adherent cells (e.g., HeLa, Caco-2) cultured in multi-well plates
-
Cell culture medium
-
PBS
-
Trypsin-EDTA
-
Cell lysis buffer (e.g., RIPA buffer)
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well) and allow them to adhere and grow to a desired confluency.
-
Peptide Incubation: Replace the culture medium with fresh medium containing the fluorescently labeled peptide at the desired concentration. Incubate for a specific period (e.g., 1-4 hours) at 37°C.
-
Washing: Aspirate the peptide-containing medium and wash the cells three times with cold PBS to remove non-internalized peptide.
-
Cell Lysis and Quantification (Fluorometer):
-
Add cell lysis buffer to each well and incubate to lyse the cells.
-
Transfer the lysate to a microplate and measure the fluorescence intensity using a fluorometer.
-
Normalize the fluorescence signal to the total protein concentration in each lysate sample (determined by a protein assay like BCA).
-
-
Imaging (Fluorescence Microscopy):
-
After washing, fix the cells (optional) and mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope to visualize the intracellular localization of the peptide.
-
Visualizations
Caption: Strategies to overcome the poor cell permeability of Phenylalanyl-lysine.
Caption: Workflow for evaluating permeability enhancement strategies for Phe-Lys.
Caption: Potential cellular uptake pathways for modified Phenylalanyl-lysine.
References
- 1. The influence of peptide structure on transport across Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the Impact of Payload Conjugation on the Cell-Penetrating Efficiency of the Endosomal Escape Peptide dfTAT: Implications for Future Designs for CPP-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced delivery of cell-penetrating peptide-peptide nucleic acid conjugates by endosomal disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Preparation, Characterization, and Biological Evaluation of a Hydrophilic Peptide Loaded on PEG-PLGA Nanoparticles: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 7. wyatt.com [wyatt.com]
- 8. benchchem.com [benchchem.com]
- 9. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Highly Predictive and Interpretable Models for PAMPA Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
How to store Phenylalanyllysine to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Phenylalanyllysine to prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of lyophilized this compound?
For long-term stability, lyophilized this compound should be stored at -20°C or, preferably, -80°C.[1][2][3] Storing the peptide in a desiccator at these low temperatures is crucial to minimize degradation.[2][4] While short-term storage at 4°C is possible, lower temperatures are recommended for extended periods to ensure the integrity of the peptide.[2][5]
Q2: How should I handle lyophilized this compound powder before use?
To prevent moisture absorption, which can significantly decrease long-term stability, it is essential to allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator before opening.[4][5][6] Once opened, weigh the desired amount quickly and tightly reseal the container.[5] For enhanced stability, consider purging the vial with an inert gas like nitrogen or argon before resealing.[1][6]
Q3: Can I store this compound in solution?
Storing peptides in solution is generally not recommended for long periods due to the increased risk of chemical degradation.[5] If you must store this compound in solution, it should be for a short term. Prepare aliquots of the solution to avoid repeated freeze-thaw cycles, which can accelerate degradation.[4][6] These aliquots should be stored frozen at -20°C or colder.[4][5] The pH of the solution should ideally be maintained between 5 and 7 for better stability.[4]
Q4: What are the primary factors that can cause this compound degradation?
Several factors can contribute to the degradation of this compound:
-
Moisture: Lyophilized peptides are often hygroscopic, and absorbed moisture can accelerate degradation.[5][6]
-
Oxidation: Although this compound does not contain highly susceptible residues like Cysteine or Methionine, oxidation can still occur over time, especially with prolonged exposure to air.[1][7]
-
pH: Storing peptide solutions at a pH greater than 8 should be avoided as it can promote degradation.[3]
-
Temperature: Elevated temperatures increase the rate of chemical reactions, leading to faster degradation.[2]
-
Repeated Freeze-Thaw Cycles: This can physically stress the peptide and accelerate degradation in solution.[4][6]
Q5: The this compound solution appears cloudy. What should I do?
Cloudiness in a peptide solution can indicate poor solubility or aggregation. To aid dissolution, sonication in a water bath for a few minutes may be helpful, but avoid excessive heating.[5] Ensure you are using an appropriate sterile buffer for dissolution. The solubility of a peptide can be complex and is sequence-dependent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced peptide activity or inconsistent experimental results | Peptide degradation due to improper storage. | Review storage conditions. Ensure the lyophilized powder is stored at -20°C or -80°C in a desiccator. For solutions, verify that aliquots are stored at -20°C or colder and that freeze-thaw cycles are minimized. |
| Difficulty dissolving the lyophilized powder | The peptide has low solubility in the chosen solvent. | Try gentle warming or sonication. Consider using a small amount of a different co-solvent if compatible with your experiment. The pH of the buffer can also significantly impact solubility. |
| Visible changes in the lyophilized powder (e.g., clumping) | Moisture absorption. | This indicates improper handling or storage. Before opening, always allow the vial to warm to room temperature in a desiccator. Store in a tightly sealed container. |
Storage Condition Summary
| Storage Type | Temperature | Duration | Key Considerations |
| Long-term | -20°C to -80°C | Months to years | Lyophilized powder in a tightly sealed container within a desiccator.[1][2][4] |
| Short-term | 4°C | Weeks | Lyophilized powder.[5] |
| In Solution (Short-term) | -20°C or colder | Days to weeks | Aliquoted to avoid freeze-thaw cycles. Use a sterile buffer with a pH of 5-7.[3][4] |
Experimental Protocols
Protocol: HPLC-Based Stability Assessment of this compound
This protocol outlines a method to assess the stability of this compound by monitoring its purity over time under specific storage conditions.
1. Materials:
- This compound (lyophilized powder)
- HPLC-grade water
- HPLC-grade acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- Sterile microcentrifuge tubes
- Calibrated analytical balance
- HPLC system with a C18 column
2. Procedure:
3. Data Analysis:
- Integrate the peak areas in the chromatograms.
- Calculate the percentage of the main peak area relative to the total peak area for each time point.
- A decrease in the relative area of the main peak and the appearance of new peaks indicate degradation.
- Plot the percentage of intact this compound against time for each storage condition to determine the degradation rate.
Visualizations
Caption: Troubleshooting workflow for this compound storage.
Caption: Simplified potential degradation pathways for this compound.
Caption: Experimental workflow for HPLC-based stability testing.
References
- 1. jpt.com [jpt.com]
- 2. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 3. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
Validation & Comparative
A Comparative Guide to the Bioactivity of Phenylalanyllysine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential bioactivity of the dipeptide Phenylalanyllysine (Phe-Lys) and its structural analogs. While direct quantitative data for Phe-Lys across multiple bioactivities is limited in publicly available research, this document synthesizes structure-activity relationship (SAR) principles from related dipeptides to project and compare their likely biological effects. The primary activities explored are Angiotensin-Converting Enzyme (ACE) inhibition, antimicrobial effects, and antioxidant capacity.
Comparative Bioactivity of Dipeptide Analogs
The following table summarizes the anticipated bioactivity of this compound and its analogs based on established SAR principles for dipeptides. It is important to note that these are predicted activities and relative potencies, grounded in the known contributions of individual amino acid residues to specific biological functions. For instance, in ACE inhibition, dipeptides with a C-terminal hydrophobic or aromatic amino acid tend to exhibit stronger activity.[1][2] Similarly, antimicrobial peptides often feature a combination of cationic and hydrophobic residues to facilitate interaction with and disruption of bacterial membranes.
| Dipeptide/Analog | Predicted Primary Bioactivity | Key Structural Features Influencing Activity | Representative IC50/MIC (μM) for Similar Dipeptides |
| This compound (Phe-Lys) | ACE Inhibition, Antimicrobial | C-terminal cationic residue (Lys), N-terminal aromatic residue (Phe). | ACE Inhibition: ~100-500 µM (estimated) Antimicrobial (MIC): >100 µM (estimated) |
| Lysylphenylalanine (Lys-Phe) | ACE Inhibition, Hemoglobin S Gelation Inhibition | C-terminal aromatic residue (Phe), N-terminal cationic residue (Lys). Known to inhibit sickle-cell hemoglobin gelation.[3] | ACE Inhibition: ~50-200 µM (estimated) |
| Phenylalanylarginine (Phe-Arg) | Enhanced Antimicrobial & ACE Inhibition | C-terminal Arg provides a guanidinium group, enhancing electrostatic interactions. | ACE Inhibition: Potentially lower IC50 than Phe-Lys Antimicrobial (MIC): Potentially lower MIC than Phe-Lys |
| Tryptophyllysine (Trp-Lys) | Enhanced Antioxidant & Antimicrobial | Indole side chain of Trp is a potent antioxidant. Cationic Lys contributes to antimicrobial action. | Antioxidant (DPPH): ~50-150 µM (estimated) Antimicrobial (MIC): Variable, potentially <100 µM |
| Phenylalanylglycine (Phe-Gly) | Moderate ACE Inhibition | Lacks the cationic side chain, likely reducing antimicrobial and some receptor interactions. | ACE Inhibition: ~200-800 µM (estimated) |
Note: The IC50 and MIC values are estimates based on published data for dipeptides with similar structural characteristics and are intended for comparative purposes only. Actual values for this compound and its direct analogs would require experimental verification.
Experimental Protocols
Detailed methodologies for key bioactivity assays are provided below. These protocols are standard in the field and can be adapted for the evaluation of this compound and its analogs.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This in vitro assay measures the inhibition of ACE activity, a key enzyme in the regulation of blood pressure.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
ACE substrate: N-Hippuryl-His-Leu (HHL) or Furanacryloyl-L-phenylalanylglycylglycine (FAPGG)
-
Borate buffer (pH 8.3)
-
1M HCl
-
Ethyl acetate
-
Test peptides (this compound and its analogs)
-
Positive control: Captopril
Procedure (using HHL substrate):
-
Prepare a solution of the test peptide in borate buffer.
-
In a microcentrifuge tube, mix the test peptide solution with the ACE solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stop the reaction by adding 1M HCl.
-
Extract the hippuric acid (HA) produced with ethyl acetate.
-
Evaporate the ethyl acetate layer and redissolve the HA in deionized water.
-
Measure the absorbance of the HA solution at 228 nm using a spectrophotometer.
-
A control reaction is performed without the test peptide. The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value, the concentration of the inhibitor required to inhibit 50% of ACE activity, is determined by plotting the percentage of inhibition against different concentrations of the test peptide.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This assay determines the Minimum Inhibitory Concentration (MIC) of a peptide, which is the lowest concentration that prevents visible growth of a microorganism.
Materials:
-
Test peptides
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid).
-
Perform serial two-fold dilutions of the peptide stock solution in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10^5 colony-forming units (CFU)/mL in MHB.
-
Add the bacterial suspension to each well containing the peptide dilutions.
-
Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the peptide that shows no turbidity (no bacterial growth). The MIC can also be determined by measuring the optical density at 600 nm.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test peptides
-
Positive control: Ascorbic acid or Trolox
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the test peptide in methanol.
-
In a 96-well plate or cuvettes, mix the test peptide solutions with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
A control is prepared with methanol instead of the test peptide solution. The percentage of DPPH radical scavenging activity is calculated as: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against peptide concentration.
Signaling Pathways and Mechanisms of Action
The bioactivity of this compound and its analogs can be attributed to their interaction with specific biological pathways and their physicochemical properties.
ACE Inhibition Signaling Pathway
ACE inhibitors, including bioactive peptides, exert their effects by blocking the renin-angiotensin-aldosterone system (RAAS).
Caption: ACE Inhibition Pathway by Phe-Lys Analogs.
By inhibiting ACE, these dipeptides prevent the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure.
Antimicrobial Mechanism of Action
Cationic antimicrobial peptides, a class to which this compound and its positively charged analogs belong, primarily act by disrupting the integrity of bacterial cell membranes.
References
Comparative Efficacy and Mechanism of Action of Phenylalanyllysine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dipeptide Phenylalanyllysine (Phe-Lys) with alternative antimicrobial peptides. The information presented herein is intended to support research and development efforts by offering objective performance data and detailed experimental methodologies.
Introduction
This compound (Phe-Lys) is a dipeptide composed of the amino acids phenylalanine and lysine. While research on the specific bioactivity of the Phe-Lys dipeptide is emerging, studies on copolypeptides containing phenylalanine and lysine have demonstrated significant antimicrobial properties. These findings suggest that Phe-Lys may act as a membrane-disrupting agent, a mechanism common to many antimicrobial peptides (AMPs). This guide will explore this proposed mechanism, compare Phe-Lys to other antimicrobial dipeptides, and provide detailed protocols for its validation.
Putative Mechanism of Action: Membrane Disruption
The proposed mechanism of action for this compound is the disruption of microbial cell membranes. This is based on the amphipathic nature of the dipeptide, where the phenylalanine residue provides a hydrophobic component and the lysine residue provides a cationic (positively charged) component. This structure facilitates the interaction of Phe-Lys with the negatively charged components of bacterial and fungal cell membranes, such as lipopolysaccharides (LPS) and phospholipids.
The proposed signaling pathway, or more accurately, the mechanism of membrane disruption, can be visualized as a series of steps:
Caption: Proposed mechanism of this compound action.
Comparative Analysis of Antimicrobial Dipeptides
To objectively evaluate the potential of this compound, its performance in key antimicrobial and cytotoxicity assays is compared with other known antimicrobial dipeptides, Diphenylalanine (Phe-Phe) and Leucyl-Serine (Leu-Ser).
Table 1: Comparative Antimicrobial and Cytotoxic Activity
| Peptide | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Hemolytic Activity (HC50) (µg/mL) | Cytotoxicity (IC50) on Mammalian Cells (µg/mL) |
| This compound (Phe-Lys) | E. coli | 128 | > 256 | > 256 |
| S. aureus | 64 | |||
| Diphenylalanine (Phe-Phe) | E. coli | 1500 | > 2000 | > 2000 |
| S. aureus | 750 | |||
| Leucyl-Serine (Leu-Ser) | E. coli | 1500 | > 2000 | > 2000 |
| S. aureus | 750 |
Note: Data for this compound is extrapolated based on copolypeptide studies and presented as a hypothetical profile for comparative purposes. Data for Phe-Phe and Leu-Ser is derived from published studies.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the validation and further investigation of this compound's mechanism of action.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
Caption: Workflow for the MIC assay.
Materials:
-
This compound and control peptides
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform two-fold serial dilutions of the peptide in MHB in a 96-well plate.
-
Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10^5 CFU/mL in MHB.
-
Add the bacterial inoculum to each well containing the peptide dilutions.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the peptide on the viability of mammalian cells.
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
This compound
-
Mammalian cell line (e.g., HEK293)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Hemolytic Activity Assay
This assay measures the peptide's lytic activity against red blood cells (RBCs), providing an indication of its potential toxicity to mammalian cells.
Caption: Workflow for the hemolysis assay.
Materials:
-
This compound
-
Freshly drawn red blood cells (e.g., human or sheep)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (positive control for 100% hemolysis)
-
Sterile microcentrifuge tubes and 96-well plates
-
Microplate reader
Procedure:
-
Wash RBCs with PBS by repeated centrifugation and resuspension.
-
Prepare a 2% (v/v) suspension of RBCs in PBS.
-
Incubate serial dilutions of this compound with the RBC suspension for 1 hour at 37°C.
-
Include a negative control (PBS) and a positive control (Triton X-100).
-
Centrifuge the tubes to pellet intact RBCs.
-
Transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.
-
Calculate the percentage of hemolysis relative to the positive control, and determine the HC50 value.
Conclusion
Based on the activity of related copolypeptides, this compound shows promise as a potential antimicrobial agent. The proposed mechanism of membrane disruption is a well-established mode of action for many antimicrobial peptides. The provided comparative data and detailed experimental protocols offer a framework for the systematic validation of this compound's efficacy and mechanism. Further research is warranted to fully elucidate its therapeutic potential and selectivity.
Phenylalanyllysine versus other dipeptides in enzymatic assays
For researchers, scientists, and drug development professionals, the selection of an appropriate dipeptide substrate is a critical step in designing robust and informative enzymatic assays. Phenylalanyllysine (Phe-Lys), a dipeptide composed of phenylalanine and lysine, presents unique characteristics that make it a versatile tool in studying various proteases. This guide provides a comprehensive comparison of this compound with other dipeptides in enzymatic assays, supported by available experimental data and detailed methodologies.
Understanding the Enzymatic Cleavage of Dipeptides
The susceptibility of a dipeptide to enzymatic hydrolysis is primarily dictated by the specificities of the protease . Two of the most well-characterized proteases, trypsin and chymotrypsin, exhibit distinct preferences for the amino acid residues at the cleavage site.
-
Trypsin-like proteases typically cleave peptide bonds C-terminal to basic amino acid residues, namely lysine (Lys) and arginine (Arg).
-
Chymotrypsin-like proteases preferentially hydrolyze peptide bonds following large, hydrophobic amino acid residues, such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp).
Given its composition, this compound can theoretically serve as a substrate for both types of enzymes. Chymotrypsin would be expected to cleave the peptide bond after the phenylalanine residue, while trypsin would target the bond following the lysine residue, provided the enzyme's active site can accommodate the adjacent bulky phenylalanine.
Comparative Analysis of Dipeptide Substrates
While direct, side-by-side kinetic data for this compound against a broad spectrum of other dipeptides is not extensively documented in publicly available literature, we can infer its potential performance by examining the known specificities of various enzymes. The following table summarizes kinetic parameters for several dipeptide substrates with different proteases, offering a comparative landscape.
| Enzyme | Dipeptide Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Dipeptidyl Peptidase II (Human) | Lys-Pro-pNA | - | - | 4.1 x 10⁶ | [1] |
| Dipeptidyl Peptidase II (Human) | Ala-Pro-pNA | - | - | 2.6 x 10⁶ | [1] |
| Dipeptidyl Peptidase II (Human) | Lys-Ala-pNA | - | - | 0.4 x 10⁶ | [2] |
| Dipeptidyl Peptidase IV (Pig Kidney) | Ala-Pro-pNA | - | ~55 | - | [2] |
| Dipeptidyl Peptidase IV (Pig Kidney) | Ala-Aze-pNA | - | 814 | - | [2] |
pNA: p-nitroanilide; Aze: azetidine-2-carboxylic acid
Note: The absence of this compound in this and other readily accessible kinetic datasets highlights a gap in the current research literature. The data presented here for dipeptidyl peptidases illustrates the profound impact of amino acid sequence on substrate recognition and turnover. For instance, Human Dipeptidyl Peptidase II demonstrates a clear preference for substrates containing proline at the P1 position, with Lys-Pro-pNA being the most efficiently hydrolyzed substrate among those listed.[1][2] Similarly, the substitution of proline with its analogue, azetidine-2-carboxylic acid, dramatically increases the turnover rate by Pig Kidney Dipeptidyl Peptidase IV.[2]
Experimental Protocols
To facilitate the comparative analysis of this compound and other dipeptides in your own research, detailed methodologies for key enzymatic assays are provided below.
General Enzymatic Assay Workflow
The following diagram outlines a typical workflow for determining the kinetic parameters of an enzyme with a dipeptide substrate.
Caption: General workflow for an enzymatic assay to determine kinetic parameters.
Spectrophotometric Assay for Protease Activity
This protocol is a common method for measuring the activity of proteases like trypsin and chymotrypsin using a chromogenic substrate.
Materials:
-
Protease of interest (e.g., Trypsin, Chymotrypsin)
-
Dipeptide substrate (e.g., this compound) or a chromogenic derivative (e.g., with a p-nitroanilide tag)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)
-
Microplate reader
-
96-well microplate
Procedure:
-
Prepare a stock solution of the dipeptide substrate in the assay buffer.
-
Prepare a series of substrate dilutions in the assay buffer to cover a range of concentrations (e.g., 0.1x to 10x the expected Km).
-
Add a fixed volume of each substrate dilution to the wells of a 96-well microplate.
-
Initiate the reaction by adding a fixed amount of the enzyme solution to each well.
-
Immediately place the microplate in a microplate reader pre-set to the optimal temperature for the enzyme.
-
Monitor the increase in absorbance at a wavelength appropriate for the chromophore being released (e.g., 405 nm for p-nitroanilide) over a set period.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve for each substrate concentration.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Signaling Pathways and Logical Relationships
The interaction between a protease and its dipeptide substrate is a fundamental biochemical event that can be represented as a signaling pathway.
Caption: Enzyme-substrate interaction and catalysis pathway.
Conclusion
This compound holds promise as a versatile dipeptide substrate for studying a range of proteases due to its dual-nature amino acid composition. While a direct quantitative comparison with a wide array of other dipeptides is currently limited in the scientific literature, the foundational principles of enzyme specificity and the provided experimental protocols empower researchers to conduct their own comparative analyses. By systematically evaluating the kinetic parameters of this compound against other relevant dipeptides, the scientific community can build a more comprehensive understanding of its utility in various enzymatic assays, ultimately aiding in the advancement of protease research and drug development.
References
A Comparative Guide to Phenylalanyllysine Synthesis for Researchers and Drug Development Professionals
An objective analysis of Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis (LPPS), and Enzymatic Synthesis for the production of the dipeptide Phenylalanyllysine (Phe-Lys), providing a detailed comparison of their performance, experimental protocols, and underlying principles.
The synthesis of peptides is a cornerstone of biomedical research and pharmaceutical development. This compound, a simple dipeptide, serves as a fundamental building block in various research applications. The choice of synthetic methodology can significantly impact the efficiency, purity, and scalability of its production. This guide presents a comparative study of the three primary methods for this compound synthesis: Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis (LPPS), and Enzymatic Synthesis.
Performance Comparison
The selection of a synthesis method is often a trade-off between speed, scale, purity, and cost. The following table summarizes the key performance indicators for each method. While direct comparative data for this compound is limited in publicly available literature, this table provides typical ranges based on the synthesis of similar dipeptides.[1]
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) | Enzymatic Synthesis |
| Principle | Stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin.[2][3] | Synthesis of the peptide entirely in solution, with purification after each step.[4][5] | Use of enzymes (e.g., proteases) to catalyze peptide bond formation in an aqueous environment.[6] |
| Typical Yield | 70-90%[1] | 60-80%[1] | 50-80%[1] |
| Purity (Crude) | High (excess reagents are washed away)[1] | Variable (requires purification of intermediates)[1] | High (due to high specificity of enzymes)[1] |
| Reaction Time | ~4-6 hours per coupling cycle[1] | Days to weeks (including intermediate purification)[1] | Hours to a day[1] |
| Cost of Raw Materials | High (resin, coupling reagents, excess amino acids)[1] | Moderate (solvents, coupling reagents)[1] | Moderate to High (enzymes, protected amino acids)[1] |
| Scalability | Excellent for small to medium scale[1] | Good for large-scale production[1] | Potentially scalable, but can be limited by enzyme cost and stability.[1] |
| Automation | Highly automatable[1] | Less amenable to automation[1] | Can be adapted for automated systems[1] |
Signaling Pathways and Experimental Workflows
Solid-Phase Peptide Synthesis (SPPS) Workflow
SPPS is the most common method for peptide synthesis due to its efficiency and amenability to automation. The following diagram illustrates a typical workflow for the synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol is based on the widely used Fmoc/tBu (tert-butyl) strategy.
Materials:
-
Fmoc-Lys(Boc)-OH
-
Fmoc-Phe-OH
-
2-Chlorotrityl chloride resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.
-
Loading of the First Amino Acid (Lysine):
-
Dissolve Fmoc-Lys(Boc)-OH (2 equivalents to the resin capacity) and DIC (2 eq) in DMF.
-
Add the solution to the swollen resin and agitate for 2 hours.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for 15 minutes.
-
Wash the resin with DMF (5 times).
-
-
Coupling of the Second Amino Acid (Phenylalanine):
-
Dissolve Fmoc-Phe-OH (3 eq), DIC (3 eq), and Oxyma (3 eq) in DMF.
-
Add the coupling solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Final Fmoc Deprotection: Repeat the Fmoc deprotection step as described above.
-
Cleavage and Global Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
-
Purification: Purify the crude this compound by reverse-phase high-performance liquid chromatography (RP-HPLC).
Liquid-Phase Peptide Synthesis (LPPS) of this compound
This protocol is adapted from a general procedure for dipeptide synthesis in solution.[4]
Materials:
-
Boc-Phe-OH
-
H-Lys(Z)-OMe·HCl (or other suitably protected lysine methyl ester)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
1 M HCl solution
-
Brine
-
Anhydrous magnesium sulfate
-
Palladium on carbon (Pd/C)
-
Methanol
-
Lithium hydroxide (LiOH)
Procedure:
-
Coupling:
-
Dissolve H-Lys(Z)-OMe·HCl in DCM and neutralize with DIPEA.
-
In a separate flask, dissolve Boc-Phe-OH, EDC·HCl, and HOBt in DCM.
-
Combine the two solutions and stir at room temperature overnight.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate to obtain the protected dipeptide, Boc-Phe-Lys(Z)-OMe.
-
-
Purification of Intermediate: Purify the protected dipeptide by column chromatography.
-
Deprotection:
-
Boc Deprotection: Treat the protected dipeptide with a solution of TFA in DCM.
-
Z and Methyl Ester Deprotection (Hydrogenolysis and Saponification): Dissolve the Boc-deprotected dipeptide in methanol and perform catalytic hydrogenation using Pd/C to remove the Z group. Subsequently, saponify the methyl ester using LiOH.
-
-
Final Purification: Purify the final this compound product by crystallization or RP-HPLC.
Enzymatic Synthesis of this compound
This protocol is a conceptual adaptation based on the enzymatic synthesis of other dipeptides using a protease like papain or thermolysin.[6]
Materials:
-
N-acetyl-L-phenylalanine ethyl ester (Ac-Phe-OEt) as the acyl donor.
-
L-lysine methyl ester (H-Lys-OMe) as the nucleophile.
-
Papain (or another suitable protease).
-
Phosphate buffer (pH 7-8).
-
Acetonitrile (as a co-solvent, optional).
Procedure:
-
Reaction Setup:
-
Dissolve Ac-Phe-OEt and H-Lys-OMe in a phosphate buffer. A small amount of an organic co-solvent like acetonitrile may be used to improve substrate solubility.
-
Adjust the pH of the solution to the optimal range for the chosen enzyme (typically pH 7-8 for papain).
-
-
Enzymatic Reaction:
-
Add the enzyme (e.g., papain) to the substrate solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37-50°C) with gentle agitation.
-
Monitor the reaction progress by HPLC.
-
-
Product Isolation and Deprotection:
-
Once the reaction reaches completion, the protected dipeptide (Ac-Phe-Lys-OMe) may precipitate out of the solution or can be extracted.
-
The protecting groups (acetyl and methyl ester) can be removed by enzymatic or chemical hydrolysis to yield this compound.
-
-
Purification: Purify the final product by chromatography.
Concluding Remarks
The choice of a synthesis method for this compound is contingent on the specific requirements of the research or development project. For rapid synthesis of small quantities with high purity and ease of automation, Solid-Phase Peptide Synthesis is the preferred method.[1] For large-scale, industrial production where cost-effectiveness is a primary driver, Liquid-Phase Peptide Synthesis may be more suitable, despite its longer timelines and more involved purification processes.[1] Enzymatic Synthesis offers a green and highly specific alternative, particularly advantageous for producing stereochemically pure peptides, though optimization of reaction conditions and enzyme cost can be limiting factors.[1] Researchers and drug development professionals should carefully consider these factors to select the most appropriate method for their this compound synthesis needs.
References
Confirming the Purity of Synthetic Phenylalanyllysine: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the purity of synthetic peptides is a critical checkpoint that ensures the validity, reproducibility, and safety of their work. This guide provides an objective comparison of key analytical techniques for assessing the purity of the synthetic dipeptide Phenylalanyllysine. Detailed experimental protocols and supporting data are presented to aid in the selection and implementation of appropriate quality control measures.
Comparative Analysis of Key Purity Assessment Techniques
A multi-faceted approach employing orthogonal techniques is essential for a comprehensive purity assessment of synthetic peptides. The most common and complementary methods are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for determining percentage purity and Mass Spectrometry (MS) for confirming molecular identity.[1] Alternative methods such as Capillary Electrophoresis (CE) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide additional or confirmatory information.
| Technique | Primary Purpose | Information Provided | Typical Performance | Strengths | Limitations |
| RP-HPLC | Purity Determination & Quantification | Percentage of the target peptide relative to other UV-absorbing impurities.[2] | Purity >95% for most research applications; >98% for in-vivo studies.[2][3] | High resolution, sensitivity, and reproducibility; the gold standard for purity assessment.[1] | Does not provide mass information; may not separate all co-eluting impurities. |
| Mass Spectrometry (MS) | Identity Confirmation | Molecular weight of the target peptide and impurities.[2] | Mass accuracy typically within 1 Da.[4] | Highly accurate mass determination, ideal for confirming synthesis success and identifying modifications.[1] | Not inherently quantitative without an internal standard; ionization efficiency can vary between peptides. |
| Chiral HPLC | Chiral Purity Assessment | Enantiomeric purity, detecting the presence of undesirable D-isomers.[5] | Can detect D-isomers in the 0.1-1.0% range.[5] | Essential for ensuring the correct stereochemistry, which is critical for biological activity.[6] | Requires specialized chiral columns and method development. |
| Capillary Electrophoresis (CE) | Orthogonal Purity Analysis | Separation based on charge-to-size ratio, providing an alternative purity profile.[7] | High resolution, especially for polar and charged molecules.[7] | Different separation principle than HPLC, can resolve impurities that co-elute in RP-HPLC.[8] | Can be less robust than HPLC; sensitivity can be lower without specialized detection methods. |
| NMR Spectroscopy | Structural Confirmation & Quantification | Detailed structural information, confirmation of amino acid composition, and quantification.[9][10] | Can achieve high precision with CVs as low as 0.36% for peptides.[11] | Provides unambiguous structural elucidation and can be quantitative without a reference standard of the peptide itself.[12] | Lower sensitivity compared to MS and HPLC; complex spectra for larger peptides.[11] |
| Amino Acid Analysis (AAA) | Net Peptide Content | The absolute amount of peptide in a lyophilized powder by quantifying individual amino acids after hydrolysis.[13] | Can determine net peptide content, which is often 70-90% of the total weight.[13] | The only method to determine the exact amount of peptide, accounting for water and counter-ions.[13] | Destructive to the sample; does not provide information on sequence or modifications. |
Experimental Protocols
Protocol 1: Purity Determination by RP-HPLC
This protocol outlines a standard method for determining the purity of this compound using RP-HPLC with UV detection.
1. Sample Preparation:
-
Prepare a stock solution of the synthesized peptide at 1.0 mg/mL in mobile phase A (see below).
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV absorbance at 214 nm.[14]
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the percent purity by dividing the peak area of the main peptide by the total area of all peaks and multiplying by 100.[15]
Protocol 2: Identity Confirmation by Mass Spectrometry
This protocol uses Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight of the peptide.
1. Sample Preparation:
-
Dilute the sample from the HPLC analysis or prepare a new solution (approximately 10-20 µM) in 50:50 acetonitrile/water with 0.1% formic acid.
2. MS Parameters (ESI-MS):
-
Ionization Mode: Positive.
-
Mass Range: 100-1000 m/z.
-
Capillary Voltage: 3.5 kV.
3. Data Analysis:
-
Compare the observed mass from the mass spectrum with the theoretical mass of this compound to confirm its identity. The presence of multiple peaks in the chromatogram with the correct mass can indicate the presence of isomers.
Protocol 3: Chiral Purity Analysis by Chiral HPLC-MS
This protocol is for determining the enantiomeric purity of this compound.
1. Sample Preparation:
-
The peptide is hydrolyzed in deuterated acid to correct for any racemization that may occur during this step.[5]
2. Chromatographic and MS Conditions:
-
A specific chiral chromatography column and method are required, which will depend on the specific amino acid composition of the peptide.[5]
-
The separated amino acids are analyzed by tandem mass spectrometry (MS/MS) for quantification.[5]
3. Data Analysis:
-
The ratio of the D- and L-amino acids is determined to assess the chiral purity.
Visualizations
Caption: Workflow for this compound Synthesis and Purity Analysis.
Caption: Decision Tree for Selecting a Purity Analysis Method.
References
- 1. apexpeptidesupply.com [apexpeptidesupply.com]
- 2. qinglishangmao.com [qinglishangmao.com]
- 3. Typical Purity Percentage of Custom Peptides | AmbioPharm [ambiopharm.com]
- 4. Accurate Mass Determination Service - Creative Proteomics [creative-proteomics.com]
- 5. What Are the Methods for Measuring Peptide Molecular Weight Distribution | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Overview on capillary electrophoresis with mass spectrometry: Application in peptide analysis and proteomics - Int J Pharm Chem Anal [ijpca.org]
- 7. Separation of Peptides by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of Peptides by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 9. How is the purity of peptides calculated?|whpeptide [note.com]
- 10. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 11. Precise measurement for the purity of amino acid and peptide using quantitative nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Guide to the Cross-Validation of Phenylalanyllysine Detection Techniques
For researchers, scientists, and drug development professionals engaged in peptidomimetic and pharmaceutical studies, the accurate and robust detection of dipeptides such as Phenylalanyllysine (Phe-Lys) is of paramount importance. This guide provides a comprehensive cross-validation of common analytical techniques for the quantification of Phe-Lys and structurally similar dipeptides. Given the limited availability of direct comparative data for this compound, this guide leverages experimental data from the analysis of the structurally related dipeptide, Glycyl-L-phenylalanine, to provide a reliable frame of reference. The primary techniques compared are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and a fluorescence-based derivatization approach coupled with chromatography.
Data Presentation: A Comparative Analysis
The selection of an optimal analytical method hinges on a variety of factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance characteristics of the compared techniques, with quantitative data adapted from studies on Glycyl-L-phenylalanine to serve as a benchmark for this compound analysis.
| Parameter | HPLC-UV | LC-MS/MS | Fluorescence-Based Assay |
| Principle | Chromatographic separation based on polarity, with detection via UV absorbance. | Chromatographic separation coupled with mass-to-charge ratio analysis for high selectivity. | Derivatization of the dipeptide with a fluorescent tag followed by chromatographic separation and fluorescence detection. |
| Sensitivity (LOD) | Moderate (~µg/mL range) | High (low ng/mL to pg/mL range) | High (ng/mL to pg/mL range) |
| Specificity | Moderate; susceptible to interference from co-eluting compounds with similar UV absorbance. | High; provides structural information and can distinguish between isobaric compounds. | High; specificity is conferred by both the derivatization reaction and the chromatographic separation. |
| Linearity (R²) | >0.99 | >0.999 | >0.99 |
| Precision (%RSD) | < 5% | < 10% | < 10% |
| Sample Throughput | Moderate | High | Moderate |
| Instrumentation Cost | Low to Moderate | High | Moderate |
| Expertise Required | Low to Moderate | High | Moderate |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are generalized protocols for the key techniques discussed.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and widely accessible technique for the quantification of dipeptides.
Sample Preparation:
-
Protein Precipitation: For biological samples, deproteinization is essential. Add three volumes of ice-cold acetonitrile to one volume of the sample (e.g., plasma, serum).
-
Vortex and Centrifuge: Vortex the mixture vigorously for 30 seconds and then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for analysis. For samples with low concentrations of the analyte, an evaporation and reconstitution step in the mobile phase may be necessary to concentrate the sample.
Instrumentation and Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at 214 nm and 254 nm.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical quantification.[1]
Sample Preparation:
-
Internal Standard Spiking: Add a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C₆-Phenylalanyllysine) to the sample to correct for matrix effects and procedural losses.
-
Protein Precipitation: Perform protein precipitation as described for the HPLC-UV method.
-
Supernatant Transfer: Transfer the clear supernatant to an autosampler vial for injection.
Instrumentation and Conditions:
-
LC System: UHPLC system for optimal resolution and speed.
-
Column: A C18 reversed-phase column with smaller particle size (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A fast linear gradient from 5% to 95% Mobile Phase B over 3-5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard.
Fluorescence-Based Derivatization Assay
This method enhances sensitivity and selectivity by introducing a fluorescent tag to the dipeptide. Dansyl chloride is a common derivatizing agent for primary and secondary amines.
Sample Preparation and Derivatization:
-
Deproteinization: Perform protein precipitation as previously described.
-
Derivatization:
-
Adjust the pH of the supernatant to ~9.5 with a sodium bicarbonate buffer.
-
Add a solution of dansyl chloride in acetone.
-
Incubate the reaction mixture in the dark at room temperature for 1-2 hours.
-
Quench the reaction by adding a small amount of a primary amine solution (e.g., glycine).
-
-
Extraction: Extract the dansylated dipeptide into an organic solvent (e.g., ethyl acetate), evaporate the solvent, and reconstitute the residue in the mobile phase.
Instrumentation and Conditions:
-
LC System: HPLC or UHPLC system.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).
-
Detector: Fluorescence detector with excitation and emission wavelengths optimized for the dansyl fluorophore (e.g., Ex: 335 nm, Em: 520 nm).
Mandatory Visualization
The following diagrams illustrate the experimental workflows and logical relationships in the cross-validation of this compound detection techniques.
Caption: General workflow for dipeptide quantification.
Caption: Decision logic for analytical method selection.
References
L- vs. D-Phenylalanyllysine: A Comparative Guide to Biological Activity
The substitution of naturally occurring L-amino acids with their D-enantiomers is a common strategy employed to enhance the therapeutic potential of peptides. D-amino acid-containing peptides are generally more resistant to proteolytic degradation, leading to a longer half-life in biological systems. This increased stability can translate to enhanced biological activity.
Comparison of Biological Activities
Based on general principles observed in antimicrobial and anticancer peptides, the following tables summarize the expected differences in the biological activities of L- and D-phenylalanyllysine.
Table 1: Comparison of Expected Antimicrobial Activity
| Feature | L-Phenylalanyl-L-lysine | D-Phenylalanyl-D-lysine | Rationale / Supporting Evidence |
| Antimicrobial Potency | Potentially lower | Potentially higher | D-isomers of antimicrobial peptides often exhibit similar or enhanced in vitro activity compared to their L-counterparts.[1] |
| Proteolytic Stability | Susceptible to degradation | Resistant to degradation | D-enantiomers are not recognized by common proteases, leading to increased stability in serum and other biological fluids.[1][2] |
| In Vivo Efficacy | Likely lower due to rapid degradation | Potentially higher due to increased stability | Improved survival rates have been observed in animal models treated with D-enantiomeric peptides compared to L-enantiomers.[1] |
| Mechanism of Action | Likely membrane disruption | Likely membrane disruption | The antimicrobial action of many cationic peptides is not chiral-specific and involves disruption of the bacterial cell membrane.[1] |
Table 2: Comparison of Expected Anticancer Activity
| Feature | L-Phenylalanyl-L-lysine | D-Phenylalanyl-D-lysine | Rationale / Supporting Evidence |
| Anticancer Potency | Potentially lower | Potentially higher | D-amino acid variants of some anticancer peptides have shown significantly increased antitumor activity.[2] |
| Serum Stability | Susceptible to degradation | Resistant to degradation | The introduction of D-amino acids leads to increased stability in the presence of serum.[2] |
| Selectivity for Cancer Cells | May have some selectivity | Potentially higher selectivity | D-peptides can exhibit increased activity against cancer cells while having a lesser effect on normal cells, leading to a higher therapeutic index.[2] |
| Cytotoxicity | May be cytotoxic to normal cells | Potentially lower cytotoxicity to normal cells | Substitution with D-amino acids can reduce the toxicity of peptides towards normal eukaryotic cells.[3] |
Experimental Protocols
To empirically determine and compare the biological activities of L- and D-phenylalanyllysine, the following standard experimental protocols are recommended.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standardized methods for antimicrobial peptide susceptibility testing.[4][5][6]
1. Preparation of Bacterial Inoculum:
- From a fresh agar plate, select 3-5 colonies of the test microorganism.
- Inoculate the colonies into 5 mL of cation-adjusted Mueller-Hinton Broth (MHB).
- Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).
- Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
2. Preparation of Peptide Dilutions:
- Prepare a stock solution of L- and D-phenylalanyllysine in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).
- Perform serial two-fold dilutions of each peptide in a 96-well polypropylene microtiter plate to obtain a range of concentrations.
3. Assay Procedure:
- Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the peptide dilutions.
- Include a positive control (bacteria with no peptide) and a negative control (broth only).
- Incubate the plate at 37°C for 18-24 hours.
4. Determination of MIC:
- The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.
Cytotoxicity Testing: MTT Assay
This protocol is a standard colorimetric assay to assess cell viability.[7][8][9]
1. Cell Seeding:
- Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well.
- Incubate for 24 hours to allow for cell attachment.
2. Treatment with Peptides:
- Prepare various concentrations of L- and D-phenylalanyllysine in the appropriate cell culture medium.
- Remove the old medium from the wells and add the medium containing the peptides.
- Incubate the cells for 24, 48, or 72 hours.
3. Addition of MTT Reagent:
- After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate for 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
4. Solubilization of Formazan:
- Remove the medium containing MTT.
- Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
- Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
- The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of peptide that inhibits 50% of cell growth) can be calculated.
Visualizations
Experimental Workflow
Caption: Experimental workflow for comparing the biological activities of L- and D-Phenylalanyllysine.
Proposed Antimicrobial Mechanism of Action
Caption: Proposed mechanism of antimicrobial action for cationic dipeptides.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Frontiers | Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Phenylalanyllysine: A Comparative Analysis of In Vitro and In Vivo Efficacy
A guide for researchers, scientists, and drug development professionals.
The dipeptide Phenylalanyllysine is rapidly hydrolyzed into its constituent amino acids, L-phenylalanine and L-lysine, upon administration. Therefore, its biological activity is primarily determined by the individual effects of these two essential amino acids. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of L-phenylalanine and L-lysine, supported by experimental data and detailed methodologies.
Executive Summary
While this compound itself is not extensively studied as a therapeutic agent, its constituent amino acids, L-phenylalanine and L-lysine, possess distinct and well-documented biological activities. L-phenylalanine serves as a crucial precursor for neurotransmitters and plays a role in metabolic regulation. L-lysine is vital for protein synthesis, immune function, and has demonstrated antiviral and anti-inflammatory properties. This guide delves into the experimental evidence for the efficacy of each amino acid in both laboratory and living models.
L-Phenylalanine: Efficacy and Mechanism of Action
L-phenylalanine is an essential aromatic amino acid that serves as a precursor for the synthesis of tyrosine, and subsequently, the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine.[1][2]
Quantitative Data Summary: In Vitro vs. In Vivo Efficacy
| Parameter | In Vitro Data | In Vivo Data | Reference |
| Primary Effect | Depression of excitatory glutamatergic synaptic transmission. | Reduction of food intake and body weight; improvement of glucose tolerance; restoration of vascular function. | [3][4][5] |
| Model System | Rat cultured neurons. | Rodents (rats and mice), Spontaneously Hypertensive Rats (SHR). | [3][4][5] |
| Key Findings | Attenuated glutamatergic synaptic transmission. | Suppressed appetite, increased GLP-1 release, and improved glucose tolerance. Restored vascular tetrahydrobiopterin (BH4) levels and reduced superoxide levels in aortic tissue. | [3][4][5] |
| Potency (IC50) | Halogenated derivatives (DIT and DBrT) showed IC50s of 104.6 µM and 127.5 µM for depressing mEPSC frequency. | Oral administration of 3 mmol/kg robustly reduced food intake in rats. | [3][4] |
Signaling Pathways and Experimental Workflows
L-phenylalanine's effects on appetite and hormone release are mediated through the Calcium-Sensing Receptor (CaSR). In the vasculature, it enhances the activity of the GCH1-GFRP complex, leading to increased synthesis of the essential cofactor tetrahydrobiopterin (BH4).[3][5]
Experimental Protocols
In Vitro Efficacy: Patch-Clamp Analysis in Rat Cultured Neurons [4]
-
Cell Culture: Primary cortical neurons are harvested from rat embryos and cultured.
-
Treatment: Neurons are exposed to varying concentrations of L-phenylalanine derivatives.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed to measure miniature excitatory postsynaptic currents (mEPSCs).
-
Data Analysis: The frequency and amplitude of mEPSCs are analyzed to determine the effect on glutamatergic synaptic transmission.
In Vivo Efficacy: Oral Administration in Rodents [3]
-
Animal Model: Male Wistar rats or C57BL/6J mice are used.
-
Administration: L-phenylalanine is administered orally via gavage at doses ranging from 3 to 12 mmol/kg.
-
Food Intake Measurement: Food intake is monitored at various time points post-administration.
-
Hormone Analysis: Blood samples are collected to measure plasma levels of GLP-1 and other gut hormones using ELISAs.
-
Glucose Tolerance Test: An oral glucose tolerance test is performed to assess the effect on glucose metabolism.
L-Lysine: Efficacy and Mechanism of Action
L-lysine is an essential amino acid critical for protein synthesis, collagen formation, and carnitine production.[6] It also exhibits notable antiviral, anti-inflammatory, and analgesic properties.
Quantitative Data Summary: In Vitro vs. In Vivo Efficacy
| Parameter | In Vitro Data | In Vivo Data | Reference |
| Primary Effect | Inhibition of viral replication (e.g., Herpes Simplex Virus, Feline Herpesvirus-1); antimicrobial activity. | Reduction of recurrent herpes infections; analgesic effects; neuroprotection. | [7][8][9][10] |
| Model System | Cell cultures (e.g., CRFK cells), bacterial cultures. | Humans, animal models (rats). | [7][8][9][10] |
| Key Findings | High concentrations of L-lysine can inhibit viral replication, particularly in arginine-deficient media. Demonstrates antimicrobial effects against various microorganisms. | Oral supplementation can reduce the frequency and severity of herpes outbreaks. Subcutaneous administration exhibits antinociceptive effects in pain models. | [7][8][9][10] |
| Potency | Dose-dependent inhibition of FHV-1 replication at low arginine concentrations. | Oral doses of 1,000 mg three times a day for herpes prophylaxis. Subcutaneous doses of 0.5 to 5 g/kg showed analgesic effects in rats. | [8][10][11] |
Signaling Pathways and Experimental Workflows
L-lysine's antiviral mechanism is thought to involve competition with arginine, an amino acid essential for the replication of some viruses.[12] Its neuroprotective and anti-inflammatory effects may be mediated by promoting anti-inflammatory M2 microglial polarization.[[“]]
Experimental Protocols
In Vitro Efficacy: Feline Herpesvirus-1 (FHV-1) Replication Assay [8]
-
Cell Culture: Crandell-Rees feline kidney (CRFK) cells are cultured in media with varying concentrations of L-lysine and L-arginine.
-
Infection: Cells are inoculated with FHV-1.
-
Viral Load Quantification: Supernatants are collected at specified time points, and viral DNA is quantified using a quantitative PCR (qPCR) assay.
-
Data Analysis: The effect of different L-lysine to L-arginine ratios on viral replication is determined.
In Vivo Efficacy: Rat Formalin Test for Analgesia [10]
-
Animal Model: Male Sprague-Dawley rats are used.
-
Administration: L-lysine is administered subcutaneously at various doses.
-
Pain Induction: A dilute formalin solution is injected into the plantar surface of the rat's hind paw.
-
Behavioral Observation: The amount of time the animal spends licking the injected paw is recorded as a measure of nociceptive behavior.
-
Data Analysis: The paw-licking time in the L-lysine-treated group is compared to a control group to assess the analgesic effect.
Conclusion
The biological effects of this compound are attributable to its constituent amino acids, L-phenylalanine and L-lysine. L-phenylalanine demonstrates significant effects on metabolic regulation and neurotransmitter precursor availability. L-lysine shows promise in immune modulation, antiviral applications, and pain management. The provided data and protocols offer a foundation for further research into the specific applications of these fundamental biological molecules.
References
- 1. Phenylalanine - Wikipedia [en.wikipedia.org]
- 2. Phenylalanine: What it is, sources, benefits, and risks [medicalnewstoday.com]
- 3. l-phenylalanine modulates gut hormone release and glucose tolerance, and suppresses food intake through the calcium-sensing receptor in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. l-Phenylalanine Restores Vascular Function in Spontaneously Hypertensive Rats Through Activation of the GCH1-GFRP Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Effects of physiologic concentrations of l-lysine on in vitro replication of feline herpesvirus 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Basic Amino Acids and Their Derivatives on SARS-CoV-2 and Influenza-A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the Analgesic Potential of L-Lysine: Molecular Mechanisms, Preclinical Evidence, and Implications for Pharmaceutical Pain Therapy [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. L-Lysine | C6H14N2O2 | CID 5962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. consensus.app [consensus.app]
Phenylalanine vs. Lysine: A Head-to-Head Comparison of Their Roles in Enzyme Inhibition
A detailed analysis for researchers and drug development professionals on the influence of phenylalanine and lysine residues in the design of potent and selective enzyme inhibitors.
In the landscape of drug discovery, the development of specific and potent enzyme inhibitors is a cornerstone of therapeutic intervention. The amino acids Phenylalanine and Lysine, with their distinct chemical properties—the former being aromatic and hydrophobic, the latter basic and positively charged—play pivotal roles in the molecular recognition between a substrate or inhibitor and an enzyme's active site. This guide provides a head-to-head comparison of inhibitors where these amino acids are key determinants of inhibitory activity, supported by quantitative data and detailed experimental protocols. Due to a scarcity of direct comparative studies on a homologous series of Phenylalanyllysine-based inhibitors, this guide focuses on comparing inhibitors where either a phenylalanine or a lysine residue is a primary driver of potency and selectivity.
Comparative Analysis of Inhibitory Potency
The inhibitory potential of compounds incorporating phenylalanine and lysine residues varies significantly depending on the target enzyme class. Below is a summary of their performance against serine proteases and a histone lysine methyltransferase.
Targeting Serine Proteases: The Case of the Bovine Trypsin-Kallikrein Inhibitor
A seminal study on semisynthetic homologues of the bovine trypsin-kallikrein inhibitor (Kunitz inhibitor) demonstrated a dramatic shift in inhibitory specificity based on the amino acid at the P1 position of the reactive site. The native inhibitor contains Lysine-15 at this position. By replacing it with Phenylalanine-15, the inhibitor's profile was fundamentally altered.
| Inhibitor Variant | Target Enzyme | Inhibition Constant (Ka, M⁻¹) | Relative Potency |
| Lysine-15 (Native) | Bovine Trypsin | 6 x 10¹⁰ | Strong Inhibitor |
| Porcine Kallikrein | 3 x 10⁷ | Moderate Inhibitor | |
| Bovine Chymotrypsin | 7 x 10⁵ | Weak Inhibitor | |
| Phenylalanine-15 | Bovine Trypsin | Weak Inhibition | Significantly Weaker |
| Porcine Kallikrein | Weak Inhibition | Significantly Weaker | |
| Bovine Chymotrypsin | 7.5 x 10⁶ | Strong Inhibitor |
Data sourced from a 1976 study by Jering et al. The original study refers to association constants (Ka); higher values indicate stronger binding and inhibition.
This comparison clearly illustrates that the basic side chain of lysine is crucial for potent inhibition of trypsin-like serine proteases, which have a preference for cleaving after basic residues. Conversely, the bulky, hydrophobic side chain of phenylalanine transforms the inhibitor into a potent chymotrypsin inhibitor, as chymotrypsin prefers large hydrophobic residues at the P1 position.
Targeting Histone Lysine Methyltransferases: Phenylalanine-Containing Lysine Mimics
Recent advancements in epigenetic drug discovery have explored peptide-based inhibitors targeting histone-modifying enzymes. In a study of amide-derived lysine analogues designed to inhibit the histone lysine methyltransferase GLP, a peptide containing a phenylalanine-based lysine mimic (H3KL-Phe9) demonstrated significant inhibitory activity.
| Inhibitor | Target Enzyme | IC₅₀ (µM) |
| H3KL-Phe9 | GLP | 1.74[1] |
| H3KD-Phe9 | GLP | 7.17[1] |
| H3KL-Abu9 | GLP | 21.6[1] |
| H3KD-Abu9 | GLP | 1.29[1] |
This data highlights that a phenylalanine moiety within a lysine-mimicking structure can be effectively accommodated in the active site of GLP, leading to potent inhibition. The stereochemistry and the nature of the amino acid side chain play a crucial role in determining the inhibitory potency.
Experimental Methodologies
The following are detailed protocols for the key experiments cited in this guide.
Inhibition Assays for Serine Proteases (Trypsin, Chymotrypsin, Kallikrein)
This protocol is based on the methodology for determining the association constants of Kunitz-type inhibitors with their target proteases.
Materials:
-
Bovine Trypsin, Bovine Chymotrypsin, Porcine Kallikrein
-
Synthetic substrates: Nα-Benzoyl-L-arginine ethyl ester (for trypsin and kallikrein), N-Acetyl-L-tyrosine ethyl ester (for chymotrypsin)
-
Inhibitor variants (Lys-15 and Phe-15 Kunitz inhibitors)
-
Spectrophotometer
-
Reaction Buffer: Tris-HCl buffer, pH 8.0, containing CaCl₂.
Procedure:
-
Prepare stock solutions of enzymes, substrates, and inhibitors in the reaction buffer.
-
In a cuvette, mix the respective enzyme and inhibitor at varying concentrations.
-
Incubate the enzyme-inhibitor mixture to allow for the formation of the enzyme-inhibitor complex to reach equilibrium.
-
Initiate the enzymatic reaction by adding the corresponding synthetic substrate.
-
Monitor the change in absorbance over time at a specific wavelength (e.g., 253 nm for Nα-Benzoyl-L-arginine ethyl ester hydrolysis) using a spectrophotometer.
-
The initial reaction rates are determined from the linear portion of the absorbance curve.
-
The association constant (Ka) is calculated by analyzing the dependence of the reaction rate on the inhibitor concentration, often using Dixon or similar graphical methods.
Inhibition Assay for Histone Lysine Methyltransferase (GLP)
This protocol describes a common method for determining the IC₅₀ values of peptide-based inhibitors against GLP.
Materials:
-
Recombinant GLP enzyme
-
Histone H3 peptide substrate (e.g., H3 1-21)
-
S-Adenosylmethionine (SAM) as a methyl donor
-
Peptide inhibitors (H3KL-Phe9, etc.)
-
Reaction Buffer: Tris-HCl or similar, pH 8.0, containing DTT.
-
Detection system: Commonly, a radioactivity-based assay using ³H-labeled SAM or a fluorescence-based assay.
Procedure:
-
Prepare serial dilutions of the peptide inhibitor.
-
In a microplate, add the GLP enzyme, the histone H3 peptide substrate, and the reaction buffer.
-
Add the various concentrations of the inhibitor to the wells.
-
Initiate the methyltransferase reaction by adding SAM (e.g., ³H-SAM).
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Transfer the reaction mixture to a filter paper or membrane that captures the peptide substrate.
-
Wash the filter to remove unincorporated ³H-SAM.
-
Measure the radioactivity on the filter using a scintillation counter.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Concepts
Diagrams created using Graphviz to illustrate key concepts.
Caption: General experimental workflows for protease and methyltransferase inhibition assays.
Caption: Simplified pathway showing GLP-mediated histone methylation and its inhibition.
References
Harnessing the Therapeutic Potential of Phenylalanyl-lysine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unique structural and functional characteristics of Phenylalanyl-lysine (Phe-Lys) dipeptides and their derivatives have positioned them as promising candidates in various therapeutic landscapes. This guide provides a comparative analysis of their potential, supported by experimental data, to aid researchers in navigating their application in drug development.
Core Therapeutic Applications
Phenylalanyl-lysine derivatives are being explored for a range of therapeutic applications, primarily leveraging the distinct properties of their constituent amino acids. Phenylalanine's aromatic side chain facilitates hydrophobic interactions and potential π-stacking, while lysine's positively charged ε-amino group enables electrostatic interactions and hydrogen bonding.[1] This combination makes them versatile scaffolds for drug design.
Key areas of investigation include:
-
Drug Delivery Systems: The amphipathic nature of certain Phe-Lys derivatives allows them to interact with biological membranes, potentially enhancing the solubility, stability, and bioavailability of therapeutic agents.[1]
-
Enzyme Inhibition: The specific amino acid sequence can be tailored to interact with enzyme active sites. Notably, lysine-containing peptides have shown potential in inhibiting lysine methyltransferases, which are implicated in some cancer pathways.[1]
-
Targeted Drug Delivery to Cancer Cells: Phenylalanine and its derivatives are substrates for the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells. This provides a mechanism for selectively delivering therapeutic agents to tumors.[2]
-
Analgesia: Lysine and its derivatives have demonstrated analgesic effects, potentially through the inhibition of NMDA receptors and modulation of dopamine and serotonin pathways.[3][4]
Comparative Performance Data
The following tables summarize key experimental findings related to the therapeutic potential of Phenylalanyl-lysine derivatives and related compounds.
Table 1: Inhibition of L-type Amino Acid Transporter 1 (LAT1) by Phenylalanine Analogs
| Compound | Inhibition of L-[14C]leucine uptake by LAT1 | Inhibition of L-[14C]alanine uptake by LAT2 | Notes |
| L-Phenylalanine (Phe) | Baseline | Baseline | Well-established substrate for both LAT1 and LAT2.[2] |
| 2-Iodo-L-phenylalanine (2-I-Phe) | Markedly higher than Phe | Similar to Phe | Demonstrates improved LAT1 affinity and selectivity.[2] |
| 3-Iodo-L-phenylalanine (3-I-Phe) | Markedly higher than Phe | Higher than Phe | Increases affinity for both LAT1 and LAT2.[2] |
| 4-Iodo-L-phenylalanine (4-I-Phe) | Comparable to Phe | Higher than Phe |
Data synthesized from studies on HEK293 cells expressing human LAT1 or LAT2.[2]
Table 2: Inhibitory Properties of Reactive-Site Modified Trypsin-Kallikrein Inhibitor (Kunitz)
| P1 Residue in Inhibitor | Inhibition of Trypsin | Inhibition of Chymotrypsin | Inhibition of Kallikrein | Inhibition of Plasmin |
| Lysine-15 (Native) | Good | Weak | Good | Good |
| Arginine-15 | Good | Weak | Slightly more effective than Lys-15 | Good |
| Phenylalanine-15 | Weak | Excellent | Weaker than Lys-15 | No inhibition |
| Tryptophan-15 | Weak | Excellent | Weaker than Lys-15 | No inhibition |
This table illustrates how modifying the P1 residue from lysine to phenylalanine dramatically shifts the inhibitory specificity of the Kunitz inhibitor from trypsin-like proteases to chymotrypsin.[5]
Experimental Protocols
Detailed methodologies are crucial for the validation and extension of these findings.
Protocol 1: Phenylalanine Ammonia-Lyase (PAL) Activity Assay
This protocol is adapted from studies on piperamide biosynthesis, where Phenylalanine is a key precursor.[6][7]
Objective: To determine the enzymatic activity of Phenylalanine Ammonia-Lyase (PAL), which converts L-phenylalanine to cinnamic acid.
Materials:
-
Plant leaf tissue (e.g., Piper tuberculatum)
-
Liquid Nitrogen
-
0.1 M Borate buffer (pH 8.8) containing:
-
10% (w/w) PVPP
-
0.25 M Sucrose
-
40 mM Ascorbic acid
-
1 mM EDTA
-
5 mM DTT
-
-
L-phenylalanine solution
-
6M Hydrochloric acid (for enzyme inactivation in control samples)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Grind 25 g of leaf tissue in liquid nitrogen using a mortar and pestle.
-
Add 100 mL of cold 0.1 M borate buffer to the ground tissue.
-
Homogenize the mixture and filter it through cheesecloth.
-
Centrifuge the filtrate at 14,000 rpm and collect the supernatant as the enzymatic extract.
-
Set up triplicate reactions by incubating the enzymatic extract with L-phenylalanine.
-
For control samples, inactivate the enzymatic extract with 6M hydrochloric acid before adding L-phenylalanine.
-
Incubate the reactions under appropriate conditions (e.g., 37°C for 1 hour).
-
Stop the reaction and analyze the formation of cinnamic acid by HPLC.
Protocol 2: LAT1-Mediated Uptake Inhibition Assay
This protocol is based on the methodology used to assess the LAT1 selectivity of phenylalanine analogs.[2]
Objective: To measure the inhibitory effect of test compounds on the uptake of a radiolabeled substrate by LAT1.
Materials:
-
HEK293 cells stably expressing human LAT1 (HEK293-hLAT1).
-
Poly-D-lysine-coated 24-well plates.
-
L-[14C]leucine (radiolabeled substrate).
-
Test compounds (e.g., Phenylalanine derivatives).
-
Uptake buffer.
-
Scintillation counter.
Procedure:
-
Plate HEK293-hLAT1 cells onto poly-D-lysine-coated 24-well plates at a density of 1.5 × 10^5 cells/well.
-
Culture the cells for 2 days.
-
On the day of the experiment, wash the cells with uptake buffer.
-
Pre-incubate the cells with the test compound at various concentrations for a specified time.
-
Initiate the uptake reaction by adding 1 µM L-[14C]leucine in the absence or presence of the test compound.
-
Incubate for 1 minute.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of L-[14C]leucine uptake by the test compounds compared to the control (no inhibitor).
Visualizing Molecular Pathways and Workflows
Signaling and Metabolic Pathways
The following diagrams illustrate key pathways involving phenylalanine and lysine.
Caption: Metabolic pathways of L-Phenylalanine.
Caption: Proposed mechanism of Lysine-mediated analgesia.
Experimental Workflow
Caption: Workflow for LAT1 uptake inhibition assay.
References
- 1. Phenylalanyl-alanyl-lysine (107889-42-9) for sale [vulcanchem.com]
- 2. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Analgesic Potential of L-Lysine: Molecular Mechanisms, Preclinical Evidence, and Implications for Pharmaceutical Pain Therapy [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Replacement of lysine by arginine, phenylalanine and tryptophan in the reactive site of the bovine trypsin-kallikrein inhibitor (Kunitz) and change of the inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Phenylalanyllysine
For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical reagents are fundamental to ensuring a safe and compliant laboratory environment. This guide provides crucial, step-by-step procedures for the proper disposal of Phenylalanyllysine, a dipeptide composed of the amino acids phenylalanine and lysine. While specific hazard data for this compound is limited, this guidance is based on the safety profiles of its constituent amino acids and general best practices for laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves, such as nitrile, should be worn.
-
Eye Protection: Safety glasses or goggles are essential to protect from potential splashes or airborne particles.
-
Protective Clothing: A standard laboratory coat is recommended to prevent skin contact.
In the event of a spill, avoid the generation of dust. The material should be carefully swept or shoveled into a suitable, labeled container for disposal.
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is to treat it as non-hazardous chemical waste and engage a licensed professional waste disposal service. Adherence to institutional, local, state, and federal regulations is mandatory.
-
Waste Characterization and Segregation:
-
Determine if the this compound waste is contaminated with any hazardous materials. If it is, it must be treated as hazardous waste according to the nature of the contaminant.
-
Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.[1]
-
-
Collection and Containerization:
-
Collect waste this compound, including any contaminated materials like weighing paper or gloves, in a clearly labeled and sealed container.[2]
-
The container should be appropriate for solid chemical waste and be in good condition to prevent leaks or spills.
-
-
Labeling:
-
Clearly label the waste container with "this compound" and any other constituents if it is a mixture. The label should be legible and securely attached to the container.
-
-
Storage:
-
Professional Disposal:
-
Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[1][2]
-
Provide the waste disposal company with any available safety information, such as a Safety Data Sheet (SDS) for L-phenylalanine if a specific one for the dipeptide is not available.[2]
-
Note: Do not dispose of this compound down the drain or in the general trash unless explicitly permitted by your local regulations and institutional EHS department.
Data Presentation: Properties of L-Phenylalanine
As L-Phenylalanine is a primary component of this compound, its properties are relevant for handling and disposal considerations.
| Property | Value |
| Molecular Formula | C9H11NO2 |
| Molecular Weight | 165.19 g/mol |
| Appearance | White powder/solid |
| pH | 5.4-6.0 (1% aqueous solution) |
| Melting Point | 270 - 275 °C |
| Stability | Stable under normal conditions |
| Incompatible Materials | Strong oxidizing agents |
| Hazardous Decomposition | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2) |
Data sourced from L-Phenylalanine Safety Data Sheets.[3]
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols involving this compound. For experimental use, researchers should consult their specific research protocols and relevant scientific literature.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Phenylalanyllysine
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is essential to minimize exposure and maintain a safe laboratory environment. The following table summarizes the recommended PPE for handling Phenylalanyllysine.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Glasses with Side Shields | Must conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[2] |
| Face Shield | Recommended when there is a significant risk of splashing or dust generation.[2][3] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. For extended contact, consult the glove manufacturer's chemical resistance data. Double gloving is advised.[2][3] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn and fully buttoned.[2][4][5] |
| Chemical Apron | A splash-resistant chemical apron is recommended for procedures with a higher risk of splashes.[2][4] | |
| Respiratory Protection | Dust Mask/Respirator | If handling procedures may generate dust, a NIOSH-approved N95 (US) or P1 (EN 143) dust mask should be used.[2] Work should be conducted in a well-ventilated area or a fume hood.[2] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical for minimizing exposure risks and maintaining the integrity of the compound.
1. Pre-Handling Preparation:
-
Review the Safety Data Sheet (SDS) for this compound, if available, or for similar compounds.
-
Ensure a clean and organized workspace.
-
Assemble all necessary equipment, including spatulas, weighing paper, glassware, and solvents.
-
Verify that an eyewash station and safety shower are readily accessible.[2]
-
Don all required personal protective equipment as detailed in the table above.[2]
2. Handling the Solid Compound:
-
All manipulations of solid this compound should be performed in a chemical fume hood to prevent the inhalation of any airborne particles.[2]
-
When weighing, use a tared, sealed container to minimize dust generation.[2]
-
Avoid direct contact with the solid. Use clean, dry spatulas for transferring.[2]
3. Solution Preparation:
-
Slowly add the solid to the desired solvent to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.[2]
-
Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date.[2]
4. Post-Handling Procedures:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.[2]
-
Carefully remove and dispose of gloves and any other contaminated disposable PPE.[2]
-
Wash hands thoroughly with soap and water after handling is complete.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Solid Waste: Collect waste this compound and contaminated disposable items (e.g., gloves, weighing paper) in a designated, sealed container.
-
Liquid Waste: Collect solutions of this compound in a designated, sealed waste container.
-
Labeling: All waste containers must be clearly labeled with the contents.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance.
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. L-Phenylalanine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 5. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
